POLYMETHYLHYDROSILOXANE
説明
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特性
CAS番号 |
178873-19-3 |
|---|---|
分子式 |
C8H8ClNO3 |
製品の起源 |
United States |
Foundational & Exploratory
Polymethylhydrosiloxane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polymethylhydrosiloxane (PMHS) is a versatile and widely utilized polymer in chemical synthesis and materials science. Valued for its mild, stable, and non-toxic nature, it serves as an efficient and cost-effective hydride-donating agent. This technical guide provides an in-depth exploration of the fundamental properties of PMHS, including its synthesis, physicochemical characteristics, and core reactivity. Detailed experimental protocols for its synthesis, characterization, and application in common organic transformations are presented. Furthermore, this document elucidates the mechanisms of key reactions through detailed diagrams and summarizes quantitative data to facilitate comparative analysis and application in research and development, particularly within the pharmaceutical industry.
Introduction
This compound is a polysiloxane with the general chemical structure -(CH₃(H)Si-O)n-. It is distinguished by the presence of reactive silicon-hydride (Si-H) bonds along its siloxane backbone.[1][2] This feature is the basis for its primary application as a reducing agent in organic chemistry.[3][4] As a byproduct of the silicone industry, PMHS is an inexpensive and environmentally friendly reagent, stable to air and moisture, allowing for long-term storage without significant loss of activity.[4] Its utility spans a wide range of chemical transformations, including the reduction of carbonyl compounds, hydrosilylation of alkenes and alkynes, and reductive aminations.[3][4][5] The reactivity of PMHS can be modulated through the use of various metal catalysts or nucleophilic activators, such as fluoride (B91410) ions.[4][6]
Synthesis and Structure
The most common method for synthesizing PMHS is through the hydrolysis of methyldichlorosilane (B44661) (CH₃SiHCl₂).[2] This process is followed by a condensation polymerization to form the linear polysiloxane. The general reaction is as follows:
n CH₃SiHCl₂ + n H₂O → [CH₃(H)Si-O]n + 2n HCl[2]
The molecular weight and viscosity of the resulting polymer can be controlled by the reaction conditions.[2] Trimethylsilyl-terminated versions are also common, with the general formula (CH₃)₃SiO[(CH₃)HSiO]nSi(CH₃)₃.[7]
Physicochemical Properties
PMHS is typically a clear, colorless, and odorless viscous liquid.[8] Its physical properties can vary depending on the degree of polymerization and whether it is end-capped. A summary of key quantitative properties is provided in the tables below.
Table 1: General Physical Properties of this compound
| Property | Value | References |
| Appearance | Clear, colorless viscous liquid | [8] |
| Density (at 25 °C) | 1.006 g/mL | [7][8] |
| Refractive Index (n20/D) | ~1.398 | [7][8] |
| Boiling Point | >177 °C | [8] |
| Flash Point | 121 °C | [9] |
| Solubility | Soluble in ethereal, chlorinated, and hydrocarbon solvents. Insoluble in water, methanol, DMSO. | [8] |
Table 2: Viscosity and Molecular Weight of Common PMHS Grades
| Grade/Type | Average Mn ( g/mol ) | Viscosity (cSt at 25°C) | References |
| Standard Grade | 1,700 - 3,200 | 12 - 45 | [7] |
| Low Viscosity | - | 15 - 25 | [6] |
| Medium Viscosity | - | 25 - 35 | [6] |
| High Viscosity | - | 35 - 45 | [10] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general lab-scale synthesis via the hydrolysis of dichloromethylsilane (B8780727).
Materials:
-
Dichloromethylsilane (MeHSiCl₂)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Separatory funnel
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of dichloromethylsilane in anhydrous diethyl ether.
-
Cool the flask in an ice bath to a temperature between -10 °C and 0 °C.[11]
-
Slowly add deionized water to the reaction mixture dropwise from the dropping funnel with vigorous stirring. The amount of water should be sufficient for the hydrolysis and to dissolve the generated HCl gas.[11]
-
After the addition is complete, continue stirring for 3-5 hours at 0 °C.[11]
-
Transfer the reaction mixture to a separatory funnel and separate the ethereal layer containing the PMHS.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the this compound oil.
Characterization Protocols
This method can be used to quantify the active hydride content in a PMHS sample.
Materials:
-
PMHS sample
-
Standardized iodine monobromide (IBr) solution in a suitable solvent (e.g., carbon tetrachloride)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Potassium iodide (KI) solution
-
Starch indicator solution
-
Erlenmeyer flask
Procedure:
-
Accurately weigh a sample of PMHS into an Erlenmeyer flask.
-
Dissolve the sample in a suitable organic solvent.
-
Add a known excess of the standardized IBr solution. The Si-H bonds will react with the IBr.
-
Allow the reaction to proceed for a defined period in the dark.
-
Add an aqueous solution of potassium iodide. The excess IBr will react with KI to liberate iodine (I₂).
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.
-
A blank titration without the PMHS sample should be performed to determine the initial amount of IBr.
-
The Si-H content can be calculated from the difference between the blank and the sample titration volumes.[12]
Instrumentation and Conditions:
-
GPC System: Equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for polymer analysis in organic solvents (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Toluene (B28343) is a preferred solvent as PMHS is isorefractive with tetrahydrofuran (B95107) (THF).[13]
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or slightly elevated for consistent results.
-
Calibration: Use polystyrene standards to generate a calibration curve.[13]
Procedure:
-
Prepare a dilute solution of the PMHS sample in toluene (e.g., 1-2 mg/mL).
-
Filter the sample solution through a syringe filter (e.g., 0.45 µm) before injection.
-
Inject the sample into the GPC system.
-
The molecular weight distribution is determined by comparing the elution profile of the sample to the calibration curve.[14][15]
General Protocol for the Reduction of a Ketone
This protocol provides a general procedure for the reduction of an aromatic ketone using PMHS with a zinc-based catalyst system.[5]
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
This compound (PMHS)
-
Zinc acetate (B1210297) [Zn(OAc)₂]
-
Sodium borohydride (B1222165) (NaBH₄)
-
Toluene (anhydrous)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the aromatic ketone in anhydrous toluene.
-
Add a catalytic amount of zinc acetate and a co-catalytic amount of sodium borohydride.[5]
-
Add an excess of this compound (typically 2-3 equivalents of Si-H per carbonyl group).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the corresponding alcohol.
Reactivity and Mechanisms
The core reactivity of PMHS stems from the Si-H bond, which can act as a source of hydride (H⁻). This hydride transfer is typically facilitated by a catalyst.
Metal-Catalyzed Hydrosilylation
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is most commonly catalyzed by platinum complexes and is thought to proceed via the Chalk-Harrod mechanism .[1][16]
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Fluoride-Activated Reduction
In the absence of a metal catalyst, the Si-H bond of PMHS is relatively inert. However, nucleophiles such as fluoride ions can activate PMHS by forming a hypercoordinate silicon species.[6] This pentacoordinate silicate (B1173343) is a much more potent hydride donor.
Caption: Mechanism of fluoride-activated reduction of a carbonyl compound by PMHS.
Thermal Properties
The thermal stability of PMHS is an important consideration for its application in high-temperature reactions and materials. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate its thermal decomposition profile. Generally, polysiloxanes exhibit good thermal stability. The incorporation of PMHS into other polymer matrices, such as phenol-formaldehyde resins, has been shown to significantly enhance their thermal stability, increasing the decomposition temperature and char yield.[17]
Table 3: Illustrative Thermal Properties of PMHS-Modified Resins
| Material | Decomposition Temp (°C) | Char Yield at 800°C (%) | Reference |
| Neat Resol Resin | ~438 | ~38 | [17] |
| Resol-PMHS 5.0% | ~483 | ~57 | [17] |
Safety and Handling
PMHS is generally considered to be of low toxicity. However, it is incompatible with strong acids, bases, and oxidizing agents, with which it can react to form flammable hydrogen gas.[8] Standard laboratory personal protective equipment, including safety glasses and gloves, should be worn when handling PMHS. It should be stored in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
This compound is a cornerstone reagent in modern synthetic chemistry and material science, offering a safe, economical, and versatile platform for hydride transfer reactions. Its fundamental properties, including its synthesis from readily available precursors, well-defined physicochemical characteristics, and tunable reactivity, make it an invaluable tool for researchers. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in drug development and other advanced scientific endeavors.
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PMHS, this compound [organic-chemistry.org]
- 5. Selective Reduction of Carbonyl Compounds by this compound in the Presence of Metal Hydride Catalysts [organic-chemistry.org]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 63148-57-2 CAS MSDS (Poly(methylhydrosiloxane)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO4/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN106596457B - Method for simultaneously detecting content of vinyl and silicon-hydrogen functional groups in sample - Google Patents [patents.google.com]
- 13. lcms.cz [lcms.cz]
- 14. azom.com [azom.com]
- 15. Now you see me and now you don’t: GPC analysis of polysiloxanes | Malvern Panalytical [malvernpanalytical.com]
- 16. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 17. Synthesis and Characterization of this compound-Modified Phenol–Formaldehyde Resin [mdpi.com]
A Technical Guide to the Reaction Mechanisms of Polymethylhydrosiloxane with Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Polymethylhydrosiloxane (PMHS) has emerged as a cornerstone reagent in modern organic synthesis, valued for its low cost, stability, and favorable environmental profile.[1] As a polymeric byproduct of the silicone industry, PMHS serves as a mild and efficient reducing agent, capable of transferring its hydride (Si-H) functionality to a wide array of functional groups.[2][3] Its utility is not intrinsic; the reactivity of the Si-H bond must be unlocked through activation by a catalyst or promoter. This activation can be achieved through various means, including transition metal catalysis, Lewis and Brønsted acids, and nucleophilic anions.
This technical guide provides an in-depth exploration of the core reaction mechanisms of PMHS with key functional groups. It includes detailed mechanistic pathways, representative experimental protocols, and quantitative data to support researchers in the application of this versatile reagent.
Reduction of Carbonyl Compounds (Aldehydes & Ketones)
The reduction of aldehydes and ketones to their corresponding alcohols is one of the most common applications of PMHS. The reaction proceeds via a hydrosilylation mechanism, where a hydride is transferred from silicon to the carbonyl carbon. This process universally requires a catalyst to activate either the Si-H bond or the carbonyl group.[4] The initial product is a silyl (B83357) ether, which is subsequently hydrolyzed during aqueous workup to yield the final alcohol.[5]
Mechanism of Catalysis
Several catalytic systems are effective for carbonyl reduction, with the mechanism varying accordingly:
-
Zinc-Based Catalysis: In-situ generated zinc hydrides, formed from zinc carboxylates and a co-catalyst like NaBH₄, are highly effective.[1][4] These species activate PMHS, likely forming pentacoordinate hydridosilicates that facilitate a more rapid hydride transfer to the carbonyl substrate.[4]
-
Base Catalysis: Simple bases such as potassium tert-butoxide (KOtBu) can catalyze the reduction.[6] The base is believed to coordinate to the silicon atom, forming hypervalent silicate (B1173343) species that are significantly more potent reducing agents than PMHS itself.[6]
-
Phosphine Promotion: Certain phosphines can coordinate to the silicon atom in PMHS, forming a pentacoordinate hydrosilicate.[5] This hypervalent silicon species then coordinates to the carbonyl group, creating a hexacoordinate intermediate that facilitates hydride transfer to the carbonyl carbon.[5]
Quantitative Data: Reduction of Aldehydes and Ketones
| Substrate | Catalyst/Promoter | Conditions | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | P(MeNCH₂CH₂)₃N | THF, rt, 1h | 98 | [5] |
| 4-Nitrobenzaldehyde | P(MeNCH₂CH₂)₃N | THF, rt, 1h | 96 | [5] |
| Cinnamaldehyde | P(MeNCH₂CH₂)₃N | THF, rt, 1h | 95 | [5] |
| Acetophenone | P(MeNCH₂CH₂)₃N | THF, rt, 12h | 95 | [5] |
| Cyclohexanone | P(MeNCH₂CH₂)₃N | THF, rt, 12h | 96 | [5] |
| Benzophenone | Zn(OAc)₂ / NaBH₄ | THF, rt | 98 | [4] |
Experimental Protocol: Reduction of 4-Chlorobenzaldehyde
This protocol is adapted from the procedure described by J.M. Bame et al.[5]
-
Preparation: Under an argon atmosphere, a solution of the aldehyde (1.0 mmol) and PMHS (0.1 mL, 1.7 mmol of Si-H) in freshly distilled tetrahydrofuran (B95107) (THF, 1.0 mL) is prepared in a flame-dried flask and cooled to 0 °C.
-
Initiation: A solution of the promoter P(MeNCH₂CH₂)₃N (0.1 mmol) in THF (1.0 mL) is slowly added to the cooled substrate solution.
-
Reaction: The reaction mixture is removed from the ice bath and stirred at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, an aqueous solution of 10% NaOH (5 mL) and diethyl ether (10 mL) are added. The mixture is stirred vigorously at room temperature for 1 hour to ensure complete hydrolysis of the silyl ether intermediate.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography.
Hydrosilylation of Alkenes and Alkynes
Hydrosilylation is the addition of a Si-H bond across an unsaturated C-C bond (double or triple bond).[7] This reaction is of significant industrial importance for producing organosilicon compounds.[7] The process almost exclusively relies on transition metal catalysis, with platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst being the most common.[7]
Mechanism: The Chalk-Harrod Cycle
The most widely accepted mechanism for hydrosilylation is the Chalk-Harrod mechanism.[7]
-
Oxidative Addition: The catalyst (e.g., a Pt(0) complex) reacts with PMHS, undergoing oxidative addition of the Si-H bond to form a metal-hydrido-silyl intermediate (e.g., Pt(II)).
-
π-Complex Formation: The alkene substrate coordinates to the metal center, forming a π-complex.
-
Migratory Insertion: The alkene inserts into the metal-hydride bond. This step is typically regioselective, following anti-Markovnikov addition, where the hydrogen adds to the more substituted carbon, and the metal-silyl group adds to the terminal carbon.[7]
-
Reductive Elimination: The final step is the reductive elimination of the alkyl-silyl product, which regenerates the active M(0) catalyst, allowing the cycle to continue.
Quantitative Data: Hydrosilylation of Alkenes
| Alkene | Hydrosilane | Catalyst | Product Selectivity | Yield (%) | Reference |
| 1-Octene | PhSiH₃ | Ni(acac)₂ / PCy₃ | Anti-Markovnikov | 98 | [8] |
| Styrene | PhMe₂SiH | Karstedt's catalyst | Anti-Markovnikov (β-silyl) | >95 | [7] |
| Phenylacetylene | Et₃SiH | Speier's catalyst | Vinylsilane | High | [7] |
Experimental Protocol: General Hydrosilylation
-
Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), the alkene (1.0 equiv) is dissolved in a suitable anhydrous solvent (e.g., toluene (B28343) or THF).
-
Catalyst Addition: The catalyst (e.g., Karstedt's catalyst, typically 10-100 ppm) is added to the solution.
-
Silane Addition: PMHS (or another hydrosilane, typically 1.1-1.5 equiv of Si-H) is added dropwise to the mixture. The reaction may be exothermic.
-
Reaction: The mixture is stirred at room temperature or heated as required. The reaction is monitored by GC or ¹H NMR for the disappearance of the alkene and Si-H signals.
-
Purification: Once complete, the catalyst can sometimes be removed by filtration through a short plug of silica (B1680970) gel or activated carbon. The solvent and any excess silane are removed under vacuum. The product is typically purified by distillation or chromatography.
Reductive Amination
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. The process involves the initial formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ by PMHS.[9] This one-pot procedure is highly efficient and avoids the isolation of often unstable imine intermediates.
Mechanism of Catalysis
The reaction is typically promoted by a Lewis acid, such as titanium(IV) isopropoxide (Ti(iOPr)₄) or tin(II) chloride (SnCl₂).[10][11]
-
Imine Formation: The Lewis acid activates the carbonyl group, facilitating nucleophilic attack by the amine to form a hemiaminal intermediate. Subsequent dehydration, also promoted by the Lewis acid, yields the corresponding imine (or iminium ion).
-
Hydrosilylation of Imine: The Lewis acid can also activate the C=N bond of the imine. PMHS then delivers a hydride to the imine carbon, in a manner analogous to carbonyl reduction, to produce the N-silylated amine intermediate.
-
Workup: Hydrolysis during workup cleaves the N-Si bond to afford the final amine product.
Quantitative Data: Reductive Amination
| Carbonyl | Amine | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Aniline | SnCl₂ | MeOH, rt | 94 | [1] |
| 4-Methoxybenzaldehyde | Benzylamine | SnCl₂ | MeOH, rt | 96 | [1] |
| Cyclohexanone | Aniline | SnCl₂ | MeOH, rt | 92 | [1] |
| β-Hydroxy-ketone | Benzylamine | Ti(iOPr)₄ | CH₂Cl₂, rt | High (syn) | [10] |
Experimental Protocol: SnCl₂-Catalyzed Reductive Amination
This protocol is based on the method described by Kumar et al.[11]
-
Preparation: To a stirred solution of SnCl₂·2H₂O (1.0 equiv) in methanol, add the carbonyl compound (1.0 equiv) followed by the amine (1.2 equiv).
-
Reducing Agent: Add PMHS (2.0 equiv by Si-H) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction & Purification: Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Deoxygenation Reactions
PMHS, in combination with specific activators, can be used for the complete removal of oxygen from certain functional groups, most notably the deoxygenation of alcohols to alkanes and aromatic ketones to methylene (B1212753) compounds.
Mechanism: Iodide-Assisted Deoxygenation of Alcohols
A metal-free method for alcohol deoxygenation uses PMHS with an iodide source. The mechanism is proposed to proceed through a radical pathway.[12]
-
In-Situ Halogenation: The alcohol's hydroxyl group is first converted into an iodide, a good leaving group, via reaction with an iodide source (e.g., NaI with an acid).
-
Radical Initiation: A silyl radical is generated from PMHS.
-
Propagation: The silyl radical can react with the alkyl iodide (R-I) to generate an alkyl radical (R•) and a silyl iodide. The alkyl radical then abstracts a hydrogen atom from another PMHS molecule, forming the final alkane product and regenerating a silyl radical to continue the chain.
-
Rate-Determining Step: Kinetic studies suggest that the cleavage of the C–I bond is the rate-determining step in this process.[12]
Mechanism: Lewis Acid-Catalyzed Deoxygenation of Ketones
Aromatic ketones can be fully reduced to their corresponding methylene derivatives using PMHS with a strong Lewis acid catalyst like TiCl₄ or PdCl₂.[13] The mechanism involves complete hydrosilylation.
-
Carbonyl Activation: The Lewis acid coordinates strongly to the carbonyl oxygen, making the carbon highly electrophilic.
-
First Hydride Transfer: PMHS delivers a hydride to the activated carbonyl, forming a silylated secondary benzylic alcohol intermediate.
-
Carbocation Formation: The Lewis acid facilitates the departure of the silyloxy group, generating a stabilized benzylic carbocation.
-
Second Hydride Transfer: A second equivalent of hydride from PMHS is delivered to the carbocation, yielding the final methylene product.
Quantitative Data: Deoxygenation Reactions
| Substrate | System | Product | Yield (%) | Reference |
| Hydroxymethylfurfural | PMHS / NaI | 5-Methylfurfural | 99 | [12] |
| Benzyl alcohol | PMHS / NaI | Toluene | 95 | [12] |
| Acetophenone | PMHS / TiCl₄ | Ethylbenzene | 90 | [13] |
| Benzophenone | PMHS / TiCl₄ | Diphenylmethane | 85 | [13] |
| 4-Chloroacetophenone | PMHS / PdCl₂ | 1-Chloro-4-ethylbenzene | High | [13] |
References
- 1. PMHS, this compound [organic-chemistry.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | XJY SILICONES® [xjysilicone.com]
- 4. Selective Reduction of Carbonyl Compounds by this compound in the Presence of Metal Hydride Catalysts [organic-chemistry.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 8. Alkene hydrosilylation catalyzed by easily assembled Ni(ii)-carboxylate MOFs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Old Reaction Revisited - GalChimia [galchimia.com]
- 12. Reductive deoxygenation of alcohols by PMHS assisted by iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The Influence of Polymethylhydrosiloxane (PMHS) Degree of Polymerization on its Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethylhydrosiloxane (PMHS) is a versatile and widely utilized reducing agent in organic synthesis, prized for its stability, low toxicity, and cost-effectiveness. Its reactivity is centered around the silicon-hydride (Si-H) bonds distributed along its siloxane backbone. While the general reducing capabilities of PMHS are well-documented, a critical parameter that significantly influences its reactivity profile is the degree of polymerization (DP), or chain length. This technical guide provides an in-depth analysis of how the molecular weight of PMHS affects its reactivity, offering valuable insights for optimizing synthetic methodologies in research and drug development.
Core Concept: Degree of Polymerization and Reactivity
The degree of polymerization of PMHS dictates the number of repeating methylhydrosiloxane units in a polymer chain. This structural characteristic has a profound impact on the polymer's physical properties, such as viscosity, and more importantly, its chemical reactivity. Recent studies have demonstrated a direct correlation between the chain length of PMHS and its efficacy as a reducing agent.
A key investigation into this phenomenon involved the reduction and cyclization of silyl-protected D-glucose, catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). This study compared the reactivity of an oligomeric PMHS with a number average molecular weight (Mn) of 390 g/mol (approximately 4 Si-H units per chain) to a polymeric PMHS with an Mn of 1,700-3,200 g/mol (corresponding to an average of 26-51 monomer units). The results unequivocally showed that the polymeric PMHS exhibited significantly higher reactivity.[1]
The enhanced reactivity of higher molecular weight PMHS can be attributed to several factors. The higher concentration of Si-H bonds per molecule in polymeric PMHS can lead to more efficient hydride transfer to the substrate or catalyst. Additionally, the polymer chain's conformation and its interaction with the substrate and catalyst in the reaction medium may play a crucial role. The subtle interplay between the PMHS chain and the substrate is influenced by the stereochemistry of the substrate, suggesting that the polymer backbone is not merely a passive carrier of hydride moieties.[1]
Quantitative Data Summary
The following table summarizes the comparative reactivity of oligomeric and polymeric PMHS in the reduction of TMS-protected D-glucose to TMS-sorbitol (1) and its subsequent cyclization to 1,4-anhydrosorbitol (2).[1]
| Equivalents of PMHS Monomer per Glucose | Oligomeric PMHS (Mn 390) Product Conversion | Polymeric PMHS (Mn 1,700-3,200) Product Conversion |
| 1.1 | Minor conversion to 1, unreacted starting material remains | Approximately 50% conversion to 1 |
| 2.2 | Nearly full conversion to 1, with trace amounts of starting material | Mixture of 1 and the cyclized product 2 |
| 3.3 | Full conversion to 1 | Further reduction of 2 occurs |
| 4.4 | Complex product mixture from the reduction of 2 | - |
Experimental Protocol: Comparative Reactivity Study of PMHS
The following protocol details the methodology used to assess the reactivity of different molecular weight PMHS in the reduction and cyclization of TMS-protected D-glucose.[1]
Materials:
-
TMS-protected D-glucose (Substrate)
-
Oligomeric PMHS (Mn 390 g/mol )
-
Polymeric PMHS (Mn 1,700-3,200 g/mol )
-
Tris(pentafluorophenyl)borane (B(C6F5)3) (Catalyst)
-
Dichloromethane-d2 (CD2Cl2) (Solvent)
-
NMR tubes
Procedure:
-
Preparation of the Reaction Mixture: In an NMR tube, the TMS-protected D-glucose substrate is premixed with 10 mol% of the B(C6F5)3 catalyst in 0.6 mL of CD2Cl2.
-
Addition of PMHS: The desired equivalent of either oligomeric or polymeric PMHS is added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored in situ by 13C{1H} NMR spectroscopy.
-
Data Analysis: The extent of the reaction and the formation of products (TMS-sorbitol and 1,4-anhydrosorbitol) are quantified by analyzing the NMR spectra at specific time points (e.g., after 1 hour and 24 hours).
Visualizing the Impact of PMHS Degree of Polymerization
The logical relationship between the degree of polymerization and the reactivity of PMHS can be visualized as a workflow leading to different reaction outcomes.
Caption: Logical workflow illustrating the effect of PMHS degree of polymerization on reactivity.
The following diagram illustrates the general experimental workflow for comparing the reactivity of different PMHS species.
Caption: Experimental workflow for comparative reactivity studies of PMHS.
Conclusion and Future Outlook
The degree of polymerization is a critical parameter that directly influences the reactivity of this compound. The evidence strongly suggests that higher molecular weight PMHS is a more efficient reducing agent, a factor that should be carefully considered when designing and optimizing synthetic routes. For researchers, scientists, and drug development professionals, specifying and controlling the molecular weight of the PMHS reagent can lead to improved reaction outcomes, including higher yields, faster reaction times, and potentially altered selectivity. Future research in this area could focus on elucidating the precise mechanistic details of how chain length affects the hydride transfer process and exploring the impact of PMHS of varying and well-defined degrees of polymerization on a broader range of chemical transformations. This deeper understanding will undoubtedly unlock the full potential of this versatile and environmentally benign reducing agent.
References
Spectroscopic Analysis of Polymethylhydrosiloxane (PMHS) for Structural Elucidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of key spectroscopic techniques for the structural elucidation of polymethylhydrosiloxane (PMHS). PMHS is a versatile polymer with a wide range of applications, including in drug delivery and biomedical devices, making its precise structural characterization essential. This document details the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS).
Introduction to this compound (PMHS)
This compound is a silicon-based polymer characterized by a repeating [-Si(H)(CH₃)-O-] unit. The presence of the reactive silicon-hydride (Si-H) bond makes PMHS a valuable precursor for the synthesis of a variety of functionalized polysiloxanes through hydrosilylation reactions. Accurate structural analysis is critical to confirm the polymer's identity, determine its purity, analyze its molecular weight distribution, and characterize any modifications made to its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural elucidation of PMHS, providing detailed information about the chemical environment of the hydrogen, carbon, and silicon nuclei within the polymer chain.
¹H NMR Spectroscopy
Proton NMR provides information on the hydrogen atoms in the PMHS structure. The key signals observed are from the methyl protons (Si-CH₃) and the hydride protons (Si-H).
Table 1: Typical ¹H NMR Chemical Shifts for PMHS
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Notes |
| Si-CH ₃ | ~0.05 - 0.2 | Singlet | Appears as a sharp, intense singlet due to the high number of equivalent methyl protons. |
| Si-H | ~4.6 - 4.8 | Singlet or Multiplet | Can be a singlet or a multiplet depending on the resolution and coupling to neighboring silicon atoms. Its integration relative to the Si-CH₃ peak is crucial for determining the degree of substitution. |
¹³C NMR Spectroscopy
Carbon-13 NMR is used to probe the carbon backbone of the methyl groups attached to the silicon atoms.
Table 2: Typical ¹³C NMR Chemical Shifts for PMHS
| Carbon | Chemical Shift (δ) in ppm | Notes |
| Si-C H₃ | ~ -1.0 - 2.0 | The upfield chemical shift is characteristic of a carbon attached to a silicon atom. |
²⁹Si NMR Spectroscopy
Silicon-29 NMR is a highly specific technique for studying the silicon backbone of PMHS. It can distinguish between different silicon environments, such as the main chain repeating units, end-groups, and branching points.
Table 3: Typical ²⁹Si NMR Chemical Shifts for PMHS
| Silicon Environment | Chemical Shift (δ) in ppm | Notes |
| Si -H (in chain) | ~ -34 to -36 | Represents the main repeating unit of the PMHS polymer. |
| End-groups (e.g., (CH₃)₃SiO-) | ~ 7 to 10 | The chemical shift of end-groups will vary depending on the specific capping agent used. |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for the NMR analysis of PMHS is as follows:
-
Sample Preparation:
-
Dissolve 10-20 mg of the PMHS sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 16-64 (depending on sample concentration).
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Number of Scans (NS): 1024 or more (due to low natural abundance and sensitivity of ¹³C).
-
Relaxation Delay (D1): 2-5 seconds.
-
-
²⁹Si NMR:
-
Pulse Program: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE) and allow for quantitative analysis.[1]
-
Number of Scans (NS): 1024 or more.
-
Relaxation Delay (D1): 10-60 seconds (long relaxation times for ²⁹Si may require longer delays for accurate quantification).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks of interest to determine the relative ratios of different protons or silicon environments.
-
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy probes the molecular vibrations of the chemical bonds within PMHS, providing a characteristic "fingerprint" of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly sensitive to the presence of specific functional groups in the PMHS structure.
Table 4: Characteristic FTIR Absorption Bands for PMHS
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| 2965 - 2900 | C-H stretching | Si-CH₃ | Medium |
| 2160 - 2170 | Si-H stretching | Si-H | Strong, Sharp |
| 1440 - 1400 | C-H bending (asymmetric) | Si-CH₃ | Medium |
| 1260 - 1255 | Si-CH₃ bending (symmetric) | Si-CH₃ | Strong |
| 1100 - 1000 | Si-O-Si stretching | Siloxane Backbone | Very Strong, Broad |
| 890 - 830 | Si-H bending | Si-H | Medium |
| 830 - 750 | Si-C stretching & CH₃ rocking | Si-CH₃ | Strong |
The disappearance or reduction in the intensity of the Si-H stretching band at ~2160 cm⁻¹ is a key indicator of the consumption of Si-H groups during hydrosilylation reactions.[2][3]
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds.
Table 5: Characteristic Raman Shifts for PMHS
| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |
| 2965 - 2900 | C-H stretching | Si-CH₃ |
| 2160 - 2170 | Si-H stretching | Si-H |
| 1440 - 1400 | C-H bending | Si-CH₃ |
| 1260 - 1255 | Si-CH₃ bending | Si-CH₃ |
| ~710 | Si-C symmetric stretching | Si-C |
| ~490 | Si-O-Si bending | Siloxane Backbone |
Experimental Protocols for Vibrational Spectroscopy
FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small drop of the liquid PMHS sample directly onto the ATR crystal. For solid samples, ensure good contact with the crystal.
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Raman Spectroscopy:
-
Sample Preparation: Place the PMHS sample (liquid or solid) in a suitable container (e.g., glass vial).
-
Instrument Parameters:
-
Laser Excitation Wavelength: Typically 532 nm or 785 nm.
-
Laser Power: Adjust to avoid sample degradation (typically a few milliwatts).
-
Acquisition Time: Varies depending on the sample's Raman scattering efficiency.
-
-
Data Acquisition: Focus the laser on the sample and collect the scattered light. The instrument will process the signal to generate the Raman spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of PMHS, which can be used to deduce its structure and identify end-groups. For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are often employed.
The fragmentation of polysiloxanes in MS often involves cleavages of the Si-O and Si-C bonds. The mass spectra of polysiloxanes can be complex due to the polymeric nature and the presence of various oligomers. The fragmentation patterns can be used to identify the repeating units and end-groups of the polymer.[4][5]
Experimental Protocol for Mass Spectrometry (MALDI-TOF)
-
Sample Preparation:
-
Prepare a solution of the PMHS sample in a suitable solvent (e.g., THF).
-
Prepare a solution of a suitable matrix (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) in the same or a miscible solvent.
-
Mix the sample and matrix solutions in a specific ratio (e.g., 1:10 v/v).
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate.
-
-
Instrument Parameters:
-
Laser: Typically a nitrogen laser (337 nm).
-
Mode: Reflectron mode for higher resolution.
-
Voltage: Optimized for the mass range of interest.
-
-
Data Acquisition and Analysis:
-
The laser desorbs and ionizes the sample-matrix mixture.
-
The time-of-flight of the ions is measured to determine their mass-to-charge ratio (m/z).
-
The resulting spectrum will show a distribution of peaks corresponding to the different oligomers of PMHS, often cationized with Na⁺ or K⁺.
-
Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of PMHS.
Correlation of Spectroscopic Data to PMHS Structure
Caption: Correlation of spectroscopic signals to PMHS structure.
Conclusion
The structural elucidation of this compound is effectively achieved through a combination of spectroscopic techniques. ¹H, ¹³C, and ²⁹Si NMR provide detailed information about the atomic environments, while FTIR and Raman spectroscopy offer a fingerprint of the functional groups present. Mass spectrometry is valuable for determining molecular weight distribution and identifying end-groups. By integrating the data from these complementary techniques, researchers can obtain a comprehensive and accurate understanding of the structure of PMHS and its derivatives, which is paramount for its application in research, development, and quality control.
References
A Comprehensive Technical Guide to the Solubility of Polymethylhydrosiloxane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of polymethylhydrosiloxane (PMHS), a versatile polymer widely used in organic synthesis and material science. Due to the scarcity of publicly available quantitative solubility data, this document focuses on providing a thorough qualitative summary, a detailed experimental protocol for quantitative determination, and a framework for predicting solubility using Hansen Solubility Parameters (HSP).
This compound: An Overview
This compound (PMHS) is a non-toxic, stable, and mild reducing agent with the general structure -[CH₃(H)Si-O]-.[1][2] It is recognized for its role in transferring hydride to various metal catalysts and is an economical substitute for more hazardous silanes.[1] Its solubility is a critical parameter for its application in homogeneous reactions, formulation development, and surface modifications.
Qualitative Solubility Profile of PMHS
Based on available literature and technical data sheets, PMHS exhibits a distinct solubility profile. It is generally soluble in non-polar and moderately polar organic solvents and insoluble in highly polar and protic solvents. The following table summarizes the qualitative solubility of PMHS.
| Solvent Class | Solubility Assessment | Specific Solvents |
| Aliphatic Hydrocarbons | Soluble | Hexane, Heptane, Cyclohexane |
| Aromatic Hydrocarbons | Soluble | Toluene, Benzene, Xylene |
| Ethers | Soluble | Tetrahydrofuran (THF), Diethyl ether, Dioxane |
| Chlorinated Solvents | Soluble | Chloroform, Dichloromethane (DCM), Carbon Tetrachloride |
| Alcohols | Generally Insoluble | Methanol (Insoluble), Ethanol (Soluble), Isopropanol (Soluble) |
| Ketones | Soluble | Acetone, Methyl Ethyl Ketone (MEK) |
| Esters | Soluble | Ethyl Acetate |
| Amides | Limited Solubility | Warm N,N-Dimethylformamide (DMF), Warm N-Methyl-2-pyrrolidone (NMP) |
| Polar Aprotic Solvents | Insoluble | Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) |
| Water | Insoluble | Water |
This table is a compilation of qualitative data from multiple sources.[1][3][4][5][6][7][8][9]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values (e.g., in g/100 mL), a standardized experimental procedure is required. The following gravimetric protocol, based on the common "shake-flask" method, is a reliable approach for determining the solubility of PMHS in a given organic solvent at a specific temperature.
Gravimetric Solubility Determination Protocol
Objective: To determine the mass of PMHS that can be dissolved in a specific volume of an organic solvent to form a saturated solution at a constant temperature.
Materials:
-
This compound (PMHS)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of ≤ 0.45 µm)
-
Glass syringes
-
Pre-weighed evaporation dishes or weighing boats
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Add an excess amount of PMHS to a series of glass vials. "Excess" means adding enough polymer so that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into each vial.
-
Equilibration: Securely seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow the undissolved PMHS to settle.
-
Sample Extraction: Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a glass syringe. Avoid disturbing the undissolved polymer at the bottom.
-
Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. This step is crucial to remove any suspended microparticles.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the dried PMHS is achieved. Alternatively, a desiccator can be used, though this will take longer.
-
Mass Determination: Accurately weigh the evaporation dish containing the dried PMHS residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g / 100 mL) = [(Mass of dish + dried PMHS) - (Mass of empty dish)] / (Volume of filtrate) * 100
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility and standard deviation.
Predicting Solubility: The Hansen Solubility Parameter (HSP) Framework
A powerful theoretical tool for predicting polymer solubility is the Hansen Solubility Parameter (HSP) framework. The principle is that "like dissolves like," and substances with similar HSP values are more likely to be miscible.[10] The total Hildebrand solubility parameter (δ) is divided into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The compatibility between a polymer and a solvent can be estimated by calculating the "distance" (Ra) between their HSP values in the three-dimensional Hansen space:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
Where subscript 1 refers to the solvent and subscript 2 refers to the polymer. A smaller Ra value indicates a higher likelihood of solubility. A polymer has a defined "solubility sphere" with a radius (R₀). If the Ra for a solvent is less than the R₀ of the polymer, the solvent is likely to dissolve the polymer.
Hansen Solubility Parameters for Common Organic Solvents (at 25 °C)
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Hydrocarbons | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Ethers | |||
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| 1,4-Dioxane | 17.5 | 1.8 | 9.0 |
| Chlorinated Solvents | |||
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 |
| Ketones | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 |
| Alcohols | |||
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Other Solvents | |||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| N,N-Dimethylformamide | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources. Exact values may vary slightly between sources.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not widely published, a clear qualitative profile emerges: PMHS is readily soluble in common non-polar and moderately polar solvents such as hydrocarbons, ethers, and chlorinated solvents. For researchers requiring precise quantitative data, the provided gravimetric experimental protocol offers a robust methodology. Furthermore, the Hansen Solubility Parameter framework serves as an invaluable predictive tool, enabling scientists to intelligently select potential solvents and design formulations, thereby streamlining research and development efforts in fields utilizing this versatile polymer.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. kelid1.ir [kelid1.ir]
- 4. kinampark.com [kinampark.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Hansen solubility parameters [stenutz.eu]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Solubility parameters (HSP) [adscientis.com]
A Comprehensive Technical Guide to the Thermal Stability of Polymethylhydrosiloxane (PMHS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of polymethylhydrosiloxane (PMHS), a versatile silicon-based polymer. Understanding the thermal behavior of PMHS is critical for its application in various fields, including its use as a reducing agent in organic synthesis and as a component in advanced materials. This document outlines the key degradation pathways, summarizes quantitative thermal stability data, and details the experimental protocols used for its characterization.
Introduction to this compound and its Thermal Properties
This compound (PMHS) is a polymer with a backbone of repeating silicon-oxygen (Si-O) units, where each silicon atom is also bonded to a hydrogen atom and a methyl group. The inherent strength of the Si-O bond provides PMHS with notable thermal stability. However, like all polymers, it is susceptible to degradation at elevated temperatures. The degradation process is complex and can be influenced by factors such as the surrounding atmosphere (inert or oxidative), heating rate, and the presence of any impurities.
The thermal decomposition of polysiloxanes, including PMHS, generally occurs at temperatures between 400–650 °C in an inert atmosphere or vacuum.[1] The presence of oxygen can significantly lower the decomposition temperature to around 290 °C.[1] The primary decomposition products in an inert atmosphere are typically volatile cyclic oligomers.
Experimental Protocols for Thermal Stability Assessment
The thermal stability of PMHS is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable information about the material's decomposition profile and thermal transitions.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[2][3][4]
Methodology:
-
A small, precisely weighed sample of PMHS is placed in a TGA sample pan.
-
The pan is situated inside a furnace equipped with a sensitive microbalance.
-
The furnace is heated at a controlled, constant rate (e.g., 10 K/min) over a defined temperature range (e.g., 40 °C to 800 °C).[5]
-
The atmosphere within the furnace is controlled, typically using a continuous purge of an inert gas like nitrogen or an oxidative gas like air.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperatures of maximum decomposition.[5]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, identifying thermal transitions such as melting, crystallization, and glass transitions.
Methodology:
-
A small, weighed sample of PMHS is hermetically sealed in a sample pan. An empty reference pan is also prepared.
-
Both pans are placed in the DSC cell.
-
The temperature of the cell is programmed to increase at a constant rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Exothermic or endothermic events in the sample are detected as changes in this differential heat flow, which are then plotted against temperature.
Quantitative Thermal Stability Data
The thermal stability of PMHS can be significantly influenced by its chemical environment and any modifications made to its structure. The following table summarizes key thermal stability data from a study where PMHS was used to modify a phenol-formaldehyde (PF) resin. While not pure PMHS, this data provides insight into the thermal stabilizing effect of incorporating PMHS into another polymer matrix.
| Material | Tmax,decomp (°C) | Char Yield at 800 °C (%) |
| Neat Resol Resin | ~438 | ~38 |
| Resol-PMHS 2.5% | ~483 | ~53 |
| Resol-PMHS 5.0% | ~483 | ~57 |
Tmax,decomp represents the temperature of the maximum degradation rate.[5]
This data clearly demonstrates that the incorporation of PMHS substantially improves the thermal stability of the base resin, increasing the decomposition temperature and the amount of residual material at high temperatures.[5]
Visualization of Experimental Workflow and Degradation Pathways
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of a polymer like PMHS.
Caption: Workflow for Thermal Stability Analysis of PMHS.
Proposed Thermal Degradation Pathway of Polysiloxanes in an Inert Atmosphere
The thermal degradation of polysiloxanes like PMHS in an inert atmosphere is believed to proceed through a "back-biting" mechanism, leading to the formation of cyclic oligomers.
References
The Enduring Versatility of Polymethylhydrosiloxane (PMHS): An In-depth Technical Guide to Si-H Bond Reactivity
For Researchers, Scientists, and Drug Development Professionals
Polymethylhydrosiloxane (PMHS) has emerged as a cost-effective, stable, and environmentally benign reducing agent in modern organic synthesis. Its utility stems from the reactivity of its silicon-hydrogen (Si-H) bonds, which, upon activation, participate in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity of PMHS, focusing on key reactions, experimental protocols, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.
Core Reactivity: The Si-H Bond
The Si-H bond in PMHS is relatively stable but can be activated by a variety of catalysts, enabling the transfer of a hydride equivalent to a range of functional groups. The choice of catalyst is crucial and dictates the substrate scope and chemoselectivity of the reaction. Common activators include metal salts (e.g., zinc, tin, copper, palladium, iron) and Lewis acids (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃).[1][2][3][4]
Key Transformations and Quantitative Data
The versatility of PMHS is demonstrated in its application across a spectrum of organic reactions. This section details some of the most significant transformations, with quantitative data summarized for easy comparison.
Reduction of Carbonyl Compounds
The reduction of aldehydes and ketones to their corresponding alcohols is one of the most common applications of PMHS. A variety of catalysts can be employed, each with its own set of advantages.
Table 1: Catalyst Performance in the PMHS Reduction of Aromatic Ketones
| Entry | Substrate | Catalyst (mol%) | PMHS (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone (B1666503) | Zn(OAc)₂ (1) / IMes·HCl (2) | 4 | THF | RT | - | 61 | [5] |
| 2 | Acetophenone | K₂CO₃ (12.5) | - | DMF | RT | - | >99 | [6] |
| 3 | 4-Methylacetophenone | K₂CO₃ (12.5) | - | DMF | RT | - | 98 | [6] |
| 4 | 4-Methoxyacetophenone | K₂CO₃ (12.5) | - | DMF | RT | - | 99 | [6] |
| 5 | 4-Chloroacetophenone | K₂CO₃ (12.5) | - | DMF | RT | - | 97 | [6] |
Table 2: Reduction of Substituted Benzaldehydes with K₂CO₃-activated PMHS
| Entry | Substrate | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 0.5 | >99 | [3] |
| 2 | 4-Methylbenzaldehyde | 0.5 | 98 | [3] |
| 3 | 4-Methoxybenzaldehyde | 0.5 | 99 | [3] |
| 4 | 4-Chlorobenzaldehyde | 1 | 97 | [3] |
| 5 | 4-Nitrobenzaldehyde | 1 | 96 | [3] |
Reductive Amination
PMHS, in combination with catalysts like stannous chloride (SnCl₂), provides an efficient method for the reductive amination of carbonyl compounds.[4][7][8]
Table 3: SnCl₂-Catalyzed Reductive Amination of Carbonyl Compounds with PMHS
| Entry | Carbonyl Compound | Amine | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | 6 | 86 | |
| 2 | 4-Chlorobenzaldehyde | Aniline | 6 | 85 | |
| 3 | Acetophenone | Aniline | 6 | 82 | |
| 4 | Cyclohexanone | Aniline | 6 | 80 |
Dehalogenation
Palladium-catalyzed dehalogenation of aryl halides using PMHS is a mild and efficient transformation, tolerant of a wide range of functional groups.[8][9][10][11]
Table 4: Palladium-Catalyzed Dechlorination of Chloroarenes with PMHS
| Entry | Substrate | Pd(OAc)₂ (mol%) | PMHS (equiv.) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | 5 | 4 | 0.5 | 99 | [8] |
| 2 | 4-Chloroanisole | 5 | 4 | 0.5 | 98 | [8] |
| 3 | 4-Chloroacetophenone | 5 | 4 | 1 | 97 | [8] |
| 4 | Methyl 2-chlorobenzoate | 1 | 4 | 12 | 95 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Procedure for K₂CO₃-Activated Reduction of Aldehydes
To a solution of the aldehyde (1.0 mmol) in DMF (2.0 mL) was added K₂CO₃ (0.125 mmol) and this compound (PMHS). The reaction mixture was stirred at room temperature for the time indicated in Table 2. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.[3]
General Procedure for SnCl₂-Catalyzed Reductive Amination
To a stirred solution of SnCl₂·2H₂O (20 mol%) in methanol, the carbonyl compound (1.0 mmol), the amine (1.2 mmol), and PMHS (2.0 equiv.) were added. The reaction mixture was heated at 70 °C for 6 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated, and the residue was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
General Procedure for Palladium-Catalyzed Dechlorination of Chloroarenes
In a round-bottom flask, the chloroarene (1.0 mmol), Pd(OAc)₂ (1-5 mol%), and THF were combined. Aqueous KF (2.0 equiv.) and PMHS (4.0 equiv.) were then added. The reaction mixture was stirred at room temperature until the starting material was consumed (monitored by GC). The mixture was then diluted with diethyl ether and washed with water. The organic layer was dried over MgSO₄, filtered, and concentrated. The product was purified by column chromatography if necessary.[8]
General Procedure for Zinc-Catalyzed Asymmetric Hydrosilylation of Acetophenone
In a Schlenk tube under a nitrogen atmosphere, a solution of (S,S)-diamine ligand (0.055 mmol) in freshly distilled toluene (B28343) (2.5 mL) was prepared. To this, ZnEt₂ (1.1 M in toluene, 0.055 mmol) was added, followed by acetophenone (2.75 mmol) and finally PMHS (3.30 mmol). The solution was stirred at room temperature and the reaction progress was monitored by GLC.
Mechanistic Pathways and Visualizations
Understanding the underlying mechanisms of PMHS-mediated reactions is crucial for optimizing reaction conditions and predicting outcomes. This section provides diagrams of key mechanistic cycles.
Zinc-Catalyzed Hydrosilylation of a Ketone
The zinc-catalyzed hydrosilylation of ketones is proposed to proceed through the formation of a zinc hydride species, which then delivers a hydride to the carbonyl carbon.
Palladium-Catalyzed Dehalogenation of an Aryl Halide
The palladium-catalyzed dehalogenation is thought to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by hydride transfer from activated PMHS and reductive elimination.
B(C₆F₅)₃-Catalyzed Deoxygenation of an Alcohol
The Lewis acid B(C₆F₅)₃ activates the Si-H bond of PMHS, generating a silylium (B1239981) ion equivalent that facilitates the deoxygenation of alcohols.
Conclusion
This compound continues to be a valuable reagent in organic synthesis, offering a mild, efficient, and economical alternative to other reducing agents. Its reactivity, governed by the choice of catalyst, allows for a broad range of transformations that are crucial for the synthesis of fine chemicals and pharmaceuticals. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers looking to harness the full potential of PMHS in their synthetic endeavors. Further exploration into novel catalytic systems will undoubtedly continue to expand the applications of this versatile polymer.
References
- 1. Highly efficient and chemoselective zinc-catalyzed hydrosilylation of esters under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed asymmetric conjugate reduction as a route to novel β-azaheterocyclic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aiirjournal.com [aiirjournal.com]
- 4. B(C6F5)3-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines via a Lewis adduct: a combined experimental and computational investigation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. An efficient debromination technique using PMHS with a number of ligands containing different functional groups - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolytic Stability of Polymethylhydrosiloxane Under Different pH Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polymethylhydrosiloxane (PMHS) is a versatile polymer with a reactive silicon-hydride (Si-H) bond, making it valuable in various chemical processes. However, its susceptibility to hydrolysis under different pH conditions can impact its performance and stability, a critical consideration in applications ranging from organic synthesis to drug delivery systems. This technical guide provides a comprehensive overview of the hydrolytic stability of PMHS across acidic, neutral, and alkaline environments. It details the underlying reaction mechanisms, presents available quantitative data on hydrolysis rates, and offers detailed experimental protocols for monitoring degradation. This guide is intended to be a valuable resource for researchers and professionals working with PMHS, enabling a deeper understanding of its stability profile and facilitating the development of robust formulations and processes.
Introduction
This compound (PMHS) is a polysiloxane characterized by a backbone of repeating [-Si(CH₃)(H)-O-] units.[1] Unlike the more common polydimethylsiloxane (B3030410) (PDMS), which has two methyl groups attached to each silicon atom, PMHS possesses a reactive hydride on each silicon, rendering it a mild and stable reducing agent.[1][2] This reactivity, however, also makes PMHS susceptible to hydrolysis, a chemical breakdown reaction with water. The rate and mechanism of this hydrolysis are highly dependent on the pH of the surrounding medium.
Understanding the hydrolytic stability of PMHS is crucial for its effective application. In acidic or alkaline environments, the siloxane backbone (Si-O-Si) and the silicon-hydride (Si-H) bonds can undergo cleavage, leading to the degradation of the polymer and the formation of new chemical species. This degradation can affect the material's physical and chemical properties, and in the context of drug development, could impact the stability, efficacy, and safety of a formulation.
This guide will explore the hydrolytic behavior of PMHS under acidic, neutral, and alkaline conditions, providing a detailed analysis of the reaction kinetics, degradation products, and experimental methods for its characterization.
Hydrolytic Degradation Mechanisms
The hydrolysis of PMHS involves the cleavage of both the siloxane (Si-O-Si) backbone and the silicon-hydride (Si-H) bonds. The mechanisms of these reactions are distinct and are catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the siloxane bond is initiated by the protonation of the oxygen atom in the Si-O-Si linkage. This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a series of steps leading to the cleavage of the siloxane bond and the formation of silanol (B1196071) (Si-OH) groups.
Simultaneously, the Si-H bond can also react with water in the presence of an acid catalyst, although this reaction is generally slower than the cleavage of the siloxane bond. This reaction leads to the formation of a silanol group and the evolution of hydrogen gas.
Base-Catalyzed Hydrolysis
In alkaline media, the hydrolysis of the siloxane bond is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This forms a pentacoordinate silicon intermediate, which then rearranges to cleave the Si-O-Si bond, yielding a silanolate and a silanol.
The Si-H bond is particularly susceptible to cleavage under basic conditions. The hydroxide ion attacks the silicon atom, leading to the formation of a pentacoordinate intermediate. This is followed by the rapid elimination of a hydride ion, which then reacts with a proton from water to produce hydrogen gas, and a silanolate is formed. This process is generally faster than the hydrolysis of the siloxane backbone under alkaline conditions.
Quantitative Data on Hydrolysis Rates
Specific quantitative data on the hydrolysis rates of PMHS under different pH conditions are scarce in the published literature. However, studies on the hydrolytic stability of polydimethylsiloxane (PDMS), a structurally similar polymer without the Si-H bond, provide valuable insights. The data from PDMS studies can be considered a conservative estimate for the degradation of the PMHS backbone, as the Si-H bond in PMHS is expected to increase its overall reactivity.
Accelerated degradation studies on PDMS have shown that hydrolysis is significantly faster under both acidic and alkaline conditions compared to neutral pH.[3][4]
| pH Condition | Catalyst | Temperature (°C) | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) | Reference |
| 2 | HCl | 24 | 0.07 | [3][4] |
| 6 (Demineralised Water) | - | 24 | 0.002 | [3][4] |
| 12 | NaOH | 24 | 0.28 | [3][4] |
| Table 1: Zeroth-order degradation rate constants for PDMS fluids in aqueous solutions at different pH values.[3][4] It is important to note that these rates are for the cleavage of the siloxane backbone and do not account for the reaction of the Si-H bond in PMHS. |
Generally, the rate of hydrolysis for siloxanes follows the trend: Alkaline > Acidic >> Neutral .[3] The higher degradation rate under alkaline conditions is a key consideration for the formulation and storage of PMHS-containing products.
Experimental Protocols for Monitoring Hydrolysis
To assess the hydrolytic stability of PMHS, a well-designed experimental protocol is essential. The following sections provide detailed methodologies for monitoring PMHS hydrolysis using various analytical techniques.
General Experimental Setup
The hydrolysis of PMHS can be studied by incubating the polymer in aqueous buffer solutions of varying pH at a controlled temperature.
Materials:
-
This compound (PMHS) of known molecular weight
-
Buffer solutions:
-
Acidic: e.g., 0.1 M HCl (pH 1), Citrate buffer (pH 3-6)
-
Neutral: e.g., Phosphate (B84403) buffered saline (PBS, pH 7.4)
-
Alkaline: e.g., 0.1 M NaOH (pH 13), Carbonate-bicarbonate buffer (pH 9-11)
-
-
Constant temperature incubator or water bath
-
Vials or reaction vessels
-
Analytical instruments (FTIR-ATR, NMR, GC-MS)
Monitoring by Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a powerful tool for monitoring the real-time disappearance of the Si-H bond and the formation of Si-OH groups.
Protocol:
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Set the spectral resolution to 4 cm⁻¹.
-
Collect spectra in the range of 4000-650 cm⁻¹.
-
-
Background Collection:
-
Record a background spectrum of the clean, dry ATR crystal.
-
Record a background spectrum of the aqueous buffer solution.
-
-
Reaction Monitoring:
-
Place a known volume of the buffer solution onto the ATR crystal.
-
Initiate the reaction by adding a known amount of PMHS and start data acquisition immediately.
-
Collect spectra at regular time intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-H stretching band around 2160 cm⁻¹.
-
Monitor the appearance and increase of the broad O-H stretching band from silanol groups (Si-OH) around 3200-3600 cm⁻¹.
-
Monitor changes in the Si-O-Si stretching region around 1000-1100 cm⁻¹.
-
Plot the normalized peak area of the Si-H band against time to determine the rate of Si-H bond cleavage.
-
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²⁹Si NMR spectroscopy provide detailed quantitative and qualitative information about the hydrolysis process.
Protocol for ¹H NMR:
-
Sample Preparation:
-
Prepare reaction mixtures in NMR tubes using deuterated buffer solutions (e.g., D₂O with phosphate buffer).
-
Add a known concentration of PMHS to the NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
Use water suppression techniques (e.g., presaturation) to minimize the large water signal.
-
-
Data Analysis:
-
Monitor the disappearance of the Si-H proton resonance (typically around 4.7 ppm).
-
Monitor the evolution of hydrogen gas (H₂), which may appear as a sharp singlet around 4.6 ppm if it remains dissolved.
-
Integrate the Si-H peak relative to an internal standard to quantify the extent of reaction over time.
-
Protocol for ²⁹Si NMR:
-
Sample Preparation: As for ¹H NMR.
-
Data Acquisition:
-
Acquire ²⁹Si NMR spectra at different time points. Due to the lower sensitivity of the ²⁹Si nucleus, longer acquisition times may be necessary.
-
-
Data Analysis:
-
Monitor the disappearance of the original PMHS signal.
-
Identify and quantify the signals of the hydrolysis products, such as various silanol and siloxane species. The chemical shifts will vary depending on the degree of condensation.
-
Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile and semi-volatile degradation products, such as low molecular weight siloxanes.
Protocol:
-
Sample Preparation:
-
At each time point, extract the aqueous sample with a suitable organic solvent (e.g., hexane, dichloromethane).
-
Alternatively, use headspace sampling for volatile products.
-
Derivatization (e.g., silylation) may be necessary to increase the volatility of polar silanol products.
-
-
GC-MS Analysis:
-
Inject the extracted or derivatized sample into the GC-MS system.
-
Use a column suitable for separating siloxanes (e.g., a non-polar or mid-polar column).
-
Set an appropriate temperature program to separate the components.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST) and known standards.
-
Quantify the products using an internal or external standard calibration.
-
Degradation Products
The hydrolysis of PMHS leads to the formation of a variety of products, depending on the pH and reaction conditions.
-
Silanols: The primary products of both Si-O-Si and Si-H bond cleavage are silanols (R₃SiOH, R₂Si(OH)₂, RSi(OH)₃). These are generally more polar than the parent polysiloxane.[3]
-
Hydrogen Gas: The reaction of the Si-H bond with water produces hydrogen gas, particularly under basic conditions.
-
Low Molecular Weight Siloxanes: The initial silanol products can undergo further condensation reactions to form a mixture of linear and cyclic low molecular weight siloxanes.
-
Polysilicic Acid: Under extensive hydrolysis, especially at extreme pH, the methyl groups can also be cleaved, although this is a much slower process, eventually leading to the formation of polysilicic acid (hydrated silica).
Conclusion
The hydrolytic stability of this compound is a critical parameter that is highly dependent on the pH of the aqueous environment. Both acidic and alkaline conditions accelerate the degradation of the polymer through the cleavage of the siloxane backbone and the reactive silicon-hydride bonds. Alkaline conditions, in particular, lead to a more rapid degradation, primarily driven by the fast reaction of the Si-H bond.
For researchers, scientists, and drug development professionals, a thorough understanding of these degradation pathways and the ability to monitor them are essential for ensuring the stability and performance of PMHS-based materials and formulations. The experimental protocols outlined in this guide provide a robust framework for characterizing the hydrolytic stability of PMHS, enabling the development of more reliable and effective products. While quantitative data for PMHS hydrolysis remains an area for further research, the principles and methodologies presented here offer a solid foundation for such investigations.
References
Polymethylhydrosiloxane (PMHS) Synthesis via Hydrolysis of Methyldichlorosilane: An In-depth Technical Guide
Introduction
Polymethylhydrosiloxane (PMHS) is a versatile and widely utilized polymer with the general structure [−CH₃(H)Si−O−]n.[1][2] It serves as a mild, stable, inexpensive, and environmentally friendly reducing agent in organic chemistry.[1][3][4] Its utility stems from the reactive silicon-hydride (Si-H) bonds, which can transfer a hydride to various metal centers or be activated for direct reductions.[1][5] PMHS is a byproduct of the silicone industry, synthesized through the controlled hydrolysis of methyldichlorosilane (B44661) (CH₃SiHCl₂).[3] This technical guide provides a comprehensive overview of the synthesis of PMHS from methyldichlorosilane, focusing on the core chemistry, detailed experimental protocols, and characterization for researchers, scientists, and professionals in drug development.
Core Chemical Synthesis
The fundamental process for synthesizing this compound involves the hydrolysis of methyldichlorosilane, followed by a polycondensation step. The overall reaction is as follows:
n CH₃SiHCl₂ + n H₂O → [CH₃(H)SiO]n + 2n HCl[1][2]
The mechanism proceeds in two main stages:
-
Hydrolysis: The two chlorine atoms on methyldichlorosilane are highly susceptible to nucleophilic attack by water. This rapid reaction replaces the chloro groups with hydroxyl groups, forming a reactive silanol (B1196071) intermediate (methylsilanediol). This step also produces hydrochloric acid (HCl) as a byproduct.
-
Polycondensation: The silanol intermediates are unstable and readily undergo condensation. A hydroxyl group from one monomer reacts with another, eliminating a molecule of water to form a stable siloxane (Si-O-Si) bond. This process repeats to build the polymer chain.
The initial products of this reaction are often a mixture of linear and cyclic oligomers, with the tetramer ((MeSiHO)₄) being a common cyclic species.[2] To produce the desired linear, trimethylsilyl-terminated polymer, the mixture of cyclic silanes is heated in the presence of an end-capping agent, such as hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃).[3][5][6][7]
Experimental Protocols
This section details a generalized protocol for the synthesis of PMHS based on common laboratory practices.
1. Synthesis of Linear this compound
This procedure describes the hydrolytic polycondensation of methyldichlorosilane, followed by equilibration to form the final linear polymer.
-
Materials and Reagents:
-
Methyldichlorosilane (CH₃SiHCl₂)
-
Deionized Water
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)
-
-
Reaction Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet to vent HCl gas safely into a scrubber (e.g., a sodium hydroxide (B78521) solution).
-
Procedure:
-
Hydrolysis: A solution of methyldichlorosilane in an appropriate solvent (e.g., diethyl ether) is charged into the reaction flask and cooled in an ice-water or dry ice-acetone bath to below 0 °C.[8] A solution of water in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain the low temperature and manage the evolution of HCl gas.
-
Phase Separation: After the addition is complete, the mixture is stirred for an additional hour. The organic layer is then separated from the acidic aqueous layer.
-
Neutralization and Drying: The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution until the aqueous layer is neutral, and finally with brine. The organic phase is then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure to yield a mixture of cyclic and short-chain linear polymethylhydrosiloxanes.
-
Polymerization/Equilibration: The resulting oil is transferred to a flask equipped for distillation. Hexamethyldisiloxane is added as an end-capping agent. The mixture is heated to 60–150 °C to promote the ring-opening polymerization of the cyclic species and form the linear polysiloxane.[3][5][6]
-
Purification: Volatile, low-molecular-weight siloxanes are removed by vacuum distillation at 150–155 °C to yield the final PMHS product.[8]
-
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of PMHS.
Table 1: Typical Reaction Parameters for PMHS Synthesis
| Parameter | Value/Condition | Source |
| Reactant | Methyldichlorosilane (CH₃SiHCl₂) | [1][2] |
| Hydrolyzing Agent | Water (H₂O) | [1][2] |
| Hydrolysis Temp. | < 0 °C to 35 °C | [8][9] |
| Polycondensation Temp. | 60–150 °C | [3][5] |
| End-capping Agent | Hexamethyldisiloxane | [6][7] |
| Solvents | Diethyl Ether, Dichloromethane | [8][9] |
| Yields | 55–69 wt% (for branched PMHS) | [8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless, free-flowing liquid | [6][7] |
| Molecular Formula | [CH₃(H)SiO]n | [2] |
| Average Molecular Weight | 1500–2200 g/mol (supplier dependent) | [6][10] |
| Density (25 °C) | ~1.006 g/cm³ | [2][6] |
| Viscosity (25 °C) | 10–40 mPa·s (variable) | [8][11] |
| Solubility | Soluble in ethereal, chlorinated, and hydrocarbon solvents. Insoluble in water, methanol, and DMSO. | [6][10] |
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the two-stage process of PMHS synthesis: the initial hydrolysis of methyldichlorosilane to a silanol intermediate, followed by the polycondensation to form the siloxane backbone.
Caption: Reaction pathway for PMHS synthesis.
Experimental Workflow
This flowchart outlines the general laboratory workflow for the synthesis, purification, and characterization of this compound.
References
- 1. Poly(methylhydrosiloxane): Overview and Conversion Method of its Waste to Useful Commodities_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Poly(methylhydrosiloxane) | 63148-57-2 [chemicalbook.com]
- 4. PMHS, this compound [organic-chemistry.org]
- 5. This compound | 9004-73-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | XJY SILICONES® [xjysilicone.com]
- 8. Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO4/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailoring this compound as candidate material for vitreous humour substitution: physical properties and in vitro toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. Synthesis and Characterization of this compound-Modified Phenol–Formaldehyde Resin [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Reduction of Esters to Alcohols using Polymethylhydrosiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. Traditional methods often rely on stoichiometric amounts of potent hydride reagents like lithium aluminum hydride (LiAlH₄), which, while effective, pose significant safety risks and handling challenges. Polymethylhydrosiloxane (PMHS) has emerged as a cost-effective, stable, and environmentally benign alternative reducing agent.[1] PMHS is a byproduct of the silicone industry and is characterized by its air and moisture stability, allowing for long-term storage without loss of activity.[1] This mild reducing agent, when activated by a suitable catalyst, can efficiently and chemoselectively reduce esters to their corresponding primary alcohols. This application note provides detailed protocols for the reduction of esters to alcohols using PMHS with two distinct catalytic systems: a zinc-based catalyst and a titanium-based catalyst.
Catalytic Systems
The reduction of esters with PMHS is not spontaneous and necessitates the use of a catalyst to facilitate the hydride transfer. Two effective and commonly employed catalytic systems are:
-
Zinc-Based Catalysis: This system utilizes a zinc salt, such as zinc acetate (B1210297) (Zn(OAc)₂), often in the presence of a co-catalyst, to generate a reactive zinc hydride species in situ.[1] This method is noted for its high selectivity and broad substrate scope.[1]
-
Titanium-Based Catalysis: Titanium alkoxides, particularly titanium(IV) isopropoxide (Ti(O-i-Pr)₄), serve as efficient catalysts for the hydrosilylation of esters. This approach is valued for its operational simplicity and high yields.
Data Presentation
The following table summarizes the quantitative data for the reduction of various ester substrates to their corresponding primary alcohols using PMHS with either a zinc or titanium-based catalyst.
| Entry | Ester Substrate | Catalyst System | Product | Yield (%) |
| 1 | Methyl Benzoate | Zn(OAc)₂ / NaBH₄ | Benzyl Alcohol | 95 |
| 2 | Ethyl Octanoate | Zn(OAc)₂ / NaBH₄ | Octan-1-ol | 92 |
| 3 | Isopropyl Phenylacetate | Zn(OAc)₂ / NaBH₄ | 2-Phenylethan-1-ol | 90 |
| 4 | Methyl Cinnamate | Zn(OAc)₂ / NaBH₄ | Cinnamyl Alcohol | 88 |
| 5 | Methyl Octadecanoate | Ti(O-i-Pr)₄ | Octadecan-1-ol | 92 |
| 6 | Ethyl Benzoate | Ti(O-i-Pr)₄ | Benzyl Alcohol | 94 |
| 7 | Propyl Hexanoate | Ti(O-i-Pr)₄ | Hexan-1-ol | 91 |
| 8 | Butyl Phenylacetate | Ti(O-i-Pr)₄ | 2-Phenylethan-1-ol | 89 |
Experimental Protocols
Protocol 1: Zinc-Catalyzed Reduction of Esters to Alcohols
This protocol is based on the in-situ generation of a zinc hydride catalyst.
Materials:
-
Ester substrate
-
This compound (PMHS)
-
Zinc acetate (Zn(OAc)₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ester substrate (1.0 equiv).
-
Dissolve the ester in anhydrous THF (approximately 0.2 M concentration).
-
To this solution, add zinc acetate (Zn(OAc)₂, 0.05 equiv) and sodium borohydride (NaBH₄, 0.05 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add this compound (PMHS, 2.0-3.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding 1 M HCl. This step hydrolyzes the intermediate silyl (B83357) ether. Continue adding the acid until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude alcohol product by flash column chromatography on silica (B1680970) gel, if necessary.
Protocol 2: Titanium-Catalyzed Reduction of Esters to Alcohols
This protocol utilizes titanium(IV) isopropoxide as the catalyst.
Materials:
-
Ester substrate
-
This compound (PMHS)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Anhydrous Tetrahydrofuran (THF) or Toluene (B28343)
-
1 M Hydrochloric acid (HCl) or 1 M Sodium hydroxide (B78521) (NaOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add the ester substrate (1.0 equiv).
-
Dissolve the ester in an anhydrous solvent such as THF or toluene (approximately 0.2-0.5 M).
-
Add titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 0.1 equiv) to the solution.
-
Slowly add this compound (PMHS, 2.0-3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC or GC. Reactions are typically complete within 3-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The intermediate silyl ether can be hydrolyzed under either acidic or basic conditions.
-
Acidic Work-up: Slowly add 1 M HCl and stir vigorously until the hydrolysis is complete (as monitored by TLC).
-
Basic Work-up: Add 1 M NaOH and stir vigorously.
-
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent three times.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (if an acidic work-up was used) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography on silica gel if required.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the PMHS reduction of esters.
Proposed Catalytic Cycle for Zinc-Catalyzed Reduction
Caption: Proposed catalytic cycle for the zinc-catalyzed reduction.
Proposed Catalytic Cycle for Titanium-Catalyzed Reduction
Caption: Proposed catalytic cycle for the titanium-catalyzed reduction.
References
Application Notes and Protocols for the Hydrosilylation of Alkenes using Polymethylhydrosiloxane (PMHS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, enabling the synthesis of a diverse array of organosilane compounds. Polymethylhydrosiloxane (PMHS) has emerged as a highly attractive hydrosilylating agent due to its low cost, stability, and environmentally benign nature, being a byproduct of the silicone industry. This document provides detailed methodologies for the hydrosilylation of alkenes using PMHS, focusing on various catalytic systems. The protocols outlined below are intended to serve as a practical guide for researchers in academic and industrial settings, including those in drug development where the synthesis of silicon-containing molecules is of growing interest.
Reaction Mechanism
The mechanism of hydrosilylation can vary depending on the catalyst employed. For platinum-based catalysts, the most widely accepted model is the Chalk-Harrod mechanism.[1][2] This mechanism involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product to regenerate the active catalyst.[1] For base-catalyzed systems, the reaction is believed to proceed through the formation of hypervalent silicon species, which act as the active reducing agents.[3] Iron-catalyzed hydrosilylations are proposed to proceed through an Fe(0)-Fe(II) redox cycle.[4]
Catalytic Systems
A variety of catalysts can be employed for the hydrosilylation of alkenes with PMHS. The choice of catalyst influences the reaction conditions, substrate scope, and selectivity.
-
Platinum-Based Catalysts: Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) is a highly active and commonly used homogeneous catalyst for hydrosilylation.[5] It typically provides the anti-Markovnikov addition product.
-
Iron-Based Catalysts: As a more earth-abundant and less expensive alternative to platinum, iron complexes have gained significant attention.[6] These catalysts can exhibit high activity and selectivity, often favoring the anti-Markovnikov product.[4]
-
Nickel-Based Catalysts: Nickel complexes also serve as effective catalysts for alkene hydrosilylation, providing a cost-effective alternative to precious metals.[3][7] Simple nickel salts in combination with a base can catalyze the anti-Markovnikov hydrosilylation of terminal alkenes.[8]
-
Base-Catalyzed Systems: Simple bases like potassium tert-butoxide (KOtBu) can catalyze the hydrosilylation of certain unsaturated compounds, offering a metal-free alternative.[3]
Experimental Protocols
The following are generalized protocols for the hydrosilylation of alkenes using PMHS with different catalytic systems. Safety Note: These reactions should be performed in a well-ventilated fume hood. PMHS can release hydrogen gas upon decomposition, so appropriate precautions should be taken.
Protocol 1: Platinum-Catalyzed Hydrosilylation of Terminal Alkenes (e.g., 1-Octene) using Karstedt's Catalyst
This protocol describes a general procedure for the hydrosilylation of a terminal alkene using the highly active Karstedt's catalyst.
Materials:
-
1-Octene
-
This compound (PMHS)
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Argon or Nitrogen for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, syringe, etc.)
Procedure:
-
Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with the alkene (e.g., 1-octene, 1.0 eq). The flask is then purged with argon or nitrogen.
-
Solvent Addition: Anhydrous toluene is added via syringe.
-
Catalyst Addition: A solution of Karstedt's catalyst (typically 10-100 ppm Pt loading) is added to the stirred solution.[5]
-
PMHS Addition: this compound (PMHS, typically 1.2-1.5 eq of Si-H per alkene) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 75 °C) and monitored by TLC, GC, or NMR until the starting material is consumed.
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to afford the corresponding alkylsilane.
-
Protocol 2: Iron-Catalyzed Hydrosilylation of Alkenes
This protocol provides a general method for the hydrosilylation of alkenes using an iron-based catalyst, offering a more sustainable approach.
Materials:
-
Alkene (e.g., Styrene)
-
This compound (PMHS)
-
Iron catalyst (e.g., a 2-imino-9-aryl-1,10-phenanthrolinyl iron complex)[4]
-
Anhydrous THF
-
Argon or Nitrogen for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox, a vial is charged with the iron catalyst (e.g., 1-5 mol%).[4]
-
Reagent Addition: The alkene (1.0 eq) and anhydrous THF are added.
-
Initiation: this compound (PMHS, ~2.0 eq) is added to the mixture.
-
Reaction: The reaction is stirred at room temperature for the required time (can range from hours to days depending on the substrate and catalyst).
-
Work-up and Purification:
-
The reaction mixture is exposed to air and diluted with a suitable solvent (e.g., diethyl ether).
-
The mixture is filtered through a pad of silica gel or celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
-
Protocol 3: Nickel-Catalyzed Hydrosilylation of Terminal Alkenes
This protocol details a procedure using a simple and cost-effective nickel catalyst system.
Materials:
-
Terminal Alkene
-
This compound (PMHS) or a primary silane (B1218182)
-
NiCl₂·6H₂O
-
Potassium tert-butoxide (tBuOK)
-
Anhydrous THF
-
Argon or Nitrogen for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a glovebox, NiCl₂·6H₂O (e.g., 2.0 mol %) and tBuOK (e.g., 4.0 mol %) are added to a reaction vessel.[8]
-
Reagent Addition: Anhydrous THF is added, followed by the terminal alkene (1.0 eq) and the silane (e.g., PMHS, 1.2 eq).[8]
-
Reaction: The reaction mixture is stirred at a specific temperature (e.g., -30 °C to room temperature) for the specified time (typically 1 hour).[8]
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Data Presentation
The following tables summarize representative quantitative data for the hydrosilylation of various alkenes with PMHS under different catalytic conditions.
Table 1: Platinum-Catalyzed Hydrosilylation of Alkenes with PMHS
| Entry | Alkene | Catalyst (Pt loading) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Octene | Karstedt's catalyst (7 ppm) | Toluene | 75 | - | >95 | |
| 2 | Styrene | Pt/Silica | Polyethylene glycol | - | - | High (β-isomer) | [9] |
| 3 | 1-Octene | Pt-DPTZ/CeO₂ | Toluene | 60 | 20 | 51 | [10] |
Table 2: Iron-Catalyzed Hydrosilylation of Unsaturated Compounds with PMHS
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Fe4 (0.05) | THF | RT | 24 | >98 | |
| 2 | Methyl Benzoate | Fe4 (0.05) | THF | 80 | 24 | 95 | |
| 3 | 1-Phenyl-1,3-butadiene | C1d (1) | THF | RT | 2 | 99 | [4] |
Table 3: Nickel-Catalyzed Hydrosilylation of Terminal Alkenes with Silanes
| Entry | Alkene | Silane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Octene | PhSiH₃ | NiCl₂·6H₂O (2) / tBuOK (4) | THF | -30 | 1 | 95 | [8] |
| 2 | Styrene | Ph₂SiH₂ | [Ni(PLY)₂(THF)₂] (0.25) / K (0.75) | THF | RT | - | 98 | [7] |
| 3 | Allylbenzene | PhSiH₃ | NiCl₂·6H₂O (2) / tBuOK (4) | THF | -30 | 1 | 96 | [8] |
Visualizations
General Workflow for Alkene Hydrosilylation
The following diagram illustrates a typical experimental workflow for the hydrosilylation of an alkene with PMHS.
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Hydrosilylation of Terminal Alkenes with Primary Silanes via Electrophilic Silicon-Hydrogen Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Karstedt catalysts | Johnson Matthey [matthey.com]
- 6. Mechanistic Study of Alkene Hydrosilylation Catalyzed by Phenalenyl Based Fe Complex - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Hydrosilylation of Terminal Alkenes with Primary Silanes via Electrophilic Silicon-Hydrogen Bond Activation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.iu.edu [scholarworks.iu.edu]
Application Notes and Protocols for Polymethylhydrosiloxane (PMHS) in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polymethylhydrosiloxane (PMHS) is a versatile, eco-friendly, and cost-effective reducing agent that has gained significant traction in modern organic synthesis.[1][2] As a byproduct of the silicone industry, this stable and easy-to-handle polymer offers a mild and selective alternative to traditional, more hazardous reducing agents.[1][3] Its utility spans a wide range of transformations, including the reduction of carbonyls, reductive amination, and hydrosilylation reactions, often in the presence of a metal or non-metal catalyst.[2][4] This document provides detailed experimental protocols and quantitative data for key applications of PMHS in organic synthesis.
Reduction of Carbonyl Compounds
PMHS is widely employed for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction's efficiency is often enhanced by the use of a catalyst, with various systems offering excellent yields and chemoselectivity.
1.1. Zinc-Catalyzed Reduction of Aldehydes and Ketones
In situ generated zinc hydride, from a zinc salt and PMHS, serves as an effective catalytic system for the reduction of a broad range of carbonyl compounds.[1] This method is a safer and more economical alternative to stoichiometric metal hydrides like LiAlH4.[1]
Experimental Protocol:
-
To a stirred solution of the carbonyl compound (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) under an inert atmosphere, add a zinc catalyst, such as Zn(OAc)₂ (2-5 mol%).
-
Add PMHS (1.5-2.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Entry | Substrate | Catalyst (mol%) | PMHS (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | Zn(OAc)₂ (5) | 2.0 | Toluene | 2 | 95 |
| 2 | Benzaldehyde | ZnCl₂ (5) | 1.5 | THF | 1 | 98 |
| 3 | Cyclohexanone | Zn(OTf)₂ (2) | 2.0 | DCM | 3 | 92 |
| 4 | 4-Nitroacetophenone | Zn(OAc)₂ (5) | 2.0 | Toluene | 2.5 | 90 |
1.2. Iron-Catalyzed Deoxygenation of Aromatic Ketones and Aldehydes
A combination of a palladium catalyst on a titanium dioxide support (Pd/TiO₂) and iron(III) chloride (FeCl₃) with PMHS provides a rapid and practical method for the chemoselective deoxygenation of aromatic ketones and aldehydes to the corresponding methylene (B1212753) compounds.[1]
Experimental Protocol:
-
To a mixture of the aromatic ketone or aldehyde (1.0 mmol), Pd/TiO₂ (1 mol%), and FeCl₃ (10 mol%) in a suitable solvent (e.g., toluene, 5 mL), add PMHS (3.0 equivalents) at room temperature.
-
Stir the reaction mixture vigorously at the indicated temperature (see table).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Quantitative Data:
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzophenone | 80 | 1 | 95 |
| 2 | 4-Methoxyacetophenone | 80 | 1.5 | 92 |
| 3 | Benzaldehyde | 60 | 2 | 88 |
| 4 | 1-Naphthaldehyde | 80 | 1 | 90 |
Visualizations
Experimental Workflow for Carbonyl Reduction:
Caption: General workflow for the PMHS reduction of carbonyl compounds.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines. PMHS, in combination with a suitable catalyst, provides an efficient and chemoselective route for this transformation.
2.1. Tin(II) Chloride Catalyzed Reductive Amination
Stannous chloride (SnCl₂·2H₂O) catalyzes the chemoselective reductive amination of various carbonyl compounds with aromatic and aliphatic amines using PMHS as the reducing agent in methanol (B129727).[5] This protocol is applicable for the synthesis of both secondary and tertiary amines.[1][5]
Experimental Protocol:
-
To a stirred solution of SnCl₂·2H₂O (10 mol%) in methanol (5 mL), add the carbonyl compound (1.0 mmol) and the amine (1.1 mmol) at room temperature.
-
Add PMHS (2.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Entry | Carbonyl Compound | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 3 | 94 |
| 2 | 4-Chlorobenzaldehyde | 4-Methoxyaniline | 4 | 92 |
| 3 | Cyclohexanone | Benzylamine | 5 | 88 |
| 4 | Acetophenone | Morpholine | 6 | 85 |
2.2. Titanium(IV) Isopropoxide Mediated Reductive Amination
For the stereoselective synthesis of 1,3-syn-amino alcohols, an efficient directed reductive amination of β-hydroxy-ketones can be achieved using Ti(OiPr)₄ to coordinate the intermediate imino alcohol, with PMHS as the reducing agent.[6]
Experimental Protocol:
-
To a solution of the β-hydroxy-ketone (1.0 mmol) and the amine (1.2 mmol) in an anhydrous solvent (e.g., CH₂Cl₂), add Ti(OiPr)₄ (1.5 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to -78 °C and add PMHS (3.0 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and filter the resulting titanium dioxide precipitate.
-
Extract the filtrate with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Quantitative Data:
| Entry | β-Hydroxy-ketone | Amine | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | 4-Hydroxy-4-phenyl-2-butanone | Benzylamine | >95:5 | 85 |
| 2 | 5-Hydroxy-2-pentanone | Aniline | 90:10 | 78 |
| 3 | 1-Hydroxy-1,3-diphenyl-2-propanone | p-Toluidine | >95:5 | 82 |
Visualizations
Logical Relationship in Reductive Amination:
Caption: Key components and intermediates in a PMHS-mediated reductive amination.
Hydrosilylation of Alkenes and Alkynes
PMHS is an effective hydride source for the hydrosilylation of unsaturated carbon-carbon bonds, a reaction of significant industrial and academic importance.
3.1. Copper-Catalyzed Asymmetric Hydrosilylation of Prochiral Ketones
Copper hydride complexes, generated in situ from a copper salt, a chiral ligand, and PMHS, can effect the highly enantioselective 1,2-hydrosilylation of prochiral diaryl ketones to afford nonracemic diarylmethanols in excellent yields.[1]
Experimental Protocol:
-
In a glovebox, to a solution of the copper catalyst precursor (e.g., Cu(OAc)₂·H₂O, 1-5 mol%) and a chiral ligand (e.g., (R)-(-)-(DTBM-SEGPHOS), 1-5 mol%) in an anhydrous solvent (e.g., toluene), add PMHS (2.0 equivalents) at room temperature.
-
Stir the mixture for 30 minutes to generate the active CuH catalyst.
-
Add a solution of the prochiral ketone (1.0 mmol) in the same solvent.
-
Stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC).
-
Perform an aqueous workup with 1 M HCl to hydrolyze the resulting silyl (B83357) ether.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by chromatography to yield the chiral alcohol.
Quantitative Data:
| Entry | Substrate | Ligand | ee (%) | Yield (%) |
| 1 | Acetophenone | (R)-DTBM-SEGPHOS | 95 | 98 |
| 2 | 2-Acetylnaphthalene | (R)-DTBM-SEGPHOS | 97 | 96 |
| 3 | 1-Benzoyl-3,5-dimethylpyrazole | (S)-p-Tol-BINAP | 92 | 94 |
Visualizations
Catalytic Cycle for Copper-Hydride Catalyzed Hydrosilylation:
Caption: Simplified catalytic cycle for the asymmetric hydrosilylation of ketones.
References
- 1. PMHS, this compound [organic-chemistry.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. An Old Reaction Revisited - GalChimia [galchimia.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for Surface Modification Using Polymethylhydrosiloxane (PMHS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethylhydrosiloxane (PMHS) is a versatile and widely utilized polymer for surface modification due to its reactive silicon-hydride (Si-H) groups. These groups can undergo various chemical transformations, most notably hydrosilylation, to functionalize surfaces with a durable, low-energy coating. This document provides detailed application notes and protocols for using PMHS to create hydrophobic and superhydrophobic surfaces on a variety of substrates. The inherent hydrophobicity of the methyl groups along the polysiloxane backbone, combined with the ability to form a stable, crosslinked network or covalently bond to surfaces, makes PMHS an effective agent for applications requiring water repellency, self-cleaning properties, and reduced protein adsorption.[1][2][3][4]
The protocols outlined below are designed to be adaptable for researchers in various fields, including materials science, biomedical engineering, and drug development, where precise control over surface properties is critical.
Principle of PMHS-Based Surface Modification
The primary mechanism for PMHS-based surface modification is the hydrosilylation reaction, where the Si-H groups of PMHS react with unsaturated bonds (e.g., alkenes) in the presence of a catalyst, typically a platinum complex.[5][6] This reaction forms stable silicon-carbon (Si-C) bonds. Additionally, the Si-H groups can react with hydroxyl (-OH) groups present on many substrates (like glass, silica (B1680970), and some polymers) to form stable Si-O-Si linkages, covalently grafting the PMHS to the surface.[6][7] The hydrophobic nature of the PMHS backbone then imparts a water-repellent character to the modified surface. To achieve superhydrophobicity, a combination of low surface energy from the PMHS coating and micro/nano-scale surface roughness is required.[4][8]
Data Presentation: Surface Wettability After PMHS Modification
The following table summarizes the typical water contact angles (WCA) achieved on different substrates after modification with PMHS, demonstrating its effectiveness in creating hydrophobic and superhydrophobic surfaces.
| Substrate | Modification Method | PMHS Concentration/Ratio | Catalyst | Post-Treatment | Resulting Water Contact Angle (WCA) | Reference |
| Glass | Spray coating of polymethyltriethoxysilane nanoparticles followed by PMHS modification | Polymethyltriethoxysilane:PMHS ratio of 1:1.2 | Not specified | Curing | ~153° | [4][8] |
| Silica | Sol-gel film with subsequent PMHS functionalization | Not specified | Platinum complex | Annealing | Significantly increased hydrophobicity | [5] |
| Concrete | Treatment with PMHS-based hydrophobic emulsion | Not specified | Not specified | Drying | >150° (superhydrophobic) | [3] |
| PDMS | Grafting of PMHS thin films | Not specified | Not specified | Curing | Hydrophobic surface | [5] |
| Inorganic Oxide Pigments | Grafting of PMHS coating | Not specified | Base-catalyzed condensation | Drying | Hydrophobic in dry state | [9] |
Experimental Protocols
Protocol 1: Creation of a Superhydrophobic Surface on Glass via a Two-Step Sol-Gel and PMHS Modification Method
This protocol describes the fabrication of a superhydrophobic surface by first creating a rough silica nanoparticle layer using a sol-gel method, followed by chemical modification with PMHS to lower the surface energy.[4][8]
Materials:
-
Glass substrates
-
Polymethyltriethoxysilane (PMTES)
-
This compound (PMHS)
-
Deionized (DI) water
-
Ammonium (B1175870) hydroxide (B78521) (catalyst for sol-gel)
-
Hexane or other suitable solvent
-
Spray coater
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the glass substrates by sonication in a sequence of acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrates in an oven at 100°C for 30 minutes or with a stream of dry nitrogen.
-
-
Preparation of PMTES Nanoparticle Suspension (Sol-Gel):
-
In a sealed container, mix PMTES and ethanol in a 1:3 volume ratio.
-
Add DI water to the solution with a PMTES to water molar ratio of approximately 1:4.
-
Add a few drops of ammonium hydroxide to catalyze the hydrolysis and condensation of PMTES.
-
Stir the solution at room temperature for at least 8 hours to form a stable suspension of polymethyltriethoxysilane nanoparticles.
-
-
Coating the Substrate with Nanoparticles:
-
Spray the prepared nanoparticle suspension onto the cleaned glass substrates. Ensure a uniform and translucent coating is formed.
-
Allow the coated substrates to dry at room temperature.
-
-
PMHS Modification:
-
Prepare a solution of PMHS in a suitable solvent like hexane. A typical concentration is 1-5% (v/v).
-
Immerse the nanoparticle-coated substrates in the PMHS solution for 1-2 hours at room temperature.
-
Alternatively, use a vapor deposition method by placing the substrates in a desiccator containing a vial of the PMHS solution for several hours.
-
-
Curing and Finalization:
-
Remove the substrates from the PMHS solution and allow the solvent to evaporate.
-
Cure the coated substrates in an oven at a temperature between 80-120°C for 30-60 minutes to promote the reaction and adhesion of the PMHS layer.
-
Let the substrates cool to room temperature. The surface should now exhibit superhydrophobic properties.
-
Characterization:
-
Measure the water contact angle and sliding angle using a goniometer to confirm superhydrophobicity (WCA > 150°, sliding angle < 10°).
-
Analyze the surface morphology using Scanning Electron Microscopy (SEM) to observe the micro/nano-scale roughness.
Protocol 2: Direct Hydrophobic Modification of a Hydroxylated Surface with PMHS
This protocol is suitable for substrates that possess surface hydroxyl groups, such as glass, silicon wafers, or plasma-treated polymers.
Materials:
-
Substrate with surface hydroxyl groups
-
This compound (PMHS)
-
Anhydrous toluene (B28343) or other suitable anhydrous solvent
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Preparation:
-
Ensure the substrate is clean and dry. For polymers like PDMS, a brief oxygen plasma treatment can generate surface silanol (B1196071) (Si-OH) groups.
-
-
Preparation of PMHS Coating Solution:
-
In an inert atmosphere, prepare a solution of PMHS in anhydrous toluene. A typical concentration range is 1-10% (v/v).
-
Add a catalytic amount of a platinum catalyst (e.g., a few drops of Karstedt's catalyst solution).
-
-
Surface Modification:
-
Immerse the prepared substrate in the PMHS solution.
-
The reaction can be carried out at room temperature for several hours or accelerated by heating to 50-80°C for 1-2 hours.
-
-
Washing and Curing:
-
After the reaction, remove the substrate and rinse it thoroughly with fresh toluene to remove any unreacted PMHS.
-
Dry the substrate under a stream of nitrogen.
-
A post-curing step in an oven at 80-110°C for 30 minutes can enhance the durability of the coating.
-
Characterization:
-
Measure the static water contact angle to confirm the increase in hydrophobicity.
-
Use Fourier-transform infrared spectroscopy (FTIR) to verify the presence of the polysiloxane coating on the surface.
Visualizations
Caption: Workflow for creating a superhydrophobic surface using a two-step method.
Caption: Reaction schematic for grafting PMHS onto a hydroxylated surface.
References
- 1. Polydimethylsiloxane Surface Modification of Microfluidic Devices for Blood Plasma Separation [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Functionalization of surface‐grafted this compound thin films with alkyl side chains | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of this compound-Modified Phenol–Formaldehyde Resin | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophobic Inorganic Oxide Pigments via this compound Grafting: Dispersion in Aqueous Solution at Extraordinarily High Solids Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Polymethylhydrosiloxane in Peptide Synthesis: A Review of Current Methods and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polymethylhydrosiloxane (PMHS) is recognized as a cost-effective, mild, and environmentally friendly reducing agent in organic synthesis.[1][2] Its application in peptide chemistry, however, remains an area of nascent exploration with limited specific literature. This document provides a comprehensive overview of established methods for key reductive processes in peptide synthesis, namely the reduction of methionine sulfoxide (B87167) and disulfide bonds, for which detailed protocols are available. While direct, validated protocols for the use of PMHS in these specific peptide modifications are not prevalent in current literature, this note also presents a theoretical framework and a proposed experimental protocol for the application of PMHS in the reduction of methionine sulfoxide residues in synthetic peptides. This is intended to serve as a foundational guide for researchers interested in exploring the potential of this versatile reagent in peptide manufacturing and modification.
Introduction to this compound (PMHS)
This compound (PMHS) is a readily available polymeric silane, valued for its stability, low toxicity, and affordability.[1] In general organic chemistry, it is employed as a hydride source for the reduction of a variety of functional groups, often in conjunction with a metal catalyst or an activator.[2] Its mild reactivity profile suggests potential for chemoselective reductions in complex molecules like peptides, where sensitive functional groups and protecting groups must remain intact.
Established Application: Reduction of Methionine Sulfoxide
Methionine residues are susceptible to oxidation to methionine sulfoxide during peptide synthesis and handling.[3] This modification can be undesirable, but in some strategies, methionine is intentionally oxidized to improve the solubility and reduce aggregation of hydrophobic peptides. Following synthesis and purification, the sulfoxide is then reduced back to methionine.[4] Several chemical methods have been established for this reduction.
Quantitative Data on Methionine Sulfoxide Reduction Methods
| Method | Reducing System | Peptide Sequence/Model | Yield (%) | Purity (%) | Reference |
| 1 | NH₄I / Me₂S | Model Peptide Thioester | Quantitative | High | [4] |
| 2 | Tetrabutylammonium bromide / EDT | Model Peptide | Not specified | High | [4] |
| 3 | TMSBr / EDT | Model Peptide | Quantitative | High | [4] |
| 4 | 2-Mercaptopyridine (B119420) / HF | H-Leu-Gly-Arg-Leu-Gly-Met-Phe-OH | ~66% (overall) | Not specified | [5] |
Experimental Protocols for Methionine Sulfoxide Reduction
Protocol 1: Reduction with Ammonium (B1175870) Iodide and Dimethyl Sulfide (B99878) [4]
This method is noted for its mild conditions, making it suitable for peptides with sensitive functionalities like thioesters.
-
Dissolution: Dissolve the methionine sulfoxide-containing peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Reagent Addition: Add ammonium iodide (NH₄I) and dimethyl sulfide (Me₂S) to the peptide solution. A typical molar excess for the reagents would be 10-20 equivalents relative to the peptide.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reduction by analytical HPLC-MS. The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and purified directly by preparative RP-HPLC to isolate the reduced peptide.
Protocol 2: Reduction with Trimethylsilyl (B98337) Bromide and Ethanedithiol [4]
This is a highly efficient method for the reduction of methionine sulfoxide.
-
Dissolution: Dissolve the lyophilized peptide containing methionine sulfoxide in trifluoroacetic acid (TFA).
-
Reagent Addition: Add 1,2-ethanedithiol (B43112) (EDT) followed by trimethylsilyl bromide (TMSBr).
-
Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Work-up: Remove the TFA under a stream of nitrogen and precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Lyophilize the crude peptide and purify by preparative RP-HPLC.
Proposed Application: PMHS for Methionine Sulfoxide Reduction (Theoretical Protocol)
While specific literature for this application is scarce, a protocol can be proposed based on the known reactivity of PMHS for sulfoxide reduction in small molecules, often catalyzed by a Lewis acid or a transition metal.[6][7]
Proposed Experimental Protocol (On-Resin Reduction)
This hypothetical protocol is designed for a peptide synthesized on a solid support (e.g., Rink amide resin).
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and then with the reaction solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF) or toluene) to ensure it is free of residual reagents.
-
Reagent Solution Preparation: In a separate flask, prepare a solution of PMHS (10-20 equivalents relative to the peptide loading on the resin) and a catalyst (e.g., 0.1-0.5 equivalents of a mild Lewis acid like ZnCl₂ or a transition metal catalyst like Vaska's complex) in the reaction solvent.[6]
-
Reaction: Add the reagent solution to the peptide-resin and agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide with a standard TFA cocktail, and analyzing by HPLC-MS.
-
Washing: Once the reduction is complete, filter the reagent solution and wash the resin extensively with the reaction solvent, followed by DCM and methanol, to remove all traces of siloxane byproducts and catalyst.
-
Cleavage and Deprotection: Proceed with the standard global deprotection and cleavage of the peptide from the resin using an appropriate TFA cocktail.
-
Purification: Purify the crude peptide by preparative RP-HPLC.
Proposed Solution-Phase Reduction Protocol
-
Dissolution: Dissolve the purified peptide containing methionine sulfoxide in a suitable anhydrous solvent (e.g., THF or DCM).
-
Reagent Addition: Add PMHS (10-20 equivalents) and the chosen catalyst (e.g., Vaska's complex at 0.1-1 mol%).[6]
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor by HPLC-MS.
-
Work-up: Upon completion, the work-up would depend on the scale and nature of the peptide. For small scales, direct purification by preparative RP-HPLC may be feasible. For larger scales, a quench of excess PMHS (e.g., with aqueous acid) followed by extraction might be necessary, though this could be problematic for peptides. A filtration through a silica (B1680970) plug might also help to remove siloxane byproducts.
Application in Disulfide Bond Formation and Reduction
Disulfide bonds are crucial for the structure and function of many peptides. Their formation is an oxidative process, while their cleavage requires reduction.
Disulfide Bond Reduction
The reduction of disulfide bonds is a common requirement, for example, prior to peptide mapping or to obtain the linear form of a cyclic peptide. While PMHS is a reducing agent, its application for disulfide bond reduction in peptides is not documented. Established methods typically use thiol-based reagents.
A recent study highlighted that hydrosilanes, when used as scavengers in TFA cleavage cocktails, can lead to the undesired reduction of disulfide bonds.[8] This suggests that under acidic conditions, silanes like PMHS could potentially act as reducing agents for disulfides, though this is generally considered a side reaction to be avoided.
Quantitative Data on Disulfide Bond Reduction
| Reducing Agent | Conditions | Application | Outcome | Reference |
| Dithiothreitol (DTT) | Aqueous buffer, pH ~7-8 | General disulfide reduction | Complete reduction | [9] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer, wide pH range | Odorless, selective reduction | Complete reduction | General knowledge |
| Hydrosilanes (as scavengers) | TFA cleavage cocktail | Cleavage of cyclic peptides | Undesired disulfide reduction | [8] |
Visualizations
Figure 1. General workflow for solid-phase peptide synthesis (SPPS).
Figure 2. Reduction of methionine sulfoxide in a peptide.
Figure 3. Proposed catalytic cycle for PMHS reduction of a sulfoxide.
Conclusion and Future Outlook
While this compound is a well-established reducing agent in organic synthesis, its specific application in peptide chemistry is an underexplored area. The reduction of methionine sulfoxide and disulfide bonds are critical steps in the synthesis and manipulation of peptides, and currently rely on other reagents. The proposed theoretical protocols for the use of PMHS in methionine sulfoxide reduction offer a starting point for research into greener and more cost-effective methods in peptide synthesis. Experimental validation is necessary to determine the efficacy, chemoselectivity, and compatibility of PMHS with various peptide sequences, protecting groups, and solid supports. Future studies should focus on optimizing reaction conditions, identifying suitable catalysts, and quantifying the efficiency of PMHS-mediated reductions in a peptide context. Such research could unlock the potential of this inexpensive and environmentally benign reagent for large-scale peptide manufacturing.
References
- 1. PMHS, this compound [organic-chemistry.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Reduction of methionine sulfoxide in peptide synthesis by use of 2-mercaptopyridine in liquid hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vaska's complex–PMHS combination enabled mild and chemoselective reduction of sulfoxides to sulfides with low catalyst loading - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
Application Notes and Protocols: Polymethylhydrosiloxane (PMHS) as a Reducing Agent in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethylhydrosiloxane (PMHS) is a versatile, mild, and environmentally benign reducing agent that has gained significant attention in various chemical syntheses, including the formation of metal nanoparticles. As a byproduct of the silicone industry, PMHS is an inexpensive and readily available reagent. Its stability in air and moisture, coupled with its non-toxic nature, makes it an attractive alternative to harsh and hazardous reducing agents commonly used in nanoparticle synthesis, such as sodium borohydride. The silicon-hydride (Si-H) bonds along the polymer backbone are the active sites responsible for the reduction of metal salts to their corresponding metallic nanoparticles. This document provides detailed application notes and experimental protocols for the synthesis of silver and gold nanoparticles using PMHS as the primary reducing agent.
Key Advantages of PMHS in Nanoparticle Synthesis:
-
Mild Reducing Agent: Allows for controlled reduction rates, which can influence the size and morphology of the resulting nanoparticles.
-
Stabilizing Properties: In some cases, PMHS or its derivatives can also act as a stabilizing agent, preventing nanoparticle aggregation.
-
Environmentally Friendly: PMHS is considered a green reagent, with its oxidized form being a polysiloxane, which is generally non-toxic.
-
Cost-Effective: As an industrial byproduct, PMHS is an economical choice for large-scale nanoparticle production.
-
Versatility: Can be used in both aqueous and organic solvent systems, depending on the specific protocol and stabilizing agents employed.
Data Presentation: Quantitative Analysis of Nanoparticle Synthesis
The following tables summarize key quantitative data from representative nanoparticle synthesis experiments using PMHS. These values highlight the influence of various reaction parameters on the final nanoparticle characteristics.
Table 1: Synthesis of Silver Nanoparticles using a Bifunctional PMHS Oligomer
| Parameter | Value | Reference |
| Nanoparticle Type | Silver (Ag) | [1] |
| PMHS Type | Bifunctional SiHₓ–NHᵧ–PMHS | [1] |
| Average Particle Size | ~2 nm | [1] |
| Particle Size Distribution | Narrow (1.9–3.5 nm after calcination) | [1] |
| Catalytic Conversion | Up to 98% (in 4-nitrophenol (B140041) reduction) | [1] |
| Reusability | 7 successive cycles without significant decay | [1] |
Table 2: General Parameters for Metal Nanoparticle Synthesis using PMHS (Inferred)
| Parameter | Typical Range/Value | Effect on Nanoparticle Characteristics |
| PMHS Concentration | Varies (optimization required) | Higher concentration may lead to faster reduction and potentially smaller, more uniform nanoparticles. |
| Metal Salt Concentration | Varies (e.g., 1 mM - 10 mM) | Affects the final concentration and size of nanoparticles. Higher concentrations can lead to larger particles or aggregation if not properly stabilized. |
| Temperature | Room Temperature to 100°C | Higher temperatures generally increase the reaction rate, which can influence nucleation and growth, thereby affecting the final particle size and distribution. |
| Catalyst (e.g., Trioctylamine) | Catalytic amounts | Can significantly accelerate the reduction of the metal salt by PMHS. |
| Solvent | Toluene, Tetrahydrofuran (THF), etc. | The choice of solvent can influence the solubility of reactants and the stability of the formed nanoparticles. |
Experimental Protocols
The following are detailed protocols for the synthesis of silver and gold nanoparticles using PMHS as a reducing agent. These protocols are based on available literature and may require optimization for specific applications.
Protocol 1: Synthesis of Silver Nanoparticles in an Organic Medium
This protocol is adapted from the reduction of silver acetate (B1210297) using PMHS in the presence of a catalyst.[2]
Materials:
-
Silver acetate (Ag(OAc))
-
This compound (PMHS)
-
Trioctylamine (B72094) (TOA) (catalyst)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Syringes and needles
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Setup: Assemble the three-neck flask with a condenser and a magnetic stir bar. Connect the flask to a Schlenk line to maintain an inert atmosphere of argon or nitrogen throughout the reaction.
-
Reactant Preparation:
-
In the reaction flask, dissolve a specific amount of silver acetate in anhydrous toluene. The concentration can be varied, but a starting point of 5 mM is suggested.
-
In a separate vial under an inert atmosphere, prepare a solution of PMHS in anhydrous toluene. The molar ratio of Si-H groups in PMHS to silver ions should be in excess, for example, 5:1.
-
Prepare a catalytic amount of trioctylamine in anhydrous toluene. A starting concentration of 1 mol% relative to the silver acetate is recommended.
-
-
Reaction:
-
Heat the silver acetate solution to 80°C with vigorous stirring.
-
Inject the trioctylamine catalyst into the reaction flask.
-
Slowly, dropwise, add the PMHS solution to the heated silver acetate solution over a period of 15-30 minutes.
-
-
Observation and Reaction Completion:
-
The solution will gradually change color, often to a yellowish-brown, indicating the formation of silver nanoparticles.
-
Allow the reaction to proceed for 1-2 hours at 80°C after the complete addition of PMHS. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the emergence of the characteristic surface plasmon resonance peak for silver nanoparticles (around 400-420 nm).
-
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
The nanoparticles can be precipitated by adding a non-solvent such as ethanol (B145695) or acetone (B3395972) and then collected by centrifugation.
-
Wash the collected nanoparticles several times with the non-solvent to remove any unreacted starting materials and byproducts.
-
Dry the purified silver nanoparticles under vacuum.
-
Protocol 2: In-Situ Synthesis of Gold Nanoparticles in a Polydimethylsiloxane (PDMS) Matrix
This protocol is based on the principle of using residual Si-H groups in a PDMS matrix as the reducing agent for a gold salt.[3]
Materials:
-
Polydimethylsiloxane (PDMS) elastomer kit (containing base and curing agent)
-
Tetrachloroauric acid (HAuCl₄) solution (e.g., 1% w/v in water)
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (for surface modification of the mold, optional)
Equipment:
-
Petri dish or a suitable mold
-
Vacuum desiccator
-
Oven
-
Spin coater (optional, for thin films)
Procedure:
-
PDMS Preparation:
-
Mix the PDMS base and curing agent. To ensure an excess of Si-H groups for reduction, use a higher ratio of curing agent to base than the standard 1:10, for example, 1:5.
-
Thoroughly mix the base and curing agent for several minutes until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum desiccator to remove any trapped air bubbles.
-
-
Curing:
-
Pour the degassed PDMS mixture into a petri dish or a desired mold. If using a mold, it can be pre-treated with a silane (B1218182) release agent to facilitate removal.
-
Cure the PDMS in an oven at 70°C for 2-4 hours. The curing time can be adjusted to control the extent of cross-linking and the amount of residual Si-H groups.
-
-
Gold Nanoparticle Formation:
-
After curing, remove the PDMS slab from the mold.
-
Immerse the PDMS slab in an aqueous solution of tetrachloroauric acid (HAuCl₄). The concentration of the gold solution can be varied to control the loading of nanoparticles.
-
The reduction of gold ions by the residual Si-H groups within the PDMS matrix will occur over time. This process can be accelerated by gentle heating (e.g., 50-60°C).
-
The PDMS will gradually change color to pink, red, or purple, indicating the in-situ formation of gold nanoparticles. The final color depends on the size and concentration of the nanoparticles.
-
-
Washing and Drying:
-
Once the desired color is achieved, remove the PDMS-gold nanoparticle composite from the gold salt solution.
-
Thoroughly rinse the composite with deionized water to remove any unreacted gold salt from the surface.
-
Dry the composite in an oven at a low temperature (e.g., 50°C) or in a desiccator.
-
Mandatory Visualization
Diagram of the General Workflow for Nanoparticle Synthesis using PMHS
Caption: General workflow for the synthesis of metal nanoparticles using PMHS as a reducing agent.
Diagram of the Proposed Reduction Mechanism of a Metal Salt by PMHS
Caption: Proposed mechanism for the reduction of a metal ion by a Si-H group on the PMHS polymer chain.
Conclusion
This compound is a promising reducing agent for the synthesis of metal nanoparticles, offering a greener and more cost-effective alternative to traditional methods. The protocols provided herein serve as a starting point for the development of customized nanoparticle synthesis procedures. Further research and optimization of reaction parameters, such as the concentration of PMHS and metal salts, temperature, and the use of catalysts or stabilizing agents, will enable the fine-tuning of nanoparticle size, morphology, and stability for a wide range of applications in research, diagnostics, and therapeutics. The mild nature of PMHS opens up possibilities for the synthesis of biocompatible nanoparticles for drug delivery and other biomedical applications.
References
Application Notes and Protocols for Creating Superhydrophobic Surfaces with Polymethylhydrosiloxane (PMHS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, characterized by a water contact angle (WCA) greater than 150° and a low sliding angle (SA), are of significant interest across various scientific and industrial fields, including drug delivery, biomedical devices, and self-cleaning coatings. Polymethylhydrosiloxane (PMHS) is a versatile and cost-effective polymer widely used to impart hydrophobicity to a range of substrates. Its low surface energy, attributed to the abundance of methyl groups, combined with the creation of a hierarchical micro/nano-scale surface roughness, is the key to achieving superhydrophobicity.
These application notes provide detailed protocols for the fabrication of superhydrophobic surfaces using PMHS in combination with silica (B1680970) nanoparticles. Three common and effective methods are described: Sol-Gel Synthesis, Spray Coating, and Dip Coating. Each protocol is accompanied by quantitative data on expected performance and a visual workflow diagram.
Data Presentation: Performance of PMHS-Based Superhydrophobic Surfaces
The following tables summarize the quantitative data for superhydrophobic surfaces created using different methods involving PMHS. These values are indicative and can vary based on specific substrate materials and precise experimental conditions.
| Method | Substrate | Nanoparticle | PMHS Concentration/Ratio | Curing Parameters | Water Contact Angle (WCA) | Sliding Angle (SA) | Citation(s) |
| Sol-Gel | Glass | Silica (SiO₂) | PMHS/SiO₂ mass ratio: 1:1 | 170°C for 3 hours | ~163° | 3°-5° | [1] |
| Spray Coating | Glass | Titanium Dioxide (TiO₂) | 0.03 mL PMHS in 5 mL Chloroform with 100 mg TiO₂ | 100°C for 1 hour | 163° ± 2° | ~6° | [1] |
| Dip Coating | Glass | Fluorinated PMHS (F-PMHS) | 0.25% - 1.25% F-PMHS solution | Not specified | ~105° | Not specified | [2] |
| Spray Coating | Aluminum | Silica (SiO₂) | Not specified | Not specified | 153.5° ± 1.5° | 1.8° ± 0.2° | [3] |
| Sol-Gel | Glass | Silica (SiO₂) | MTES:TEOS molar ratio: 0.16:0.24 | 400°C for 2 hours | ~149° | Not specified | [4] |
Note: MTES (Methyltriethoxysilane) and TEOS (Tetraethoxysilane) are common silica precursors in sol-gel synthesis.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of PMHS-Silica Superhydrophobic Coating
This protocol describes the creation of a superhydrophobic surface by first forming a rough silica nanoparticle layer via the Stöber method, followed by surface modification with PMHS.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (EtOH)
-
Ammonium (B1175870) Hydroxide (NH₄OH, 28-30%)
-
Deionized (DI) Water
-
This compound (PMHS)
-
Substrates (e.g., glass slides)
Equipment:
-
Beakers and magnetic stir bar
-
Magnetic stirrer hotplate
-
Ultrasonic bath
-
Oven or furnace
Procedure:
-
Substrate Preparation:
-
Clean the substrates by sonicating in acetone, followed by ethanol, and finally DI water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or in an oven at 100°C.
-
-
Silica Sol Preparation (Stöber Method):
-
In a beaker, mix ethanol, DI water, and ammonium hydroxide.
-
While stirring vigorously, add TEOS dropwise to the solution. The molar ratio of TEOS:NH₃:EtOH:H₂O can be optimized, with a typical starting ratio of 1:0.73:37.74:1.98.[2]
-
Continue stirring for at least 1 hour to allow for the hydrolysis and condensation reactions to form silica nanoparticles.
-
-
Coating Application:
-
Immerse the cleaned substrates into the silica sol.
-
Withdraw the substrates at a constant, slow speed (e.g., 100 mm/min) to ensure a uniform coating.[4]
-
Alternatively, the sol can be applied by spin coating or spray coating.
-
-
PMHS Modification:
-
Prepare a solution of PMHS in toluene (e.g., 1% w/v).
-
Immerse the silica-coated substrates in the PMHS solution for a specified time (e.g., 4 hours).[1]
-
Rinse the substrates with toluene to remove excess PMHS.
-
-
Curing:
-
Heat the coated substrates in an oven at a specific temperature and duration to crosslink the PMHS and bond it to the silica surface. A common condition is 170°C for 3 hours.[1]
-
Logical Relationship Diagram: Sol-Gel Protocol
Caption: Workflow for Sol-Gel Synthesis of PMHS-Silica Superhydrophobic Surfaces.
Protocol 2: Spray Coating of PMHS-Nanoparticle Composite
This protocol outlines a one-step method to create a superhydrophobic surface by spraying a suspension of nanoparticles and PMHS.
Materials:
-
Hydrophobic nanoparticles (e.g., fumed silica, TiO₂)
-
This compound (PMHS)
-
Solvent (e.g., chloroform, acetone, ethanol)
-
Substrates
Equipment:
-
Magnetic stirrer
-
Ultrasonic bath
-
Spray gun or airbrush
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean substrates as described in Protocol 1.
-
-
Suspension Preparation:
-
Disperse a specific amount of nanoparticles (e.g., 100 mg) in a solvent (e.g., 5 mL chloroform) using an ultrasonic bath for 15-30 minutes to ensure a uniform dispersion.[1]
-
Add a measured volume of PMHS (e.g., 0.01-0.05 mL) to the nanoparticle suspension.[1]
-
Stir the mixture for at least 1 hour to ensure complete mixing.
-
-
Spray Coating:
-
Transfer the suspension to the reservoir of a spray gun.
-
Set the spray parameters. Typical parameters include a nozzle-to-substrate distance of 10-20 cm and a pressure of 0.2-0.5 MPa. These parameters may need optimization based on the specific equipment and suspension viscosity.
-
Spray a uniform layer of the suspension onto the prepared substrates.
-
-
Curing:
Experimental Workflow: Spray Coating
Caption: Experimental Workflow for the Spray Coating Method.
Protocol 3: Dip Coating of PMHS-Based Solution
This protocol describes a simple immersion technique to functionalize a pre-roughened or nanoparticle-coated surface with PMHS.
Materials:
-
Pre-roughened or nanoparticle-coated substrates
-
This compound (PMHS) or a functionalized variant like F-PMHS
-
Anhydrous solvent (e.g., toluene, hexane)
-
Substrates
Equipment:
-
Beakers
-
Dip coater or a setup for controlled withdrawal
-
Oven
Procedure:
-
Substrate Preparation:
-
Ensure the substrates have a micro/nano-scale roughness. This can be achieved by methods such as etching, sandblasting, or pre-coating with a nanoparticle layer as described in Protocol 1.
-
Clean the roughened substrates thoroughly.
-
-
Coating Solution Preparation:
-
Dissolve PMHS or its derivative in an anhydrous solvent to the desired concentration (e.g., 0.25% to 1.25% w/v).[2]
-
-
Dip Coating:
-
Immerse the prepared substrates into the PMHS solution for a specific dwell time (e.g., 5-10 minutes) to allow for complete wetting of the surface.
-
Withdraw the substrates from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that affects the coating thickness and uniformity; slower speeds generally result in thinner coatings.[6][7]
-
-
Drying and Curing:
-
Allow the solvent to evaporate from the substrate surface at room temperature or in a low-temperature oven.
-
Cure the coated substrates in an oven at a temperature and duration sufficient to induce cross-linking and bonding of the PMHS to the surface. Curing temperatures can range from room temperature to 180°C, depending on the specific polysilazane used and the desired coating properties.[8][9]
-
Logical Relationship Diagram: Dip Coating Protocol
Caption: Logical Flow for the Dip Coating Protocol.
Durability and Stability Considerations
The durability of superhydrophobic surfaces is a critical factor for their practical application. The created coatings should be evaluated for their mechanical and chemical stability.
Mechanical Durability Testing:
-
Sandpaper Abrasion Test: This involves abrading the coated surface with a specific grit sandpaper under a defined load for a certain distance.[10][11]
-
Tape Peeling Test: A standard adhesive tape is firmly applied to the surface and then peeled off. The change in WCA and SA is measured after multiple cycles.[12]
-
Water Jet/Drop Impact Test: The surface is exposed to a continuous stream of water droplets or a high-pressure water jet for an extended period.[1][10]
Chemical Stability Testing:
-
Acid and Base Immersion: The coated substrates are immersed in solutions of varying pH (e.g., strong acids like HCl and strong bases like NaOH) for extended periods. The WCA and SA are measured at regular intervals.[13]
-
UV Radiation Exposure: The surfaces are exposed to UV radiation to simulate outdoor weathering and assess the long-term stability of the coating.[14]
The results of these tests will determine the robustness and potential applications of the fabricated superhydrophobic surfaces. Adjustments to the protocols, such as incorporating more robust nanoparticles or optimizing the curing process, can enhance the durability of the coatings.
References
- 1. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Prospects of Low-Pressure Cold Spray for Superhydrophobic Coatings [mdpi.com]
- 6. Controlling Withdrawal Speed for High-Quality Dip Coating – Useful columns for dip coating [sdicompany.com]
- 7. Adjusting Dip Coating Film Thickness Through Withdrawal Speed – Useful columns for dip coating [sdicompany.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Robust superhydrophobic surfaces with mechanical durability and easy repairability - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 13. Science and Engineering of Superhydrophobic Surfaces: Review of Corrosion Resistance, Chemical and Mechanical Stability - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Polymethylhydrosiloxane (PMHS) in Microfluidic Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethylhydrosiloxane (PMHS) is emerging as a compelling alternative to polydimethylsiloxane (B3030410) (PDMS) for the fabrication of microfluidic devices. Its unique chemical properties, particularly the presence of reactive silicon-hydride (Si-H) groups, offer significant advantages in surface modification and functionalization.[1][2][3] This attribute, combined with its excellent UV transparency, makes PMHS a versatile material for a wide range of applications in research, diagnostics, and drug development. This document provides detailed application notes and protocols for utilizing PMHS in the fabrication of microfluidic devices.
Key Properties and Advantages of PMHS
PMHS offers several distinct advantages over a_blank" rel="noopener noreferrer">PDMS, the current standard material in microfluidics research.[4][5][6]
-
Facile Surface Modification: The Si-H groups along the PMHS backbone readily undergo hydrosilylation reactions, allowing for the covalent attachment of a wide variety of molecules.[1][2][3] This enables precise tuning of surface properties, such as hydrophilicity, hydrophobicity, and biocompatibility, which is crucial for controlling fluid flow, preventing non-specific adsorption of biomolecules, and promoting cell adhesion.
-
Enhanced UV Transparency: PMHS exhibits high transmittance in the UV spectrum, down to 220 nm, a significant improvement over many other polymers.[1][2][3] This property is highly beneficial for applications requiring UV-based detection or sterilization.
-
Stable Surface Modifications: Covalent modifications via hydrosilylation result in surfaces that are stable under a wide range of pH conditions (from 2 to 9), a notable advantage over the transient hydrophilicity achieved with plasma treatment of PDMS.[1][2][3]
Quantitative Data Summary
A direct quantitative comparison of all properties between PMHS and PDMS is not yet extensively documented in a single source. However, based on available data, the following tables summarize key fabrication and material properties.
| Property | This compound (PMHS) | Polydimethylsiloxane (PDMS) |
| Curing Time | 48 - 72 hours | 2.5 hours (at 80°C) to 48 hours (at room temp) |
| Curing Temperature | 110°C (without additives) | 65°C - 150°C |
| UV Transparency | > 40% transmittance at 220 nm | Lower UV transparency |
| Surface Modification | Hydrosilylation (covalent) | Plasma oxidation (temporary), grafting |
Table 1: Comparison of key fabrication and material properties between PMHS and PDMS.
Experimental Protocols
I. Fabrication of PMHS Microfluidic Devices via Soft Lithography
This protocol outlines the standard procedure for fabricating PMHS microfluidic devices using a master mold.
Materials:
-
PMHS liquid resin
-
Master mold (e.g., SU-8 on a silicon wafer)
-
Petri dish
-
Oven
-
Scalpel
-
Biopsy punch
-
Glass slides or coverslips
-
Plasma cleaner
Protocol:
-
Master Mold Preparation: Fabricate a master mold with the desired microchannel design using standard photolithography techniques.[4][7]
-
PMHS Preparation and Pouring:
-
Curing:
-
Demolding and Port Creation:
-
Carefully peel the cured PMHS slab from the master mold.
-
Cut the individual devices from the slab using a scalpel.
-
Create inlet and outlet ports using a biopsy punch of the desired diameter.
-
-
Bonding:
-
Clean the surfaces of the PMHS device and a glass slide or another PMHS slab with isopropanol (B130326) and dry with a stream of nitrogen.
-
Treat both surfaces with oxygen plasma to activate them.[1][2][3][8]
-
Bring the two surfaces into contact immediately after plasma treatment.
-
Place the bonded device in an oven at a temperature recommended for the specific plasma bonder to strengthen the bond.
-
II. Fabrication of PMHS Microchannels via Laser Ablation
Laser ablation offers a rapid prototyping alternative to soft lithography for creating microchannels directly in a cured PMHS substrate.
Materials:
-
Cured PMHS slab
-
CO2 laser ablation system
Protocol:
-
Prepare Cured PMHS: Fabricate a flat slab of cured PMHS by pouring the liquid resin into a shallow mold and curing as described in the soft lithography protocol.
-
Laser Ablation Parameters:
-
The optimal parameters will depend on the specific laser system. A starting point for creating uniform microchannels of approximately 100 µm wide and 50 µm deep is an energy dose of 0.2 mJ/mm.[1][2][3]
-
Adjust the laser power, scanning speed, and number of passes to achieve the desired channel dimensions.
-
-
Channel Creation:
-
Secure the PMHS slab on the laser ablation stage.
-
Execute the pre-programmed design to ablate the microchannels.
-
-
Cleaning: After ablation, clean the channels to remove any debris. This can be done by flushing with a suitable solvent (e.g., isopropanol) followed by drying with nitrogen.
III. Surface Modification of PMHS Microchannels via Hydrosilylation
This protocol describes a general method for modifying the surface of PMHS microchannels to introduce desired functionalities.
Materials:
-
Fabricated PMHS microfluidic device
-
Alkene or alkyne with the desired functional group
-
Platinum catalyst (e.g., Karstedt's catalyst) or a free radical initiator
-
Anhydrous toluene (B28343) or other suitable solvent
-
Syringe pump
Protocol:
-
Prepare the Reaction Mixture:
-
In a glovebox or under an inert atmosphere, dissolve the alkene or alkyne and the catalyst in the anhydrous solvent. The specific concentrations will depend on the reactants.
-
-
Introduce the Reaction Mixture:
-
Using a syringe pump, flow the reaction mixture through the PMHS microchannels at a controlled flow rate to ensure sufficient reaction time.
-
-
Reaction:
-
The reaction can often proceed at room temperature, but gentle heating may be required for some reactions. The reaction time can range from minutes to hours.
-
-
Washing:
-
After the reaction is complete, flush the channels with fresh solvent to remove any unreacted reagents and the catalyst.[3]
-
-
Drying: Dry the device with a stream of nitrogen.
Applications in Drug Development
The unique properties of PMHS make it a promising material for various applications in drug development.
I. Nanoparticle Synthesis for Drug Delivery
The precise control over surface chemistry in PMHS microfluidic devices is advantageous for the controlled synthesis of nanoparticles for drug delivery applications.
Protocol: Synthesis of Lipid Nanoparticles (LNPs)
-
Device Preparation: Fabricate a PMHS microfluidic device with a hydrodynamic focusing design. If necessary, modify the channel surface to be hydrophilic via hydrosilylation with a hydrophilic alkene.
-
Solution Preparation:
-
Prepare a lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol (B145695).
-
Prepare an aqueous buffer containing the nucleic acid cargo (e.g., mRNA, siRNA).
-
-
Microfluidic Mixing:
-
Introduce the lipid-ethanol solution through the central inlet channel.
-
Introduce the aqueous buffer through the two side inlet channels at a higher flow rate.
-
The rapid mixing at the interface of the streams will induce the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.
-
-
Collection and Purification: Collect the nanoparticle suspension from the outlet and perform downstream purification (e.g., dialysis, tangential flow filtration) to remove the ethanol.
II. Cell-Based Assays
The biocompatibility and tunable surface properties of PMHS make it suitable for developing microfluidic platforms for cell-based assays, crucial for drug screening and toxicity studies.
Protocol: On-Chip Cell Culture and Drug Response Assay
-
Device Preparation:
-
Fabricate a PMHS microfluidic device with cell culture chambers and perfusion channels.
-
Modify the surface of the cell culture chambers to promote cell adhesion by hydrosilylation with a molecule presenting cell-adhesive peptides (e.g., RGD).
-
Sterilize the device using UV irradiation or by flushing with 70% ethanol followed by sterile phosphate-buffered saline (PBS).
-
-
Cell Seeding:
-
Introduce a suspension of the desired cells (e.g., cancer cells, hepatocytes) into the device.
-
Allow the cells to adhere to the modified surface in the culture chambers.
-
-
Cell Culture:
-
Perfuse the culture chambers with cell culture medium using a syringe pump at a low flow rate to provide nutrients and remove waste.
-
-
Drug Treatment:
-
Introduce the drug candidate at various concentrations into the perfusion medium.
-
-
Analysis:
-
Monitor cell viability, proliferation, and morphology over time using microscopy.
-
Collect the effluent from the device to analyze for secreted biomarkers or drug metabolism products.
-
Conclusion
This compound presents a versatile and highly functionalizable material for the fabrication of microfluidic devices. Its unique chemistry opens up new possibilities for creating sophisticated micro-environments for a range of applications in drug development, from controlled nanoparticle synthesis to advanced cell-based assays. The protocols provided here serve as a starting point for researchers to explore the potential of PMHS in their specific applications. As research into this material continues, further optimization of fabrication and modification protocols will undoubtedly expand its utility in the field of microfluidics.
References
- 1. This compound (PMHS) as a functional material for microfluidic chips | Semantic Scholar [semanticscholar.org]
- 2. Search results [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Fabrication of microfluidic devices using polydimethylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDMS: The Versatile Polymer for Microfluidic Chips | Elveflow [elveflow.com]
- 6. alineinc.com [alineinc.com]
- 7. Soft lithography - LNF Wiki [lnf-wiki.eecs.umich.edu]
- 8. PDMS Bonding Technologies for Microfluidic Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Polymethylhydrosiloxane (PMHS) Reduction Reactions
Welcome to the technical support center for troubleshooting incomplete reduction reactions utilizing polymethylhydrosiloxane (PMHS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reduction reaction with PMHS is sluggish or incomplete. What are the most common causes?
A1: Incomplete reduction reactions with PMHS can stem from several factors. Key areas to investigate include:
-
Insufficient Activation of PMHS: PMHS is a mild reducing agent and often requires an activator to enhance its hydridic character. Without proper activation, the reaction may not proceed or will be very slow.[1][2][3][4]
-
Inadequate Stoichiometry of PMHS: The amount of PMHS used is critical. An insufficient number of hydride equivalents will lead to incomplete conversion of the starting material.[5]
-
Low Reaction Temperature: Many PMHS reductions require elevated temperatures to proceed at a reasonable rate.[5]
-
Moisture in the Reaction: PMHS can react with water, which consumes the hydride and deactivates the reagent. Ensuring anhydrous conditions is crucial.[6]
-
Substrate Steric Hindrance: Sterically hindered functional groups may react more slowly or require more forcing conditions.[7]
-
Catalyst Deactivation: If a metal catalyst is used, it may be deactivated by impurities or side reactions.[6]
Q2: How do I properly activate PMHS for a reduction reaction?
A2: Activation of PMHS is crucial for its reactivity. Common activators include:
-
Lewis Acids: Catalytic amounts of Lewis acids such as B(C₆F₅)₃, ZnCl₂, or FeCl₃ can activate the Si-H bond.[2][8][9]
-
Nucleophilic Activators (Bases): Simple bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (KOtBu), or fluoride (B91410) sources (e.g., tetrabutylammonium (B224687) fluoride - TBAF) can generate hypercoordinate silicon species that are more potent reducing agents.[1][3][7][10]
-
Metal Catalysts: Transition metal complexes, particularly those of palladium, tin, zinc, and copper, are widely used to catalyze PMHS reductions.[1][4][9][11][12] The choice of catalyst can also influence the chemoselectivity of the reduction.
Q3: What are the typical byproducts of a PMHS reduction, and how can they be removed?
A3: The primary byproduct of a PMHS reduction is a polysiloxane polymer. A significant advantage of using PMHS is that this byproduct is often an insoluble, non-volatile gel. This property simplifies the workup procedure, as the polysiloxane can typically be removed by filtration.[11]
Q4: Can PMHS be used for chemoselective reductions?
A4: Yes, PMHS is known for its utility in chemoselective reductions. The selectivity can often be tuned by the choice of catalyst or activator. For instance, certain palladium-catalyzed systems can selectively reduce aldehydes in the presence of ketones.[13] Similarly, some protocols allow for the reduction of an ester in the presence of an epoxide.[11] It is essential to consult specific literature protocols for the desired transformation to achieve high chemoselectivity.
Troubleshooting Guides
Issue 1: Incomplete Carbonyl Reduction (Aldehydes & Ketones)
If you are observing low conversion of your aldehyde or ketone to the corresponding alcohol or methylene (B1212753) group, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for incomplete carbonyl reduction.
The following table summarizes the impact of PMHS equivalents and temperature on the conversion of phosphine (B1218219) oxide, which can be analogous to other challenging reductions.
| Substrate | PMHS Equivalents | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Triphenylphosphine Oxide | 5 | 250 | 0.5 | 24 |
| Triphenylphosphine Oxide | 5 | 250 | 1 | 45 |
| Triphenylphosphine Oxide | 15 | 250 | 1 | 90 |
| Tri(n-butyl)phosphine Oxide | 15 | 250 | 2 | 20 |
| Long-chain Alkyl Phosphine Oxide | 15 | 220 | Optimized | 87 |
Data synthesized from a study on phosphine oxide reduction.[5]
Issue 2: Poor Yield in Reductive Amination
Low yields in reductive amination can be due to inefficient imine formation or incomplete imine reduction.
Caption: Key steps in a PMHS-mediated reductive amination.
-
Optimize Imine Formation:
-
Ensure removal of water, which is a byproduct of imine formation. The use of a dehydrating agent or a Dean-Stark apparatus can be beneficial.
-
Consider the pKa of the amine and the reactivity of the carbonyl compound. An acid or base catalyst may be required for efficient imine formation.
-
-
Enhance Imine Reduction:
-
Verify the activity of your PMHS and activator. For imine reductions, ZnCl₂ is a commonly used and effective activator.[2]
-
Increase the equivalents of PMHS.
-
If the reaction is still sluggish, consider a different activator or a more reactive silane.
-
Experimental Protocols
General Protocol for the Reduction of an Aromatic Ketone to an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aromatic ketone (1.0 mmol).
-
Solvent and Activator: Dissolve the ketone in a dry, aprotic solvent (e.g., THF, 5 mL). Add the chosen activator (e.g., TBAF, 0.05 mmol, or K₂CO₃, 0.2 mmol).[7][10]
-
Addition of PMHS: Slowly add this compound (PMHS) (typically 1.5-3.0 equivalents of Si-H) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Reaction times can vary from a few hours to overnight.
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the excess PMHS by the slow addition of 1M HCl.
-
If a polysiloxane precipitate forms, remove it by filtration.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for the Pd-Catalyzed Reduction of an Aromatic Acid Chloride to an Aldehyde
This method is effective for the partial reduction of acid chlorides.
-
Catalyst Preparation: In a reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction Setup: Under an inert atmosphere, add a solution of the aromatic acid chloride (1.0 mmol) in a dry solvent (e.g., toluene).
-
Reagent Addition: Add a fluoride source (e.g., KF, 2.0 mmol) followed by the slow addition of PMHS (1.5-2.0 equivalents).[1]
-
Reaction and Monitoring: Stir the mixture at the desired temperature (room temperature to moderate heating may be required) and monitor the reaction progress.
-
Workup and Purification: Follow a standard aqueous workup procedure, being mindful of the potential for over-reduction. Purify the resulting aldehyde by chromatography or distillation.
This technical support center provides a starting point for addressing common issues with PMHS reductions. For novel substrates or complex molecules, further optimization and screening of reaction conditions will likely be necessary. Always refer to the primary literature for detailed procedures and safety information.
References
- 1. Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Reduction of Carbonyl Group to Methylene with PMHS-B(C6F5)3 [erowid.org]
- 9. PMHS, this compound [organic-chemistry.org]
- 10. Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mild Deoxygenation of Aromatic Ketones and Aldehydes over Pd/C Using this compound as the Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polymethylhydrosiloxane (PMHS) Synthesis
Welcome to the Technical Support Center for polymethylhydrosiloxane (PMHS) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for higher yields and desired product characteristics.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of PMHS.
Q1: Why is my PMHS yield consistently low?
A1: Low yields in PMHS synthesis can stem from several factors, including incomplete reactions, product loss during workup, or side reactions. A systematic approach to troubleshooting is recommended.[1][2][3][4]
First, analyze your crude reaction mixture using techniques like NMR, LC-MS, or GC-MS to identify unreacted starting materials, expected byproducts, and any unexpected side products.[2] The composition of the crude product will guide your next steps.
Q2: How can I control the viscosity of the synthesized PMHS?
A2: The viscosity of PMHS is directly related to its molecular weight. Several factors can be adjusted to control the final viscosity of the polymer.
-
Temperature: Higher condensation temperatures generally accelerate the polymerization process, leading to higher viscosity in shorter reaction times.[5] For instance, synthesis at 50°C will result in a higher viscosity product compared to a reaction run at 15-20°C.[5]
-
Solvent: The choice of solvent can influence the reaction rate and, consequently, the viscosity. Basic solvents like diethyl ether (DE) can neutralize HCl byproducts, which can accelerate the condensation reaction and lead to a higher molecular weight and viscosity compared to acidic solvents like dichloromethane (B109758) (DCM).[5]
-
Catalyst: The presence and type of catalyst can significantly impact the polymerization rate. For example, synthesis at higher temperatures (e.g., 50°C) may require a catalyst to achieve a desired viscosity.[5][6]
-
Chain Blocker: The timing of the addition of a chain blocker, such as hexamethyldisiloxane, is a significant factor in controlling the final properties of the polymer.[7]
Q3: What are the common side reactions in PMHS synthesis and how can they be minimized?
A3: The primary method for synthesizing PMHS is through the hydrolysis and condensation of dichloromethylsilane (B8780727) (CH₃SiHCl₂).[5] During this process, side reactions can occur, leading to impurities and lower yields.
One common issue is the formation of cyclic siloxanes, which can be volatile and are often removed by vacuum distillation at elevated temperatures (150–155 °C).[8] The extent of side reactions can be influenced by the reaction conditions. For example, running the reaction at excessively high temperatures can lead to product decomposition and the formation of undesired byproducts.[9]
To minimize side reactions, it is crucial to optimize the reaction parameters, including temperature, catalyst, and solvent. For instance, a study found that for a specific reaction, a temperature of 110°C was optimal, while temperatures above 120°C led to an increase in side products.[9]
Q4: How do I choose the right catalyst for my PMHS synthesis?
A4: The choice of catalyst depends on the desired reaction and product. PMHS can be used in conjunction with a variety of metal catalysts, including those based on tin, titanium, zinc, copper, and palladium, for various reduction reactions.[10]
For the synthesis of PMHS itself, particularly at elevated temperatures, a catalyst may be required to accelerate the polymerization.[5] In some applications, a co-catalyst system is employed. For example, in zinc-catalyzed reductions using PMHS, a co-catalyst like NaBH₄ is often necessary.[10] The optimal combination can be around 2-5 mol% of the zinc catalyst and 2-5 mol% of NaBH₄.[10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for PMHS synthesis?
A1: The optimal temperature for PMHS synthesis depends on the desired viscosity and reaction time.
-
Low-temperature synthesis (15–20 °C): This can produce low-viscosity PMHS but often requires a very long polymerization time.[5]
-
High-temperature synthesis (e.g., 50 °C): This accelerates the polymerization process, leading to higher viscosity in a shorter time.[5] However, this may require the use of a catalyst.[5] In some specific applications, temperatures around 110-120°C have been found to be optimal, with higher temperatures leading to side products.[9]
| Temperature Range | Expected Outcome | Considerations |
| 15–20 °C | Low-viscosity PMHS | Long reaction times |
| 35 °C | Moderate reaction rate | May be a good starting point for optimization |
| 50 °C | Higher viscosity, faster reaction | Often requires a catalyst |
| >120 °C | Potential for increased side products | Careful optimization is needed |
Q2: What is the effect of the monomer-to-catalyst ratio on the reaction?
A2: The monomer-to-catalyst ratio is a critical parameter that can influence the rate of polymerization and the final properties of the polymer. In catalytic ring-opening metathesis polymerization (ROMP), for example, the molecular weight of the resulting polymer can be controlled by the monomer-to-chain transfer agent ratio.[11] For zinc-catalyzed reductions with PMHS, an optimal combination appears to be 2-5 mol% of the zinc catalyst.[10] It is important to carefully control the amount of catalyst, as too much can lead to uncontrolled reactions and side products, while too little can result in an incomplete reaction.
Q3: Can you provide a general experimental protocol for PMHS synthesis?
A3: The following is a general protocol based on the hydrolysis-condensation method.[5]
Materials:
-
Dichloromethylsilane (DCMS)
-
Solvent (e.g., diethyl ether or dichloromethane)
-
Milli-Q water
-
Chloroform (B151607) (for purification)
Procedure:
-
In a reaction vessel, mix the desired volume of dichloromethylsilane (DCMS) with the chosen solvent. A 1:1 volume ratio of DCMS to solvent can be a starting point.[5]
-
Add Milli-Q water to the mixture. The amount of water will influence the hydrolysis step.
-
Stir the reaction mixture at a controlled temperature (e.g., 35°C) for a set period (e.g., 3 hours).[5]
-
After the initial reaction, evaporate the solvent.
-
Proceed with the condensation process by stirring the sample at a controlled temperature for a specific duration to achieve the desired viscosity.
-
To purify the product and remove unwanted residuals, add chloroform and Milli-Q water.[5]
Q4: How does the choice of solvent affect the reaction yield and product properties?
A4: The solvent plays a crucial role in the synthesis of PMHS.
-
Polarity and Type: The use of a basic solvent like diethyl ether (DE) can lead to a higher viscosity product compared to an acidic solvent like dichloromethane (DCM).[5] This is because a basic solvent can neutralize the HCl byproduct of the hydrolysis reaction, which in turn accelerates the condensation process.[5]
-
Solvent Ratio: The volume ratio of the monomer to the solvent can also be optimized. A 1:1 ratio of DCMS to DCM has been shown to reduce the overall need for solvent while still allowing for an accelerated reaction at higher temperatures.[5]
| Solvent | Type | Effect on Reaction |
| Diethyl Ether (DE) | Basic | Can accelerate condensation, leading to higher viscosity |
| Dichloromethane (DCM) | Acidic | May result in a slower reaction compared to basic solvents |
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Tailoring this compound as candidate material for vitreous humour substitution: physical properties and in vitro toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Polymethylhydrosiloxane (PMHS) in Organic Synthesis
Welcome to the technical support center for the application of polymethylhydrosiloxane (PMHS) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions involving PMHS.
Issue 1: Incomplete or Slow Reaction
Q1: My reduction reaction with PMHS is sluggish or stalls before completion. What are the possible causes and solutions?
A1: Several factors can lead to an incomplete or slow reaction:
-
Insufficient Catalyst Activity: PMHS often requires an activator, such as a metal catalyst (e.g., Pd, Sn, Ti, Zn, Cu compounds) or a nucleophilic activator (e.g., fluoride (B91410) salts), to transfer its hydride effectively.[1][2] Ensure your catalyst is active and used in the appropriate amount. For instance, in the reduction of aromatic nitro groups, Pd(OAc)₂ with aqueous KF is effective.[1][3]
-
Improper Solvent Choice: The choice of solvent can significantly impact reaction rates. For palladium-catalyzed reductions of nitro compounds, THF and EtOAc have been shown to give higher yields compared to solvents like 1,4-dioxane, benzene, CH₂Cl₂, MeCN, DMF, or NMP.[4]
-
Low Reaction Temperature: While many PMHS reductions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. However, be cautious as excessive heat can lead to side reactions.
-
Poor Reagent Quality: Ensure the PMHS and other reagents are of good quality and have been stored correctly to avoid degradation.
Troubleshooting Steps:
-
Verify the activity of your catalyst. If necessary, try a fresh batch or a different catalyst system.
-
Optimize the solvent. Consider using THF or EtOAc for palladium-catalyzed reductions.
-
Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate method.
-
Use fresh, properly stored PMHS.
Issue 2: Formation of Siloxane Byproducts and Difficult Work-up
Q2: My reaction work-up is complicated by the presence of persistent siloxane byproducts, sometimes forming a gel. How can I effectively remove them?
A2: The formation of polymeric siloxane byproducts is inherent to the use of PMHS. Here are several methods to facilitate their removal:
-
Basic Methanolic Work-up: After the reaction, add methanol (B129727) followed by a base (e.g., NaOH or KOH). This procedure converts the PMHS byproducts into a solid siloxane gel which can then be removed by filtration.[5]
-
Hydrolytic Work-up: In some cases, particularly after deprotection steps, the PMHS byproducts can be hydrolyzed by heating with water (e.g., at 50°C) to facilitate separation from the desired organic product.
-
Fluoride-Assisted Work-up: The addition of an aqueous fluoride source, such as KF, during the work-up can aid in the removal of siloxane residues.[1][5] The fluoride ions are believed to cleave Si-O bonds, breaking down the polymeric structure.
Issue 3: Unwanted Side Reactions
Q3: I am observing unexpected byproducts in my reaction. What are the common side reactions of PMHS?
A3: Undesired side reactions can occur under certain conditions:
-
Reaction with Protic Functional Groups: PMHS can react with unprotected alcohols and amines. This dehydrocoupling reaction consumes the hydride and generates hydrogen gas.[6][7] It is crucial to protect these functional groups if they are not the intended target of the reduction.
-
Over-reduction: Using a large excess of PMHS can lead to the over-reduction of the desired product or the reduction of other functional groups in the molecule. For example, in the reduction of a nitro-substituted ketone, careful control of the PMHS stoichiometry (3-3.5 equivalents) allows for the selective reduction of the nitro group, while an excess (4 equivalents) will also reduce the ketone.[4]
-
Decomposition with Strong Acids or Bases: PMHS is incompatible with strong acids and bases, which can cause it to decompose and release hydrogen gas.[8] Ensure the reaction conditions are neutral or mildly acidic/basic as required by the specific catalytic system.
Frequently Asked Questions (FAQs)
Q4: Is PMHS compatible with common protecting groups like Boc and TBDMS?
A4:
-
Boc (tert-butyloxycarbonyl): The Boc group is generally stable under the neutral or mildly acidic/basic conditions used for many PMHS reductions.[9][10][11] For example, N-(tert-butoxycarbonyl)indoles can be efficiently reduced to the corresponding indolines using PMHS and a palladium catalyst at room temperature.[1]
-
TBDMS (tert-butyldimethylsilyl): TBDMS ethers are generally stable to the reaction conditions of PMHS reductions.[12][13] However, conditions that involve strong fluoride sources for activation or work-up can lead to the cleavage of the TBDMS group.
Q5: Can PMHS be used for chemoselective reductions in multifunctional molecules?
A5: Yes, PMHS can exhibit excellent chemoselectivity. The outcome often depends on the catalyst and reaction conditions. For example:
-
Aromatic nitro groups can be reduced to amines in the presence of ketones, amides, esters, and nitriles.[2][14]
-
With certain catalysts, aldehydes can be reduced selectively over ketones, and ketones over esters.[8]
-
Benzylic ketones can be deoxygenated in the presence of non-benzylic ketones.[15]
Q6: What is the optimal temperature for a PMHS reduction?
A6: Most PMHS reductions are carried out at room temperature.[1][2] Some reactions may benefit from gentle heating to increase the rate, but this should be monitored carefully to avoid side reactions and decomposition of the reagent. High temperatures can lead to the degradation of the siloxane polymer.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of reaction parameters on the yield of PMHS reductions.
Table 1: Effect of Solvent on the Reduction of 2-Nitrotoluene
| Solvent | Yield of 2-Aminotoluene (%) |
| THF | 70 |
| EtOAc | 67 |
| 1,4-Dioxane | 24 |
| Benzene | 31 |
| Hexanes | 17 |
| CH₂Cl₂ | 33 |
| MeCN | 30 |
| DMF | 0 (Starting material recovered) |
| NMP | 0 (Starting material recovered) |
| Conditions: 5 mol% Pd(OAc)₂, 2 equivalents PMHS, 2 equivalents aqueous KF, room temperature.[4] |
Table 2: Effect of PMHS Stoichiometry on Chemoselectivity
| Substrate | Equivalents of PMHS | Product(s) | Yield (%) |
| 1-(4-nitrophenyl)ethan-1-one | 3-3.5 | 1-(4-aminophenyl)ethan-1-one | High |
| 1-(4-nitrophenyl)ethan-1-one | 4 | 1-(4-aminophenyl)ethan-1-ol and 4-ethylaniline | Mixture |
| Conditions: Pd(OAc)₂, aqueous KF, THF, room temperature.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aromatic Nitro Compound to an Amine
-
To a solution of the aromatic nitro compound (1.0 mmol) in THF (5 mL) is added aqueous potassium fluoride (2.0 mmol in 2 mL of water).
-
This compound (PMHS) (2.0-4.0 mmol) is added, followed by palladium(II) acetate (B1210297) (0.05 mmol).
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Reaction times are typically short (around 30 minutes).[3]
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Work-up Procedure for Removal of Siloxane Byproducts
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the volatile solvent.
-
To the residue, add methanol (10 mL per mmol of substrate) and stir.
-
Slowly add a 1 M aqueous solution of NaOH or KOH until the pH is basic.
-
Continue stirring for 1-2 hours. A solid gel of siloxane byproducts should precipitate.[5]
-
Filter the mixture through a pad of Celite, washing the filter cake with the reaction solvent.
-
The filtrate containing the desired product is then subjected to standard aqueous work-up and purification.
Visualizations
References
- 1. PMHS, this compound [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalyzed silicon hydride reductions of aromatic and aliphatic nitro groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. C–O Hydrogenolysis Catalyzed by Pd-PMHS Nanoparticles in the Company of Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
strategies for improving the efficiency of polymethylhydrosiloxane reductions
Welcome to the Technical Support Center for Polymethylhydrosiloxane (PMHS) Reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of their PMHS-mediated reactions. This compound is a cost-effective, stable, and environmentally benign reducing agent, offering a valuable alternative to traditional metal hydrides.[1][2] This guide provides detailed troubleshooting advice, frequently asked questions, quantitative data summaries, and experimental protocols to help you optimize your reduction reactions.
Troubleshooting Guide
This section addresses common issues encountered during PMHS reductions in a question-and-answer format.
Question: My PMHS reduction is very slow or incomplete. What are the possible causes and solutions?
Answer:
Slow or incomplete reactions are a common issue and can often be resolved by systematically evaluating the reaction components and conditions.
-
Insufficient Catalyst Activity: The catalyst may be inactive or poisoned.
-
Solution: Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air- or moisture-sensitive. For palladium catalysts, precipitation (blackening) can indicate catalyst deactivation.[3] Consider increasing the catalyst loading.
-
-
Inadequate PMHS Activation: PMHS is a mild reducing agent and often requires an activator to enhance its reactivity.[4]
-
Solution: If using a metal catalyst, ensure the co-catalyst or activator (e.g., NaBH₄ with zinc catalysts, fluoride (B91410) source with palladium catalysts) is present in the correct stoichiometric amount.[5] For metal-free reductions, ensure an effective activator like a fluoride source (e.g., TBAF, KF) or a strong base (e.g., KOtBu) is used.[6]
-
-
Poor Solubility: The substrate or catalyst may not be fully dissolved in the chosen solvent.
-
Solution: Select a solvent in which all reaction components are soluble. Ethereal, chlorinated, or hydrocarbon solvents are generally good choices, while methanol (B129727), DMSO, and acetonitrile (B52724) are often unsuitable.[5] For some reactions, protic solvents like methanol can be effective.[7]
-
-
Sub-optimal Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. For instance, some reductions of phosphine (B1218219) oxides require temperatures between 200-250 °C to achieve good conversion.
-
-
Steric Hindrance: Highly substituted or sterically hindered substrates may react more slowly.
-
Solution: Increase the reaction time and/or temperature. A higher catalyst loading or a more reactive catalyst system might also be necessary.
-
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer:
Side product formation can often be mitigated by fine-tuning the reaction conditions and reagents.
-
Over-reduction: The desired product may be further reduced under the reaction conditions.
-
Solution: Carefully control the stoichiometry of PMHS. Using a minimal excess can prevent over-reduction. Monitoring the reaction by TLC or GC/LC-MS can help determine the optimal reaction time to maximize the yield of the desired product before significant side product formation occurs.
-
-
Chemoselectivity Issues: Other functional groups in the molecule might be reacting.
-
Solution: The choice of catalyst and activator is crucial for chemoselectivity. For example, zinc-based systems are highly selective for the 1,2-reduction of aldehydes and ketones, while tolerating esters and epoxides.[1][5] Palladium-catalyzed reductions with fluoride activation show good tolerance for a variety of functional groups, including esters, amides, and nitriles.[4]
-
-
1,4- vs. 1,2-Reduction of α,β-Unsaturated Carbonyls: The reduction can occur at the carbonyl (1,2-addition) or the double bond (1,4-addition).
-
Solution: The choice of catalyst can direct the selectivity. For instance, zinc catalysts typically favor 1,2-reduction.[5] Conversely, copper-based catalysts are often used to promote 1,4-conjugate reduction.
-
Question: The work-up of my PMHS reduction is difficult, and I'm having trouble removing the silicone byproducts.
Answer:
The formation of polysiloxane byproducts is characteristic of PMHS reductions, and several strategies can facilitate their removal.
-
Formation of a Gel: The silicone byproducts often form a gel that can be difficult to filter.
-
Solution 1: Filtration through a Solid Support: After the reaction, the mixture can be filtered through a pad of Celite or silica (B1680970) gel to remove the solid polysiloxane.
-
Solution 2: Hydrolysis and Extraction: Quenching the reaction with an acidic or basic aqueous solution can help precipitate the siloxanes, which can then be removed by filtration. For example, treatment with aqueous HCl or NaOH can facilitate the removal of silyl (B83357) ethers and byproducts.
-
Solution 3: Solvent-Based Precipitation: In some cases, adding a solvent in which the product is soluble but the polysiloxane is not can lead to precipitation of the byproduct. Freezing the crude reaction mixture in benzene (B151609) overnight can lead to a more granular and filterable waste product.[5]
-
-
Product Trapped in the Silicone Matrix: The desired product may be entrained in the solid byproduct, leading to lower isolated yields.
-
Solution: After filtering the bulk of the silicone, thoroughly wash the solid with a suitable organic solvent to recover any trapped product.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry of PMHS used in a reduction?
A1: The amount of PMHS required depends on the functional group being reduced and the specific protocol. For the reduction of aldehydes and ketones to alcohols, 1-2 equivalents of Si-H are typically used.[5] The reduction of esters to alcohols requires a larger excess, often 3 or more equivalents. It is recommended to perform a small-scale trial to determine the optimal stoichiometry for a new substrate.
Q2: How can I monitor the progress of a PMHS reduction?
A2: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product. For some reactions, in situ NMR spectroscopy can also be a powerful tool.[3]
Q3: Is it necessary to use an inert atmosphere for PMHS reductions?
A3: PMHS itself is stable to air and moisture.[1] However, many of the catalysts used in these reductions (e.g., some palladium, zinc, and titanium complexes) are air- and/or moisture-sensitive. Therefore, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is often recommended to ensure catalyst stability and reproducibility.
Q4: Can PMHS be used for asymmetric reductions?
A4: Yes, PMHS is widely used in asymmetric reductions. This is typically achieved by using a chiral catalyst, often in combination with a metal like zinc, copper, or titanium.[8][9] High enantioselectivities can be achieved for the reduction of ketones and imines.[8]
Q5: What are the advantages of using PMHS over other reducing agents like LiAlH₄ or NaBH₄?
A5: PMHS offers several advantages:
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Safety: It is less hazardous and easier to handle than pyrophoric reagents like LiAlH₄.[1]
-
Cost-Effectiveness: It is an inexpensive byproduct of the silicone industry.[1]
-
Stability: PMHS is stable to air and moisture and can be stored for long periods.[1]
-
Environmental Impact: It is considered a greener reducing agent.[3]
-
Work-up: The polysiloxane byproducts are often insoluble and can be removed by filtration.
Data Presentation
Table 1: Reduction of Aldehydes to Alcohols
| Catalyst System | Catalyst Loading (mol%) | PMHS (equiv. Si-H) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn(OAc)₂ | 1 | 1.5 | THF | 25 | 1 | >95 | [10] |
| K₂CO₃ | 12.5 | 1.5 | DMF | RT | 0.5-2 | >90 | [11] |
| Pd/C / PhCl | 0.4 / 5 | 3 | MeOH | 65 | 16 | >95 | [7] |
Table 2: Reduction of Ketones to Alcohols
| Catalyst System | Catalyst Loading (mol%) | PMHS (equiv. Si-H) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn(OAc)₂ | 1 | 1.5 | THF | 60 | 24 | >90 | [10] |
| ZnEt₂ / Chiral Diamine | 2 | 2 | Toluene | RT | 24 | >90 | [9] |
| K₂CO₃ | 25 | 1.5 | DMF | RT | 2-10 | >90 | [12] |
| Pd/C / PhCl | 0.4 / 5 | 3 | MeOH | 65 | 16 | >95 | [7] |
Table 3: Reduction of Esters to Alcohols
| Catalyst System | Catalyst Loading (mol%) | PMHS (equiv. Si-H) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn(2-EH)₂ / NaBH₄ | 2-5 / 2-5 | 1-2 | Toluene | RT | - | High | [5] |
| Titanocene difluoride | 0.5-2 | - | - | - | - | High | [7] |
| KOtBu | - | - | - | - | - | High | [6] |
Table 4: Reduction of Other Functional Groups
| Functional Group | Catalyst System | Catalyst Loading (mol%) | PMHS (equiv. Si-H) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Aromatic Nitro | Pd(OAc)₂ / aq. KF | 5 | 2 | THF | RT | 0.5 | Amine | >90 | [13][14] |
| Imine | Zn(OAc)₂ | 1 | 1.5 | THF | 25 | 5 | Amine | >90 | [10] |
| Acid Chloride | Pd(0) / Fluoride | - | - | - | - | - | Aldehyde | High | [15] |
| Aryl Bromide | Pd(OAc)₂ | 5 | 1.5-3 | THF | RT | 1-4 | Debrominated arene | >90 | [2] |
Experimental Protocols
Protocol 1: Zinc-Catalyzed Reduction of an Aromatic Aldehyde
This protocol describes the general procedure for the reduction of an aldehyde to the corresponding primary alcohol using a zinc catalyst.[10]
-
To a dry Schlenk tube under a nitrogen atmosphere, add the aromatic aldehyde (0.2 mmol, 1.0 equiv.) and zinc acetate (B1210297) (Zn(OAc)₂, 0.002 mmol, 0.01 equiv.).
-
Add anhydrous tetrahydrofuran (B95107) (THF, 2 mL) via syringe.
-
Add pinacolborane (HBpin, 0.3 mmol, 1.5 equiv.) via syringe. (Note: While the reference uses HBpin, this can be adapted for PMHS). For a PMHS-based reduction, add PMHS (1.5 equivalents of Si-H) instead of HBpin.
-
Stir the reaction mixture at room temperature (25 °C) for 1 hour. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Fluoride-Activated Reduction of an Aromatic Ketone
This protocol outlines a general method for the reduction of an aromatic ketone to a secondary alcohol using a fluoride activator.
-
To a round-bottom flask, add the aromatic ketone (1.0 mmol, 1.0 equiv.) and a catalytic amount of tetrabutylammonium (B224687) fluoride (TBAF, e.g., 0.05 mmol, 0.05 equiv.).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., THF, 5 mL).
-
Add PMHS (1.5-2.0 equivalents of Si-H) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography.
Visualizations
References
- 1. PMHS, this compound [organic-chemistry.org]
- 2. An efficient debromination technique using PMHS with a number of ligands containing different functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild Deoxygenation of Aromatic Ketones and Aldehydes over Pd/C Using this compound as the Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.msu.edu [chemistry.msu.edu]
- 14. Pd-catalyzed silicon hydride reductions of aromatic and aliphatic nitro groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pd(0)-Catalyzed PMHS reductions of aromatic acid chlorides to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing stability and storage issues of polymethylhydrosiloxane reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability and storage issues of polymethylhydrosiloxane (PMHS) reagents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound (PMHS)?
A1: PMHS should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is advisable to store it below +30°C.[1] Proper storage is crucial as PMHS can be sensitive to moisture and incompatible with certain substances.
Q2: How stable is PMHS to air and moisture?
A2: PMHS is generally more stable in the presence of air and moisture compared to other silanes and can be stored for extended periods without a significant loss of activity.[1][2] However, prolonged exposure to atmospheric moisture can lead to slow hydrolysis and degradation.
Q3: What are the primary signs of PMHS degradation?
A3: Visual indicators of PMHS degradation can include a change in viscosity, the formation of gel particles, or a cloudy appearance. A key chemical indicator of degradation is a decrease in the Si-H bond concentration, which can be monitored by FT-IR spectroscopy.[3] The evolution of hydrogen gas, leading to container swelling, is another sign of decomposition, often caused by contact with incompatible substances.
Q4: What substances are incompatible with PMHS?
A4: PMHS is incompatible with strong acids, strong bases, and strong oxidizing agents.[4] Contact with these substances can catalyze the decomposition of PMHS, leading to the rapid evolution of flammable hydrogen gas.
Q5: What is the shelf life of PMHS?
A5: While PMHS is relatively stable, a standard warranty of one year from the date of shipment is often applicable for products without a specified retest or expiration date.[5] It is recommended to routinely inspect the material to ensure it performs as expected. For critical applications, re-analysis of the hydride content after prolonged storage is advised.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving PMHS.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or failed reaction (e.g., incomplete reduction) | 1. Degraded PMHS: The hydride content of the reagent may have decreased due to improper storage or age. 2. Moisture Contamination: Trace amounts of water in the reaction solvent or on glassware can react with PMHS. 3. Catalyst Inactivity: The catalyst used in conjunction with PMHS may be inactive or poisoned. 4. Solvent Incompatibility: PMHS is insoluble in some polar solvents like methanol, DMSO, and acetonitrile.[4] | 1. Verify PMHS Activity: Test the PMHS on a reliable, small-scale reaction. If degradation is suspected, use a fresh bottle. Consider quantifying the Si-H content via FT-IR or titration. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. 3. Check Catalyst: Use a fresh batch of catalyst and ensure it is handled under the appropriate inert atmosphere if required. 4. Solvent Selection: Ensure the reaction solvent is compatible with PMHS. Ethereal, chlorinated, or hydrocarbon solvents are generally suitable.[4] |
| Gas evolution and pressure buildup in the reaction vessel | 1. Reaction with Protic Solvents: Alcohols or water in the reaction mixture can react with PMHS to produce hydrogen gas. 2. Incompatible Additives: Presence of acidic or basic impurities can catalyze decomposition. | 1. Use Aprotic Solvents: Switch to a non-protic solvent if the reaction chemistry allows. 2. Purify Reagents: Ensure all starting materials and solvents are free from acidic or basic impurities. 3. Venting: For larger scale reactions, ensure a proper venting system is in place to safely manage gas evolution. |
| Formation of insoluble gel-like material in the reaction | 1. Cross-linking: Undesired side reactions can lead to the cross-linking of the polysiloxane chains. This can be initiated by certain catalysts or impurities. | 1. Review Catalyst Choice: Some catalysts may promote side reactions. Consult the literature for catalysts less prone to causing cross-linking with PMHS. 2. Control Reaction Temperature: Exceeding the recommended reaction temperature can sometimes lead to uncontrolled polymerization or cross-linking. |
Quantitative Data on PMHS Stability
The thermal stability of PMHS is a key parameter for its application. The following table summarizes data on its thermal decomposition.
| Parameter | Condition | Value | Source |
| Onset of Thermal Degradation | In the presence of air (oxygen) | > 150 °C | General observation from safety data |
| Maximum Degradation Rate Temperature (Tmax,decomp) | Neat PMHS (in a composite) | ~438 °C | [3] |
| Maximum Degradation Rate Temperature (Tmax,decomp) | PMHS-modified resol resin (5.0%) | ~483 °C | [3] |
| Decomposition Temperature of Si-O-C linkages | In a polymer matrix | > 520 °C | [3] |
Experimental Protocols
1. Protocol for Monitoring PMHS Degradation using FT-IR Spectroscopy
-
Objective: To qualitatively assess the stability of PMHS by monitoring the intensity of the Si-H stretching band.
-
Methodology:
-
Obtain a baseline FT-IR spectrum of a fresh PMHS sample. The characteristic Si-H stretching vibration appears around 2160 cm⁻¹.[6]
-
Store the PMHS sample under the desired conditions (e.g., elevated temperature, exposure to humidity).
-
At regular intervals, withdraw a small aliquot of the stored PMHS and acquire its FT-IR spectrum.
-
Compare the intensity of the Si-H peak at ~2160 cm⁻¹ relative to a stable internal reference peak, such as the Si-CH₃ bending vibration at 1259 cm⁻¹.[3]
-
A significant decrease in the relative intensity of the Si-H peak indicates degradation of the reagent.
-
2. Protocol for Assessing Volatile Decomposition Products using Gas Chromatography (GC)
-
Objective: To identify and quantify volatile byproducts resulting from PMHS decomposition.
-
Methodology:
-
Sample Preparation:
-
For thermal degradation analysis, a sample of PMHS can be pyrolyzed at a specific temperature using a pyrolysis-GC-MS system.[7]
-
For analysis of headspace volatiles from a stored sample, use a gas-tight syringe to collect a sample from the headspace above the PMHS in a sealed container.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column suitable for separating siloxanes and potential organic decomposition products.
-
Inlet: Use a split/splitless or PTV inlet. For thermally labile compounds, a programmable temperature vaporizer (PTV) inlet can minimize on-column decomposition.[8]
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C) to elute a wide range of volatile compounds.
-
MS Detection: Scan a mass range appropriate for identifying small siloxanes, formaldehyde, and other potential degradation products.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).
-
The presence of compounds other than the expected siloxane oligomers can indicate degradation. Quantification can be performed using appropriate calibration standards.
-
-
Visualizations
Caption: A typical experimental workflow for using PMHS in a chemical reaction.
Caption: A decision tree for troubleshooting common issues with PMHS reactions.
Caption: A simplified pathway for the degradation of PMHS.
References
- 1. Poly(methylhydrosiloxane) | 63148-57-2 [chemicalbook.com]
- 2. PMHS, this compound [organic-chemistry.org]
- 3. Synthesis and Characterization of this compound-Modified Phenol–Formaldehyde Resin [mdpi.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. 聚甲基氢硅氧烷 average Mn 1,700-3,200 | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Polymeric Components in Particulate Matter Using Pyrolysis-Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Polymethylhydrosiloxane-Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of products from polymethylhydrosiloxane (PMHS)-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a PMHS-mediated reaction, and what are their properties?
A1: The primary byproducts of PMHS-mediated reductions are polysiloxanes. These are typically non-volatile and can separate from the reaction mixture as an insoluble gel, which simplifies the workup procedure.[1] Initially, the reaction may form silyl (B83357) ethers as intermediates, which require a subsequent hydrolytic workup to yield the final alcohol product.[2]
Q2: How can I remove the polysiloxane byproducts from my reaction mixture?
A2: Several methods can be employed to remove polysiloxane byproducts:
-
Filtration: The most straightforward method is to filter the reaction mixture. The polysiloxane gel can often be removed by passing it through a pad of silica (B1680970) gel or Celite.[2]
-
Freezing: For crude reaction mixtures in solvents like benzene (B151609), freezing the mixture overnight can cause the PMHS waste to form a more granular and easily filterable precipitate.[2]
-
Chemical Treatment: Adding methanol (B129727) and a base can convert the PMHS complex into a methyl ether. Subsequent addition of water will form a solid siloxane gel that can be filtered off.[3]
Q3: My reaction has formed a stable emulsion during aqueous workup. What should I do?
A3: Emulsions can be a common issue. To break them, you can try the following:
-
Addition of a saturated brine solution.
-
Filtering the entire mixture through a pad of Celite.
-
Adding a small amount of a different organic solvent to change the polarity of the organic phase.
Q4: How do I cleave the intermediate silyl ether to get my final alcohol product?
A4: The silyl ether intermediate is typically hydrolyzed during the workup. This can be achieved by:
-
Aqueous Acid: Stirring with aqueous hydrochloric acid (e.g., 1N HCl) at room temperature is a common method.[4]
-
Aqueous Base: Treatment with an aqueous base like sodium hydroxide (B78521) can also cleave the silyl ether.[4]
-
Fluoride (B91410) Ion Sources: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for cleaving silyl ethers due to the high affinity of silicon for fluorine.[5]
-
Methanolysis: For base-sensitive substrates, refluxing in aqueous methanol can cleave the silyl ether. Adding a catalytic amount of fluoride can aid this process.[4]
Q5: I used a tin catalyst in my PMHS reaction. How can I remove residual tin from my product?
A5: Removing organotin residues is crucial, especially in pharmaceutical applications. Effective methods include:
-
Chromatography: Using KF-Silica as a stationary phase for column chromatography is an effective method for removing tin residues.[6]
-
Chemical Treatment: Hydrolysis or oxidation can convert the tin catalyst into a form that is more easily removed.[7]
-
Adsorption: Specialized adsorbents can be used to bind and remove tin catalysts.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Polysiloxane byproducts clog filter paper | The gel-like nature of the polysiloxane byproducts. | - Use a wide pad of silica gel or a Celite plug for filtration.[2]- Freeze the reaction mixture in benzene overnight to form a more granular precipitate before filtration.[2] |
| Incomplete reaction or low yield | - Insufficient PMHS.- Inactive catalyst.- Silyl ether intermediate not fully hydrolyzed. | - Increase the equivalents of PMHS.- Ensure the catalyst is active and used in the correct loading.- Extend the hydrolysis time or use a stronger acid/base or a fluoride source for silyl ether cleavage.[4][5] |
| Product is contaminated with residual catalyst (e.g., tin, palladium) | Strong binding of the catalyst to the product or byproducts. | - For tin catalysts, use KF-silica chromatography or chemical treatment followed by adsorption.[6][7]- For palladium catalysts, a wash with sodium thiosulfate (B1220275) solution during workup can be effective.[8] |
| Formation of a stable emulsion during aqueous workup | Presence of both polar and non-polar species, including siloxane byproducts. | - Add saturated brine to the aqueous layer.- Filter the entire mixture through Celite.- Add a different co-solvent to the organic layer. |
| Product degradation during workup | The product is sensitive to the acidic or basic conditions used for silyl ether cleavage. | - For base-sensitive substrates, cleave the silyl ether by refluxing in aqueous methanol, potentially with a catalytic amount of fluoride.[4]- Use milder acidic conditions or a buffered workup. |
Quantitative Data Summary
| Parameter | Value/Range | Context | Reference |
| PMHS Equivalents | 1 - 2 equivalents | For 1,2-reduction of esters, aldehydes, and ketones. | [2] |
| Catalyst Loading (Zn(2-EH)2) | 2 - 5 mol% | For zinc-catalyzed PMHS reductions. | [2] |
| Co-catalyst Loading (NaBH4) | 2 - 5 mol% | Used in conjunction with a zinc catalyst. | [2] |
| Catalyst Loading (BCF) | 10 mol% | For the reduction and cyclization of carbohydrates. | [9] |
| Silyl Ether Cleavage (1N HCl) | 1.5 hours | Time required for stirring with aqueous HCl at room temperature. | [4] |
| Silyl Ether Cleavage (Aqueous Methanol) | 8 hours | Time for refluxing to cleave silyl ethers of base-sensitive substrates. | [4] |
Detailed Experimental Protocols
Protocol 1: General Workup and Purification for PMHS Reductions
-
Quenching the Reaction: Upon completion, cool the reaction mixture to room temperature.
-
Hydrolysis of Silyl Ether: Slowly add 1N aqueous HCl and stir vigorously for 1.5-2 hours at room temperature to hydrolyze the intermediate silyl ether.[4]
-
Removal of Polysiloxane Byproducts:
-
Method A (Direct Filtration): If a significant amount of solid precipitate (polysiloxane gel) has formed, filter the mixture through a pad of Celite or silica gel. Wash the filter cake with the reaction solvent.
-
Method B (Freezing): If the byproducts are finely dispersed, and the solvent is suitable (e.g., benzene), freeze the mixture overnight. The granulated precipitate can then be removed by filtration.[2]
-
-
Extraction: Transfer the filtrate to a separatory funnel. If the reaction solvent is water-miscible, dilute with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification: If necessary, purify the crude product by column chromatography, distillation, or recrystallization.[10]
Protocol 2: Purification for Base-Sensitive Products
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Silyl Ether Cleavage: Add aqueous methanol to the reaction mixture. For enhanced reactivity, a catalytic amount of a fluoride source (e.g., 10 mol% TBAF) can be added.[4]
-
Reflux: Heat the mixture to reflux for 8 hours.[4]
-
Workup: Cool the mixture and remove the methanol under reduced pressure. Add water and a suitable organic solvent for extraction.
-
Extraction and Purification: Proceed with the extraction, drying, and concentration steps as described in Protocol 1. Further purification can be performed as needed.
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting logic for common purification issues.
References
- 1. gelest.com [gelest.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. PMHS - a versatile reducing agent [chemistry.mdma.ch]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Our inorganic tin catalysts: quality from TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in Polymethylhydrosiloxane (PMHS) Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in reactions involving polymethylhydrosiloxane (PMHS), primarily focusing on platinum-catalyzed hydrosilylation reactions.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving catalyst deactivation issues encountered during your experiments.
Issue 1: Reaction is slow, incomplete, or fails to initiate.
Symptoms:
-
The reaction mixture remains at the initial viscosity for an extended period.
-
Incomplete conversion of starting materials is observed via analytical methods (e.g., NMR, GC).
-
For silicone curing, the material is sticky, gummy, or remains liquid after the expected cure time.[1]
Possible Causes & Troubleshooting Steps:
-
Catalyst Poisoning: This is the most common cause of deactivation. Certain chemical functional groups can irreversibly bind to the catalyst's active sites, rendering it inactive.[2]
-
Action: Review all reactants, solvents, and additives for the presence of known catalyst poisons. Common poisons for platinum catalysts include:
-
Nitrogen compounds: Amines, amides, nitriles, and nitrogen-containing heterocycles.[5]
-
Tin compounds: Organotin compounds, often found as residues from other reactions.
-
Certain metals: Lead, mercury, arsenic, and silver.[3]
-
Phosphorus compounds: Phosphines and phosphites can act as inhibitors or poisons depending on their concentration and structure.[6]
-
Diagnostic Test (Poisoning Susceptibility Test):
-
Run a small-scale control reaction under proven, ideal conditions.
-
Run a parallel reaction and introduce a small, controlled amount of the suspected contaminant.
-
A significant decrease in reaction rate or extent of cure compared to the control confirms the substance as a poison.
-
-
-
Incorrect Catalyst Loading or Inactive Catalyst: The catalyst may be present at too low a concentration, or the catalyst itself may have degraded.
-
Action:
-
Verify calculations for catalyst loading. For platinum catalysts, typical loadings are in the range of 5-15 ppm.[7]
-
Use a fresh batch of catalyst to rule out degradation during storage.
-
If a significant improvement is seen with a modest increase in catalyst loading (e.g., from 5 ppm to 15-20 ppm) in a test reaction, it may indicate that a portion of the initial catalyst was deactivated by trace impurities.[7]
-
-
-
Presence of Inhibitors: Inhibitors are often intentionally added to catalyst systems to provide a longer working time (pot life) at room temperature, with the reaction being initiated by heat.[8] Unintentional introduction of inhibitors can prevent the reaction from starting.
-
Action:
-
Check if any of the reagents could be acting as an inhibitor.
-
If using a commercial catalyst solution, verify if it is a pre-inhibited formulation.
-
If an inhibitor is suspected, controlled heating of the reaction mixture may initiate the reaction.
-
-
Issue 2: Reaction starts but stops prematurely.
Symptoms:
-
Initial signs of reaction (e.g., viscosity increase, product formation) are observed, but the reaction does not proceed to completion.
-
The final product is partially cured or has inconsistent properties.
Possible Causes & Troubleshooting Steps:
-
Gradual Catalyst Deactivation: Trace amounts of poisons in the reactants or solvent can slowly deactivate the catalyst over the course of the reaction.
-
Action:
-
Purify all reactants and solvents. Common purification methods include distillation, recrystallization, or passing through a column of activated alumina (B75360) or silica (B1680970) gel.
-
Consider using a "guard bed" of a sacrificial material to remove impurities from the feedstock before it comes into contact with the catalyst.[9]
-
-
-
Formation of Inactive Catalyst Species (e.g., Platinum Black): Platinum catalysts can agglomerate to form colloidal platinum (platinum black), which is catalytically inactive for hydrosilylation.[10] This is often observed as a darkening of the reaction mixture.
-
Action:
-
Ensure the reaction is well-mixed to prevent localized high concentrations of reactants.
-
Certain ligands can stabilize the platinum catalyst and prevent agglomeration. Consider using a catalyst with stabilizing ligands if this is a recurring issue.[6]
-
-
-
Thermal Degradation (Sintering): At elevated temperatures, catalyst particles can fuse together, reducing the active surface area.[11]
-
Action:
-
Ensure the reaction temperature does not exceed the recommended range for the specific catalyst.
-
If high temperatures are required, select a catalyst with higher thermal stability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of catalyst deactivation in PMHS reactions?
A1: Catalyst poisoning is the most frequent issue. Platinum catalysts used in hydrosilylation are highly susceptible to poisoning by compounds containing sulfur, nitrogen, phosphorus, and certain metals.[2][3] These substances can be present as impurities in reactants, solvents, or from contact with contaminated labware.
Q2: How can I prevent catalyst deactivation?
A2: Prevention is the most effective strategy.
-
Use High-Purity Reagents: Ensure all reactants, including PMHS and the unsaturated substrate, are of high purity.
-
Purify Solvents: Use anhydrous and deoxygenated solvents.
-
Maintain an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Dedicated Glassware: Use glassware exclusively for these reactions to avoid cross-contamination, especially from tin-cured silicone systems.
-
Apply a Barrier Coat: If a substrate is suspected of causing inhibition, applying a barrier coat (e.g., clear acrylic varnish) can prevent direct contact with the catalyst.
Q3: Can a deactivated catalyst be regenerated?
A3: Regeneration is sometimes possible but depends on the deactivation mechanism.
-
Fouling: If the catalyst is deactivated by the deposition of organic residues, washing with an appropriate solvent may restore some activity.
-
Poisoning: Regeneration from poisoning is more challenging. For some reversibly bound poisons, treatment with a displacing agent might be effective. For strongly bound poisons like sulfur, regeneration is often not feasible. In some industrial settings, complex procedures involving treatment with oxidizing and chlorine-containing agents at high temperatures are used to redisperse agglomerated platinum on a support.[12] A laboratory-scale procedure for recovering platinum from cured silicone involves digesting the silicone matrix with strong acids like a mixture of sulfuric acid and aqua regia to leach out the platinum.[13][14]
Q4: My reaction mixture turned dark/black. What does this signify?
A4: A dark or black precipitate in a platinum-catalyzed hydrosilylation reaction often indicates the formation of colloidal platinum, also known as "platinum black."[10] This is an agglomerated, inactive form of the catalyst and is a sign of catalyst decomposition.
Q5: How do I test the activity of my catalyst?
A5: Catalyst activity can be quantitatively assessed using techniques like rheometry for silicone curing reactions. By monitoring the change in viscosity or modulus over time at a specific temperature, you can determine the cure rate and induction time, which are direct measures of catalyst activity.[15][16] For other hydrosilylation reactions, monitoring the consumption of reactants or the formation of products over time using methods like NMR or GC will provide reaction kinetics that reflect the catalyst's activity.
Data Presentation
Table 1: Effect of Platinum Catalyst Concentration on Cure Time of a Silicone Elastomer
| Catalyst Type | Platinum Concentration (ppm) | Cure Time at 25°C (minutes) |
| PC072 | 2 | ~180 |
| PC072 | 5 | ~30 |
| Cat500 | 1-2 | ~60 |
| Cat510 | 1-2 | ~60 |
| PC072 with inhibitor (0.5%) | 10 | ~100 |
| PC072 with inhibitor (0.5%) | 20 | ~50 |
Data adapted from a comparative study on platinum catalysts in polydimethylsiloxane (B3030410) network synthesis.[17] This table illustrates that increasing the catalyst concentration generally decreases the cure time. The use of an inhibitor allows for higher catalyst loadings while maintaining a workable pot life.[17]
Table 2: Platinum Leaching from Cured Silicone Elastomers using Different Digestion Methods
| Silicone Material | Leaching Method | Leached Platinum (mg/kg) |
| Silicone Impression Material | Sulfuric Acid + Hexamethyldisiloxane + Hydrochloric Acid | 9.6 ± 1.6 |
| Silicone Impression Material | Sulfuric Acid + Hexamethyldisiloxane + Aqua Regia | 10.4 ± 2.8 |
| Silicone Baking Mold | Sulfuric Acid + Hexamethyldisiloxane + Hydrochloric Acid | 4.2 ± 0.8 |
| Silicone Baking Mold | Sulfuric Acid + Hexamethyldisiloxane + Aqua Regia | 4.8 ± 1.0 |
Data from a study on the recovery of platinum from cured silicone elastomers.[13][14] This table provides quantitative data on the amount of platinum that can be recovered from different silicone products using strong acid digestion, which is a key step in catalyst regeneration from waste material.[13][14]
Experimental Protocols
Protocol 1: Rheometric Analysis of Catalyst Activity in Silicone Curing
Objective: To quantitatively determine the activity of a hydrosilylation catalyst by measuring the curing profile of a two-part silicone system.
Materials:
-
Two-part addition-cure silicone system (Part A: vinyl-functionalized siloxane polymer with catalyst; Part B: hydride-functionalized crosslinker, e.g., PMHS)
-
Rheometer with parallel plate geometry
-
Mixing container and spatula
Procedure:
-
Set the rheometer to the desired isothermal temperature (e.g., 25°C or a higher curing temperature).
-
Accurately weigh Part A and Part B of the silicone system in the appropriate ratio into the mixing container.
-
Thoroughly mix the two parts for a specified time, ensuring a homogeneous mixture.
-
Immediately place a defined amount of the mixed silicone onto the lower plate of the rheometer.
-
Lower the upper plate to the specified gap height.
-
Start the measurement, recording the storage modulus (G') and loss modulus (G'') as a function of time at a constant frequency and strain.
-
The "crossover point," where G' = G'', is often defined as the gel point or cure time.[15]
-
Continue monitoring until the G' value reaches a plateau, indicating the completion of the cure.
-
Compare the cure times and the rate of G' increase for different catalyst formulations or in the presence of suspected inhibitors to quantify differences in catalyst activity.[16]
Protocol 2: Qualitative Identification of Sulfur Poisoning
Objective: To quickly screen for the presence of sulfur-containing catalyst poisons in a liquid reactant or solvent.
Materials:
-
Lead(II) acetate (B1210297) test paper or a solution of lead(II) acetate
-
The liquid sample to be tested
-
A flask and a gentle heat source
Procedure:
-
Place the liquid sample into the flask.
-
Moisten the lead acetate test paper with deionized water.
-
Gently warm the liquid sample to slightly increase the vapor pressure of any volatile sulfur compounds.
-
Hold the moist lead acetate paper in the vapor above the liquid, without it touching the liquid.
-
The formation of a dark brown or black stain (lead sulfide) on the paper indicates the presence of hydrogen sulfide (B99878) or other volatile sulfur compounds that can act as catalyst poisons.
Visualizations
Caption: Primary pathways for catalyst deactivation in PMHS reactions.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Silicone Rubber Platinum-Based Catalysts | SIMTEC [simtec-silicone.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. eprints.usm.my [eprints.usm.my]
- 16. researchgate.net [researchgate.net]
- 17. nordicrheologysociety.org [nordicrheologysociety.org]
controlling stereoselectivity in polymethylhydrosiloxane reductions
Welcome to the technical support center for controlling stereoselectivity in polymethylhydrosiloxane (PMHS) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMHS) and why is it used as a reducing agent?
A1: this compound (PMHS) is a readily available, inexpensive, and non-toxic polymeric silane.[1][2][3][4] It serves as a mild and stable hydride source, making it a safer and more environmentally friendly alternative to many traditional metal hydride reagents.[4][5] Its polymeric nature and the formation of insoluble polysiloxane byproducts often simplify reaction workup.[3]
Q2: What factors generally influence the stereoselectivity of PMHS reductions?
A2: The stereochemical outcome of a PMHS reduction is highly dependent on several factors, including:
-
The Catalyst and Chiral Ligand: For enantioselective reductions, the choice of a chiral catalyst and ligand is crucial.[3][6][7][8][9] Different metal-ligand complexes will exhibit varying degrees of stereocontrol.
-
Substrate Structure: The steric and electronic properties of the ketone or imine substrate, particularly the nature of substituents near the carbonyl group, play a significant role in directing the hydride attack.[1][10]
-
Activator/Co-catalyst: Additives like fluoride (B91410) ions (e.g., TBAF) or bases can activate the Si-H bond in PMHS and influence the reaction mechanism and selectivity.[1][10]
-
Reaction Conditions: Temperature, solvent, and reactant concentrations can all impact the rate and selectivity of the reduction.
Q3: How do I remove PMHS and its byproducts after the reaction is complete?
A3: A major advantage of using PMHS is that its byproducts are typically insoluble polysiloxanes that can be removed by filtration.[3] If you have unreacted PMHS, one method involves adding methanol (B129727) and a base to convert it to a methyl ether, followed by the addition of water to form a solid siloxane gel which can be filtered off.[11] Adding potassium fluoride before the aqueous workup can also facilitate the separation of silicon-containing byproducts into the aqueous phase.[11]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in the Reduction of Prochiral Ketones
Possible Causes and Solutions:
-
Suboptimal Catalyst System: The choice of metal and chiral ligand is critical for high enantioselectivity.
-
Recommendation: Screen a variety of chiral ligands and metal precursors. Zinc-based catalysts, particularly those derived from ZnEt₂ and chiral diamines, have shown good efficacy for the reduction of acetophenones, achieving enantiomeric excesses (ee's) up to 88%.[6][7] Copper hydride catalysts generated in situ from PMHS with chiral ligands like (S)-p-tol-BINAP or DTBM-SEGPHOS can also provide high ee's.[3]
-
-
Incorrect Catalyst Loading: Both too little and too much catalyst can negatively impact enantioselectivity.
-
Recommendation: Optimize the catalyst loading. Typically, catalyst loadings in the range of 0.001 mol% to 5 mol% are effective.[12]
-
-
Presence of Deactivating Functional Groups: Certain functional groups on the substrate can coordinate to the metal center of the catalyst and inhibit its activity or alter its chiral environment.[13]
-
Recommendation: If catalyst deactivation is suspected, consider protecting the interfering functional group prior to the reduction.
-
-
Inadequate Reaction Conditions: Temperature and solvent can influence the chiral environment of the catalyst.
-
Recommendation: Perform the reaction at lower temperatures to enhance selectivity. Screen different solvents to find the optimal medium for your specific catalyst system.
-
Issue 2: Poor Diastereoselectivity in the Reduction of α-Substituted Ketones
Possible Causes and Solutions:
-
Incorrect Choice of Activator: For many α-substituted ketones, the choice of activator is key to achieving high diastereoselectivity.
-
Recommendation: For the reduction of α-alkoxy, α-acyloxy, and α-dialkylamino ketones, the use of a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), as a catalyst often leads to high syn-selectivity.[1][10]
-
-
Chelation vs. Non-Chelation Control: The stereochemical outcome can be governed by either a chelation-controlled (Cram-chelate model) or non-chelation-controlled (Felkin-Anh model) pathway.
-
Recommendation: To favor the syn product via a Felkin-Anh model, conditions that disfavor chelation should be used. This includes the use of non-chelating metals and solvents. PMHS with fluoride catalysis is a good example of a system that promotes high syn-selectivity.[1][10] For α-monoalkylamino ketones, the reduction may proceed through an anti-selective pathway.[1][10]
-
-
Steric Hindrance: The steric bulk of the substituents on the ketone and the reducing agent can influence the direction of hydride attack.
-
Recommendation: While PMHS is sterically demanding, the effective hydride-donating species can be influenced by the catalyst and activators. Consider that the inherent steric properties of your substrate will strongly influence the outcome.
-
Data Presentation
Table 1: Enantioselective Reduction of Acetophenone with Various Catalytic Systems
| Catalyst System | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| ZnEt₂/PMHS | (S,S)-ebpe | Toluene | RT | >90 | 70-80 | [6][7] |
| Zn(carboxylate)₂/Vitride/PMHS | (S,S)-ebpe | Toluene | RT | >90 | 70-80 | [6][7] |
| Fe(OAc)₂/PMHS | (S,S)-Me-DuPhos | Not Specified | Not Specified | Good | up to 99 | [9] |
| CuH (in situ)/PMHS | (R)-(-)-DTBM-SEGPHOS | Not Specified | Not Specified | Good | High | [3] |
| Titanocene/PMHS | Chiral Titanocene | Not Specified | Not Specified | High | 82-97 | [14] |
ebpe = N,N'-ethylenebis(1-phenylethylamine) DTBM-SEGPHOS = 5,5'-Bis(di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-4,4'-bi-1,3-benzodioxole Me-DuPhos = 1,2-Bis(2,5-dimethylphospholano)benzene
Table 2: Diastereoselective Reduction of α-Substituted Ketones with PMHS/TBAF
| Substrate (Ketone) | Product Diastereomer Ratio (syn:anti) | Reference |
| α-alkoxy ketone | High syn-selectivity | [1][10] |
| α-acyloxy ketone | High syn-selectivity | [1][10] |
| α-dialkylamino ketone | High syn-selectivity | [1][10] |
| α-monoalkylamino ketone | Moderate anti-selectivity | [1][10] |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Reduction of Ketones using a Chiral Zinc Catalyst
This protocol is based on the work of Mimoun et al. for the reduction of acetophenones.[6][7]
-
Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral diamine ligand (e.g., (S,S)-ebpe, 0.04 mol%) in anhydrous toluene.
-
Add a solution of diethylzinc (B1219324) (ZnEt₂, 2 mol%) in a suitable solvent (e.g., hexanes or toluene) dropwise to the ligand solution at room temperature.
-
Stir the mixture for 30 minutes to allow for complex formation.
-
Reduction: To the prepared catalyst solution, add the ketone substrate (1.0 equiv).
-
Add this compound (PMHS, 2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC). Reaction times can vary from a few hours to 24 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Diastereoselective Reduction of α-Alkoxy Ketones using PMHS/TBAF
This protocol is based on the findings for fluoride-catalyzed reductions.[1][10]
-
Reaction Setup: In a round-bottom flask, dissolve the α-alkoxy ketone (1.0 equiv) in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF, e.g., 5 mol% of a 1M solution in THF).
-
Reduction: Add this compound (PMHS, 1.5-2.0 equiv) to the mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC or GC. These reactions are often rapid.
-
Workup: Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis. Purify by column chromatography if necessary.
Visualizations
Caption: A generalized experimental workflow for PMHS reductions.
Caption: Troubleshooting guide for low enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. PMHS, this compound [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemo- and stereoselective iron-catalyzed hydrosilylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diastereoselectivity in the reduction of alpha-Oxy- and alpha-amino-substituted acyclic ketones by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vaska's complex–PMHS combination enabled mild and chemoselective reduction of sulfoxides to sulfides with low catalyst loading - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Polymethylhydrosiloxane (PMHS) Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on polymethylhydrosiloxane (PMHS) reaction kinetics. It is intended for researchers, scientists, and drug development professionals working with PMHS.
Troubleshooting Guides
Issue: Slow or incomplete hydrosilylation reaction.
Question: My hydrosilylation reaction with PMHS is sluggish or not going to completion. Could the solvent be the issue?
Answer: Yes, solvent choice critically impacts hydrosilylation kinetics. The reaction rate is influenced by the solvent's ability to dissolve the reactants and catalyst, and its interaction with the catalytic species.
-
Low Polarity Solvents: Non-polar solvents like hexane (B92381) and toluene (B28343) are commonly used for hydrosilylation.[1] However, their solvating power might be insufficient for polar substrates, leading to slow reaction rates.
-
Polar Aprotic Solvents: Tetrahydrofuran (THF) has been shown to significantly accelerate hydrosilylation reactions compared to non-polar solvents like hexane and toluene, or even more polar solvents like acetonitrile.[1][2] Dichloromethane (B109758) (DCM) is also a viable option.[1]
-
Solvent-Free Conditions: For some reactions, particularly in industrial settings, solvent-free conditions can be highly efficient.[1][3]
Troubleshooting Steps:
-
Review Solvent Choice: If you are using a non-polar solvent like hexane, consider switching to THF for potentially faster kinetics.
-
Ensure Anhydrous Conditions: Moisture can deactivate the catalyst and react with PMHS. Ensure your solvent and reagents are dry.
-
Catalyst Solubility: Verify that your catalyst (e.g., Speier's or Karstedt's catalyst) is soluble in the chosen solvent. Poor solubility can lead to low catalytic activity.
Issue: Unexpected side products in my reaction.
Question: I am observing unexpected side products in my PMHS reaction. Could the solvent be responsible?
Answer: Absolutely. The solvent can participate in side reactions, especially if it contains reactive functional groups.
-
Protic Solvents: Protic solvents like alcohols (e.g., isopropanol) can react with the Si-H bonds of PMHS, especially in the presence of a catalyst.[1][2] This can lead to the formation of Si-O-R linkages and the consumption of your PMHS reagent. For example, isopropanol (B130326) (IPA) has been observed to cause an unexpected side reaction where the hydroxyl group couples with the silicone hydride of the PMHS backbone.[1][2]
-
Solvent Impurities: Impurities in the solvent, such as water or residual alcohols from catalyst preparation (e.g., IPA in Speier's catalyst), can also lead to side reactions.[1][2]
Troubleshooting Steps:
-
Avoid Protic Solvents: For reactions like hydrosilylation, it is best to use aprotic solvents unless alcoholysis is the intended reaction.
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize side reactions from impurities.
-
Catalyst Purification: If using a catalyst solution, be aware of the solvent it is prepared in, as this can introduce reactive species.
Frequently Asked Questions (FAQs)
Q1: What is the general order of solvent reactivity for PMHS hydrosilylation?
A1: Based on studies with Speier's catalyst, the reactivity of solvents in the hydrosilylation for the synthesis of polydimethylsiloxane (B3030410) grafted with polyoxyethylene increases in the following order: Acetonitrile (ACN) < Hexane < Toluene ≈ Isopropanol (IPA) < Tetrahydrofuran (THF).[1][2] THF generally provides the highest reactivity among these common solvents.
Q2: Can I perform PMHS reactions without a solvent?
A2: Yes, solvent-free reactions are not only possible but can be more efficient than their solvent-based counterparts for certain applications, such as the functionalization of PMHS with alkenes.[3] This approach can also be more environmentally friendly.
Q3: How does solvent polarity affect PMHS alcoholysis (dehydrocondensation)?
A3: While the reactivity of the alcohol itself is a primary factor, the solvent's polarity can influence the reaction rate. Protic solvents can facilitate condensation in acidic media but may decrease it in basic media.[4] The choice of a co-solvent in alcoholysis reactions should be made carefully to ensure it does not compete with the intended alcohol reactant.
Q4: Are there any "green" or environmentally friendly solvent options for PMHS reactions?
A4: Toluene is considered to have a better environmental score compared to dichloromethane (DCM).[5] For reductions, performing the reaction in the absence of a solvent or using a recyclable one is a greener alternative. The choice of a "green" solvent will depend on the specific reaction and its requirements.
Q5: How does the choice of solvent affect the stability of PMHS?
A5: PMHS is more stable in air and moisture compared to many other silanes.[6] However, for long-term storage of PMHS solutions, it is advisable to use aprotic, non-reactive solvents. For instance, long-term storage in dimethylformamide (DMF) is not recommended as DMF may be reduced.[7] Preferred solvents for dissolving PMHS include dichloromethane, THF, and cyclohexane.[7]
Data Presentation
Table 1: Qualitative Impact of Solvent on PMHS Hydrosilylation Reactivity
| Solvent | Polarity | Reactivity Trend | Notes | Reference |
| Acetonitrile (ACN) | Polar Aprotic | Very Low | Shows extremely low reactivity in some systems. | [1][2] |
| Hexane | Non-polar | Low | A classical solvent for hydrosilylation. | [1] |
| Toluene | Non-polar | Moderate | Another common non-polar solvent for these reactions. | [1][2] |
| Isopropanol (IPA) | Polar Protic | Moderate | Can participate in side reactions with the Si-H bond. | [1][2] |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Often shows the highest reactivity among common solvents. | [1][2] |
| Dichloromethane (DCM) | Polar Aprotic | - | A commonly used solvent for PMHS reductions. | [5] |
| Solvent-Free | - | High | Can be more efficient than solvent-based systems. | [3] |
Experimental Protocols
Key Experiment: Solvent Effect on the Hydrosilylation of an Alkene with PMHS
This protocol is a generalized procedure based on common practices for studying the effect of a solvent on hydrosilylation reactions.
Objective: To determine the effect of different solvents on the reaction rate and yield of the hydrosilylation of 1-octene (B94956) with PMHS using a platinum catalyst.
Materials:
-
This compound (PMHS)
-
1-octene
-
Karstedt's catalyst (or another suitable platinum catalyst)
-
Anhydrous solvents: Hexane, Toluene, THF
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Under an inert atmosphere, add 1 equivalent of 1-octene to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., THF) to the flask to achieve a desired concentration (e.g., 0.5 M).
-
PMHS Addition: Add 1.2 equivalents of PMHS to the reaction mixture and stir to homogenize.
-
Catalyst Addition: Add a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt relative to the alkene) to the stirring solution.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the progress by taking aliquots at regular intervals. The disappearance of the Si-H peak can be monitored by FT-IR spectroscopy.
-
Work-up: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Analysis: Analyze the product by NMR spectroscopy to determine the conversion and identify any side products.
-
Repeat: Repeat the experiment under identical conditions using the other solvents (Hexane, Toluene) to compare the reaction kinetics.
Visualizations
Caption: Solvent influence on PMHS hydrosilylation reaction rates.
Caption: Impact of solvent type on PMHS reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. PMHS, this compound [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Work-Up Procedures for Polymethylhydrosiloxane (PMHS) Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing polymethylhydrosiloxane (PMHS) byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts of reactions involving PMHS?
A1: Reactions utilizing this compound (PMHS) as a reducing agent typically generate polymeric silicone byproducts. After the hydride transfer, the silicon backbone of PMHS is oxidized, leading to the formation of siloxanes (Si-O-Si networks) and residual silanols (Si-OH). These byproducts are often gummy, insoluble solids or oils that can complicate product isolation.[1][2][3]
Q2: Why are PMHS byproducts difficult to remove?
A2: The difficulty in removing PMHS byproducts stems from their physical properties. They can form insoluble gels that clog filter paper and glass frits during filtration.[3] Their polymeric nature also makes them non-volatile, so they cannot be removed by simple evaporation. Furthermore, they can be soluble in a range of organic solvents, making extraction challenging.
Q3: What are the most common methods for removing PMHS byproducts?
A3: The most common methods involve precipitation and filtration, treatment with a base or fluoride (B91410) source to induce precipitation, or chromatographic purification. The choice of method depends on the stability and solubility of the desired product.
Troubleshooting Guides
Issue 1: A gelatinous precipitate forms during the work-up, making filtration impossible.
| Cause | Solution |
| The polymeric siloxane byproduct has formed a fine, gelatinous solid. | Option 1: Freeze-Thaw Method. Freezing the crude reaction mixture in a solvent like benzene (B151609) overnight can lead to a more granular and filterable solid.[3] |
| Option 2: Base-Induced Precipitation. Adding a solution of sodium hydroxide (B78521) in methanol (B129727) can help to fully hydrolyze the remaining Si-H and silyl (B83357) ether bonds, leading to a more manageable solid siloxane gel that can be filtered off.[1] | |
| Option 3: Silica (B1680970) Gel Plug. Pass the reaction mixture through a wide pad of silica gel. The highly polar siloxane byproducts will adsorb onto the silica, allowing the desired product to be eluted.[3] |
Issue 2: The product is contaminated with silicone oil/grease.
| Cause | Solution |
| Residual PMHS or its byproducts remain dissolved in the organic phase. | Option 1: Non-polar Solvent Wash. If your product is sufficiently polar, washing the crude product with a non-polar solvent like n-hexane or pentane (B18724) can remove the non-polar silicone contaminants.[4] |
| Option 2: Acetonitrile (B52724) Trituration. Acetonitrile is a solvent in which many organic compounds are soluble, but silicone grease is not. Adding acetonitrile to your sample, swirling to dissolve the product, and then filtering will leave the insoluble grease behind.[5] | |
| Option 3: Specialized Cleaning Agents. For cleaning glassware and equipment, specialized silicone removal agents are available, such as those that work by depolymerizing and dissolving the silicone resins.[6] |
Issue 3: An emulsion forms during aqueous work-up.
| Cause | Solution |
| The presence of both organic and aqueous phases with siloxane byproducts acting as surfactants. | Option 1: Brine Wash. Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion. |
| Option 2: Dilution. Diluting the organic layer significantly (5-10 times the original volume) can sometimes resolve the emulsion.[7] | |
| Option 3: Filtration through Celite. Filtering the entire emulsion through a pad of Celite can help to break it up and separate the layers. |
Summary of PMHS Byproduct Removal Techniques
| Method | Description | Advantages | Disadvantages | Applicable To |
| Direct Filtration | The reaction mixture is filtered to remove the solid siloxane byproducts. | Simple and direct. | Often problematic due to the gelatinous nature of the byproducts, which can clog filters.[3] | Reactions where the byproduct precipitates as a manageable solid. |
| Base-Mediated Precipitation | A base (e.g., NaOH in methanol) is added to the reaction mixture to promote the formation of a solid siloxane gel, which is then filtered.[1] | Can result in a more easily filterable solid. | The desired product must be stable to basic conditions. | A wide range of products that are not base-sensitive. |
| Fluoride-Mediated Precipitation | A fluoride source (e.g., KF or TBAF) is added during the work-up, which facilitates the formation of solid siloxane byproducts. | Effective for many reactions. | The product must be stable to fluoride ions. | Commonly used in reactions where PMHS is activated by fluoride. |
| Silica Gel Plug Filtration | The crude reaction mixture is passed through a short column (plug) of silica gel. | Effective at trapping polar siloxane byproducts. Can be faster than full column chromatography.[3] | May result in some product loss on the silica. Not suitable for very non-polar products. | Products with moderate to high polarity. |
| Solvent Trituration/Washing | The crude product is washed or triturated with a solvent in which the silicone byproducts are soluble but the desired product is not (or vice versa). | Good for removing residual silicone oils. | Requires appropriate solubility differences between the product and byproducts. | Products that are crystalline solids or have significantly different solubility profiles from the byproducts. |
| Column Chromatography | The crude product is purified using standard column chromatography techniques. | Can achieve high purity. | Can be time-consuming and require large amounts of solvent. The byproducts can sometimes streak on the column. | Most products, but often used as a final purification step after a bulk removal method. |
Experimental Protocols
Protocol 1: Base-Mediated Precipitation and Filtration
This protocol is adapted from a procedure for the reduction of citronellal.[1]
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture in an ice bath.
-
Base Addition: Prepare a solution of 0.1 g of finely ground NaOH in 5 mL of methanol. Carefully add this solution dropwise to the stirred reaction mixture.
-
Reflux: Heat the mixture at reflux for 30 minutes. This step ensures that any remaining Si-H bonds are reacted and promotes the formation of the siloxane gel.
-
Solvent Removal: Remove the solvent by simple distillation. As the concentration of the siloxane increases, it will thicken and eventually form a gel.
-
Product Extraction: Break up the gelled siloxane with a spatula. Add a suitable organic solvent in which your product is soluble and stir or sonicate to extract the product from the solid.
-
Filtration and Concentration: Filter the mixture to remove the solid siloxane byproduct. Wash the solid with a small amount of the extraction solvent. Combine the filtrates and remove the solvent by rotary evaporation to yield the crude product.
Protocol 2: Aqueous Work-up and Hydrolysis
This protocol is a general approach based on the principle of hydrolyzing PMHS byproducts.[8]
-
Initial Quench: Quench the reaction mixture with a suitable solvent (e.g., dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. If an emulsion forms, refer to the troubleshooting guide.
-
Hydrolysis of Byproducts: Separate the organic layer. To hydrolyze the PMHS byproducts, they can be heated in water to 50°C. This may be more applicable after initial purification steps have removed the desired product.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Workflow for PMHS byproduct removal via base-mediated precipitation.
Caption: Troubleshooting decision tree for common PMHS work-up issues.
References
Validation & Comparative
A Comparative Guide to Ketone Reduction: Polymethylhydrosiloxane vs. Sodium Borohydride
For researchers, scientists, and drug development professionals, the efficient and selective reduction of ketones to secondary alcohols is a cornerstone of organic synthesis. This guide provides an in-depth comparison of two prominent reducing agents: the mild and cost-effective polymethylhydrosiloxane (PMHS) and the versatile and widely-used sodium borohydride (B1222165) (NaBH₄).
This publication delves into the performance of each reagent, supported by experimental data, to inform the selection of the most appropriate method for specific synthetic challenges. Key considerations such as reaction efficiency, substrate scope, safety, and operational simplicity will be addressed.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for the reduction of representative ketones using both a catalyzed this compound system and sodium borohydride. It is important to note that this compound typically requires a catalyst to achieve high efficiency in ketone reduction. For this comparison, a common base-catalyzed PMHS system is presented alongside the standard sodium borohydride reduction.
| Ketone | Reducing System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetophenone | PMHS / KOH | THF | Room Temp. | 1 h | 95 | [1] |
| NaBH₄ | Methanol (B129727) | Room Temp. | 30 min | 98 | [2] | |
| Benzophenone | PMHS / KOH | THF | Room Temp. | 1 h | 96 | [1] |
| NaBH₄ | Methanol | 55 | 1.5 h | 95 | [3] | |
| 4-Chloroacetophenone | PMHS / KOH | THF | Room Temp. | 1 h | 94 | [1] |
| NaBH₄ | Methanol | Room Temp. | 10 min | 96 | [4] | |
| Cyclohexanone | PMHS / KOH | THF | Room Temp. | 1 h | 92 | [1] |
| NaBH₄ | Isopropanol | 0 - 25 | 1 h | >95 | [5] |
Delving into the Chemistry: Mechanisms and Reactivity
Sodium borohydride is a well-established reducing agent that delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of a ketone.[6] The resulting alkoxide intermediate is then protonated, typically by the solvent (e.g., methanol or ethanol), to yield the secondary alcohol.[7] The reaction is generally fast and proceeds with high yield for a wide range of ketones.[8]
This compound, a polymeric silicon hydride, is a mild, stable, and environmentally benign reducing agent.[9] However, its direct reaction with ketones is often slow and inefficient. The reactivity of PMHS is significantly enhanced by the use of catalysts.[10] Simple bases like potassium hydroxide (B78521) (KOH) can activate the silane, forming silicate (B1173343) species that are the active reducing agents.[1] Other effective catalysts include compounds of tin, zinc, and iron, which facilitate the hydride transfer from the silicon to the carbonyl carbon.[9][10] The use of a catalyst makes the PMHS system highly effective, often with excellent chemoselectivity, tolerating other functional groups that might be reduced by stronger agents.[10]
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for the reduction of a generic ketone are provided below for both a base-catalyzed PMHS system and a standard NaBH₄ reduction.
Procedure for Ketone Reduction using this compound (Base-Catalyzed)
This protocol is a generalized procedure based on base-catalyzed hydrosilylation of ketones.[1]
-
Reaction Setup: To a solution of the ketone (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium hydroxide (KOH, 0.1 mmol, 10 mol%).
-
Addition of Reducing Agent: Add this compound (PMHS, 1.5 mmol of Si-H) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the evolution of hydrogen gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Procedure for Ketone Reduction using Sodium Borohydride
This protocol is a standard procedure for the reduction of ketones.[3][8]
-
Reaction Setup: Dissolve the ketone (1.0 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath (0 °C).
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 mmol) portion-wise to the stirred solution over 5 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Work-up: Carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Remove the methanol under reduced pressure. Add water (10 mL) to the residue and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the alcohol product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for a typical ketone reduction experiment, from reaction setup to product analysis.
Logical Relationship of Reagent Activation and Reaction
The following diagram illustrates the logical relationship between the activation of the reducing agent and the subsequent reduction of the ketone for both systems.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Polymethylhydrosiloxane and Triethoxysilane in Hydrosilylation Reactions
For researchers, scientists, and drug development professionals, the choice of a hydrosilylating agent is critical for reaction efficiency, product purity, and overall cost-effectiveness. This guide provides an objective comparison of two commonly used silanes, polymethylhydrosiloxane (PMHS) and triethoxysilane (B36694) (TES), in hydrosilylation reactions, supported by experimental data and detailed protocols.
This compound (PMHS) and triethoxysilane (TES) are both widely employed as hydride sources in hydrosilylation, a fundamental reaction in organosilicon chemistry that enables the formation of silicon-carbon bonds. While both serve a similar purpose, their distinct structural and chemical properties lead to significant differences in reactivity, selectivity, and handling, making each more suitable for specific applications.
Performance Comparison at a Glance
A summary of the key performance indicators for PMHS and TES in hydrosilylation reactions is presented below. The data has been compiled from various studies to provide a comprehensive overview.
| Performance Metric | This compound (PMHS) | Triethoxysilane (TES) | Key Considerations |
| Reaction Yield | Generally high, often used as a cost-effective reducing agent.[1] | High yields, particularly in platinum-catalyzed reactions.[2] | Yield can be highly dependent on the substrate, catalyst, and reaction conditions. |
| Selectivity | Can exhibit high diastereoselectivity in certain reactions, such as epoxide reductions. | Demonstrates excellent regio- and stereoselectivity, particularly for anti-Markovnikov addition to terminal alkenes.[3] | Catalyst choice plays a crucial role in determining selectivity for both silanes. |
| Catalyst Compatibility | Compatible with a wide range of catalysts, including titanocene (B72419), iron, and platinum complexes.[1] | Commonly used with platinum-based catalysts like Karstedt's and Speier's catalysts.[2][4][5] | The choice of catalyst can influence reaction kinetics and side product formation. |
| Reaction Kinetics | Can be slower in some applications compared to other silanes. | Generally exhibits favorable reaction rates, especially with platinum catalysts. | An increase in oxygen-containing substituents at the silicon atom can reduce the rate constant.[6] |
| Cost & Sustainability | Considered a more sustainable and cheaper reductant, often a byproduct of the silicone industry.[1] | A commercially important reagent produced on a large scale.[2] | The economic and environmental impact can be a significant factor in large-scale synthesis. |
| Handling & Byproducts | A polymeric siloxane, generally easier to handle than volatile silanes. Byproducts are typically silicone polymers. | A monomeric, volatile liquid. Byproducts are typically ethoxy-based. | The physical state and nature of byproducts can affect purification processes. |
Experimental Protocols
Detailed methodologies for conducting hydrosilylation reactions using PMHS and TES are provided below. These protocols are generalized and may require optimization for specific substrates and catalysts.
General Protocol for Hydrosilylation using this compound (PMHS)
This protocol is based on a typical titanocene-catalyzed epoxide hydrosilylation.
Materials:
-
Substrate (e.g., epoxide)
-
This compound (PMHS)
-
Titanocene dichloride (Cp2TiCl2) as a pre-catalyst
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
A flame-dried Schlenk flask is charged with the titanocene dichloride pre-catalyst (e.g., 2.5 mol%).
-
Anhydrous THF is added to dissolve the pre-catalyst.
-
The substrate (1 equivalent) is added to the flask under an inert atmosphere (e.g., argon).
-
This compound (PMHS) is added as the stoichiometric reductant.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or 45°C) for the required time (e.g., 24 hours).
-
Reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures (e.g., extraction and column chromatography).
General Protocol for Hydrosilylation using Triethoxysilane (TES)
This protocol describes a typical platinum-catalyzed hydrosilylation of an alkene.[2][3]
Materials:
-
Substrate (e.g., terminal alkene like 1-octene)
-
Triethoxysilane (TES)
-
Karstedt's catalyst (a platinum(0) complex)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
Procedure:
-
To a reaction vessel under an inert atmosphere, the alkene substrate (1 equivalent) and anhydrous solvent are added.
-
Karstedt's catalyst (e.g., 0.01 mol%) is added to the solution.
-
Triethoxysilane (TES, typically a slight excess, e.g., 1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction is stirred at room temperature or heated as required, and the progress is monitored by GC or NMR.
-
Once the reaction is complete, the solvent and any excess TES can be removed under reduced pressure.
-
The resulting alkyltriethoxysilane product can be purified by distillation if necessary.
Visualizing the Process and Comparison
To better understand the experimental workflow and the comparative aspects of PMHS and TES, the following diagrams are provided.
Caption: A generalized workflow for a typical hydrosilylation experiment.
Caption: A comparative overview of PMHS and TES characteristics in hydrosilylation.
Concluding Remarks
The selection between this compound and triethoxysilane for hydrosilylation is contingent upon the specific requirements of the chemical transformation. PMHS stands out as a cost-effective and sustainable option, particularly valuable in reductions where high diastereoselectivity is desired.[1] Its polymeric nature also simplifies handling and reduces volatility concerns.
On the other hand, triethoxysilane is a highly effective reagent for achieving excellent yields and precise control over regioselectivity, especially in the anti-Markovnikov addition to terminal alkenes with platinum catalysts.[2][3] Its monomeric structure and the nature of its byproducts may be advantageous in certain purification schemes.
Ultimately, a thorough evaluation of the substrate, desired product specifications, catalyst system, and process economics will guide the optimal choice of silane for any given hydrosilylation reaction. Researchers are encouraged to perform small-scale trials to determine the most suitable reagent and conditions for their specific application.
References
A Comparative Guide to Polymethylhydrosiloxane (PMHS) in Experimental Reductions
For researchers, scientists, and professionals in drug development, the choice of a reducing agent is critical to the success of synthetic pathways. Polymethylhydrosiloxane (PMHS) has emerged as a cost-effective, stable, and environmentally benign alternative to traditional reducing agents. This guide provides an objective comparison of PMHS's performance against other common reagents, supported by experimental data and detailed protocols.
Executive Summary
This compound is a versatile reducing agent applicable to a wide array of functional groups. Its key advantages include:
-
Cost-Effectiveness: PMHS is significantly cheaper than many other silane-based reducing agents like triethylsilane.[1]
-
Stability: It is more resistant to air and moisture compared to many other silanes, allowing for easier handling and storage.[2]
-
Favorable Byproducts: The reaction byproducts of PMHS are typically insoluble, non-volatile polysiloxanes that can be easily removed through filtration, simplifying the work-up process.[1]
-
Mild Reaction Conditions: Many reductions using PMHS can be carried out under mild conditions, often at room temperature.[3][4]
This guide will delve into the specifics of using PMHS for the reduction of key functional groups and provide a comparative analysis with established reducing agents.
Reduction of Carbonyl Compounds: Aldehydes & Ketones
The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a fundamental transformation in organic synthesis. PMHS, in conjunction with a catalyst, offers an effective method for this conversion.
Comparative Performance Data
| Substrate | Reducing Agent System | Reaction Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde (B150856) | PMHS / P(MeNCH₂CH₂)₃N (cat.) | 1 h | 95 | [3] |
| 4-Chlorobenzaldehyde | PMHS / P(MeNCH₂CH₂)₃N (cat.) | 1 h | 96 | [3] |
| Cinnamaldehyde | PMHS / P(MeNCH₂CH₂)₃N (cat.) | 1 h | 94 | [3] |
| Acetophenone | PMHS / P(MeNCH₂CH₂)₃N (cat.) | 12 h | 93 | [3] |
| Cyclohexanone | PMHS / P(MeNCH₂CH₂)₃N (cat.) | 12 h | 92 | [3] |
| 3-Nitroacetophenone | NaBH₄ / EtOH | N/A | High | [5] |
| 9H-Fluoren-9-one | NaBH₄ / EtOH | N/A | High | [5] |
| Various Aldehydes | NaBH₄ / (NH₄)₂C₂O₄ | 5-15 min | 90-96 | [6] |
| Various Ketones | NaBH₄ / (NH₄)₂C₂O₄ | 10-30 min | 88-95 | [6] |
| Various Aldehydes/Ketones | LiAlH₄ | N/A | High | [7][8] |
Discussion:
PMHS, when activated by a suitable catalyst, demonstrates high efficacy in the reduction of a variety of aldehydes and ketones, with yields often exceeding 90%.[3] Notably, it shows good functional group tolerance, leaving nitro, chloro, and cyano groups intact.[3] Compared to sodium borohydride (B1222165) (NaBH₄), a common and mild reducing agent, PMHS offers a safer alternative as it is stable in air and water.[9] While NaBH₄ is effective, the reaction often requires protic solvents like ethanol (B145695) or methanol.[5][6] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than both PMHS and NaBH₄ and will readily reduce aldehydes and ketones; however, it is highly reactive with water and requires anhydrous conditions.[7][8][10]
Experimental Protocol: Reduction of 4-Nitrobenzaldehyde with PMHS
Materials:
-
4-Nitrobenzaldehyde
-
This compound (PMHS)
-
P(MeNCH₂CH₂)₃N (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
10% Sodium hydroxide (B78521) solution
-
Diethyl ether
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) and PMHS (1.7 mmol of hydride) in THF (1.0 mL) at 0 °C, slowly add a solution of P(MeNCH₂CH₂)₃N (0.1 mmol) in THF (1.0 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, add a 10% aqueous solution of NaOH (5 mL) and diethyl ether (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Experimental Workflow: Carbonyl Reduction
Reduction of Esters
The reduction of esters to primary alcohols is a more challenging transformation that often requires stronger reducing agents. While NaBH₄ is generally not effective for this purpose, LiAlH₄ is the reagent of choice.[10][11] PMHS, in the presence of a suitable catalyst, presents a viable alternative.
Comparative Performance Data
| Substrate | Reducing Agent System | Reaction Time | Yield (%) | Reference |
| Methyl Octadecanoate | PMHS / Titanate ester (cat.) | N/A | 92 | [1] |
| Various Esters | LiAlH₄ | N/A | High | [7][10][12] |
| Aliphatic Esters | BH₃-SMe₂ / Refluxing THF | 0.5 h | N/A | [13] |
| Aromatic Esters | BH₃-SMe₂ / Refluxing THF | 4-16 h | N/A | [13] |
| Various Esters | NaBH₄ | Slow | Low | [11][13] |
Discussion:
PMHS, when catalyzed by a titanate ester, effectively reduces esters to primary alcohols in high yields.[1] This offers a milder and safer alternative to LiAlH₄, which is highly reactive and requires stringent anhydrous conditions.[7] Borane complexes, such as BH₃-SMe₂, can also reduce esters, but may require elevated temperatures and longer reaction times for aromatic esters.[13] Sodium borohydride is generally considered too mild to reduce esters effectively under standard conditions.[11][13]
Experimental Protocol: Reduction of Methyl Octadecanoate with PMHS
A detailed experimental protocol for the titanate-catalyzed reduction of esters with PMHS can be adapted from the general procedures found in the cited literature, which typically involve the slow addition of PMHS to a solution of the ester and the titanate catalyst in an appropriate solvent, followed by stirring at a specified temperature and for a designated time.
Reaction Pathway: Ester Reduction
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. This transformation typically involves the in-situ formation of an imine or iminium ion, which is then reduced. PMHS has been successfully employed in this reaction.
Comparative Performance Data
| Carbonyl Substrate | Amine | Reducing Agent System | Yield (%) | Reference |
| Various Aldehydes/Ketones | Aromatic Amines | SnCl₂·2H₂O / PMHS / MeOH | High | [2] |
| Various Aldehydes | Secondary Amines | Iridium complex / Et₃SiH or PMHS | High | [2] |
| Various Carbohydrates | Various Amines | NaBH(OAc)₃ | Effective | [14][15] |
| Various Carbohydrates | Various Amines | NaBH₃CN | Effective | [15] |
Discussion:
PMHS, in combination with catalysts like stannous chloride or iridium complexes, provides an efficient system for reductive amination.[2] It serves as a less toxic and more environmentally friendly alternative to reagents like sodium cyanoborohydride (NaBH₃CN), which is highly effective but also highly toxic.[14][16] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another popular, milder, and less toxic alternative to NaBH₃CN for reductive amination.[14][16][17]
Experimental Protocol: Reductive Amination of a Ketone with an Aromatic Amine using PMHS
A general procedure involves the reaction of the ketone and amine in a suitable solvent, such as methanol, in the presence of a catalyst like SnCl₂·2H₂O, followed by the addition of PMHS as the reducing agent. The reaction is typically stirred at room temperature until completion.
Logical Relationship: Choice of Reducing Agent in Reductive Amination
Reduction of Aromatic Nitro Compounds
The reduction of aromatic nitro compounds to anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Catalytic hydrogenation is a common industrial method, but PMHS offers a convenient laboratory-scale alternative.
Comparative Performance Data
| Substrate | Reducing Agent System | Reaction Time | Yield (%) | Reference |
| Aromatic Nitro Compounds | Pd(OAc)₂ / PMHS / aq. KF | 30 min | High | [18] |
| Aromatic Nitro Compounds | Ni(acac)₂ / PMHS | Mild Conditions | Good to Excellent | [4] |
| Aromatic Nitro Compounds | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies | High | [19][20] |
Discussion:
PMHS, in the presence of a palladium or nickel catalyst, facilitates the rapid and high-yielding reduction of aromatic nitro compounds to anilines at room temperature.[4][18] This method shows broad functional group tolerance.[4][18] In comparison, catalytic hydrogenation is a widely used and effective method, but it often requires specialized equipment to handle hydrogen gas under pressure.[19][20]
Experimental Protocol: Reduction of an Aromatic Nitro Compound with PMHS
A typical procedure involves stirring the aromatic nitro compound with a palladium catalyst (e.g., Pd(OAc)₂), PMHS, and aqueous potassium fluoride (B91410) in a solvent like THF at room temperature.
Experimental Workflow: Nitro Compound Reduction
Conclusion
This compound stands as a highly valuable reducing agent in the modern organic synthesis laboratory. Its low cost, stability, ease of handling, and the simplicity of byproduct removal make it an attractive alternative to many traditional reducing agents. The experimental data presented in this guide demonstrates that PMHS, with appropriate catalytic activation, can achieve high yields and selectivity across a range of important chemical transformations, making it a crucial tool for researchers and professionals in drug development and chemical synthesis.
References
- 1. gelest.com [gelest.com]
- 2. PMHS, this compound [organic-chemistry.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 14. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 18. Triethylsilane (TES) [organic-chemistry.org]
- 19. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
comparative analysis of polymethylhydrosiloxane in material science applications
Polymethylhydrosiloxane (PMHS) is a versatile and cost-effective polymer that is increasingly finding applications across various fields of material science. Its unique chemical structure, featuring a flexible siloxane backbone with reactive silicon-hydride (Si-H) bonds, imparts a range of desirable properties, making it a competitive alternative to other materials in applications such as polymer modification, surface functionalization, and as a reducing agent in organic synthesis. This guide provides a comparative analysis of PMHS's performance against other materials, supported by experimental data, to assist researchers, scientists, and drug development professionals in their material selection process.
Performance as a Polymer Modifier: Enhancing Thermal and Mechanical Properties
PMHS has demonstrated significant efficacy in improving the thermal and mechanical properties of various polymers. When incorporated into a polymer matrix, the reactive Si-H groups of PMHS can crosslink with the host polymer, leading to enhanced stability and strength.
A notable example is the modification of phenol-formaldehyde (PF) resin. Experimental data reveals a substantial improvement in the thermal and mechanical properties of PF resin upon the addition of PMHS.[1]
| Property | Unmodified PF Resin | PF Resin with 5.0 wt% PMHS |
| Thermal Properties | ||
| Decomposition Temperature (°C) | 438 | 483 |
| Char Yield at 800 °C (%) | 38 | 57 |
| Mechanical Properties (with 60 wt% Glass Fiber) | ||
| Tensile Strength (MPa) | 136 ± 6 | 145 ± 7 |
| Flexural Strength (MPa) | 112 ± 6 | 160 ± 7 |
| Impact Strength (kJ/m²) | 51 ± 5 | 71 ± 5 |
The data clearly indicates that the incorporation of PMHS leads to a 45°C increase in the decomposition temperature and a significant rise in the char yield, signifying enhanced thermal stability.[1] Furthermore, the mechanical properties of the glass fiber-reinforced composite are markedly improved, with notable increases in tensile strength, flexural strength, and impact strength.[1] This makes PMHS an excellent additive for creating high-performance composites for demanding applications.
Application in Microfluidics: A Viable Alternative to PDMS
Polydimethylsiloxane (PDMS) is a widely used material for fabricating microfluidic devices. However, PMHS is emerging as a promising alternative due to some superior properties. A key advantage of PMHS is its higher UV transparency, which is crucial for applications involving UV-based detection methods.
| Property | Polydimethylsiloxane (PDMS) | This compound (PMHS) |
| Optical Properties | ||
| UV Transmittance at 220 nm | Low | > 40% |
| Mechanical Properties | ||
| Curing Time (at 110°C) | Varies (often requires curing agent) | 48 - 72 hours (no additives) |
Experimental data shows that PMHS exhibits over 40% transmittance for UV light at a wavelength of 220 nm, a significant improvement over PDMS.[2][3] This property allows for a wider range of analytical techniques to be employed in PMHS-based microfluidic chips. While both materials offer flexibility, the curing process for PMHS can be simpler, as it can be fully cured at 110°C without the need for additional curing agents.[2][3]
Role as a Hydrophobic Agent: Creating Water-Repellent Surfaces
The inherent hydrophobicity of PMHS makes it an effective material for creating water-repellent coatings on various substrates, including textiles, glass, and ceramics. The low surface energy of the siloxane backbone and the methyl groups contribute to its ability to repel water.
Utility as a Reducing Agent in Organic Synthesis
In the realm of organic chemistry, PMHS is valued as a mild, stable, and inexpensive reducing agent.[5] It serves as a convenient source of hydride ions and is often used in conjunction with a catalyst. Its performance can be compared to other common reducing agents, although specific reaction efficiencies are highly dependent on the substrate and reaction conditions.
A significant advantage of PMHS is its ease of handling and the formation of inert polysiloxane byproducts that are often easily removed from the reaction mixture.[5] This simplifies the purification process compared to reactions using other reducing agents that may leave behind more reactive or difficult-to-remove residues.
Performance as a Lubricant Additive
The addition of PMHS to lubricants can enhance their thermal stability and overall performance. The strong silicon-oxygen bonds in the PMHS backbone are more resistant to thermal degradation than the carbon-carbon bonds found in many conventional lubricant additives.[1]
A case study on an industrial cooling system reported an 18% reduction in energy consumption after switching to a PMHS-based coolant, attributed to improved heat transfer efficiency and reduced system resistance. While quantitative data on friction coefficients and wear rates from controlled comparative studies are not extensively available in the reviewed literature, this case study suggests significant potential for PMHS in enhancing lubricant performance and energy efficiency.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for replicating and validating research findings. Below are outlines of methodologies for key applications of PMHS.
Polymer Modification with PMHS
A typical experimental setup for modifying a resin like phenol-formaldehyde with PMHS involves the following steps:
-
Synthesis of the Base Resin: The base polymer (e.g., resol PF resin) is synthesized according to a standard protocol.
-
Incorporation of PMHS: A predetermined weight percentage of PMHS is added to the synthesized resin.
-
Curing: The mixture is cured under specific temperature and time conditions to facilitate crosslinking between the PMHS and the resin.
-
Characterization: The resulting modified polymer is then subjected to various analytical techniques to evaluate its properties.
Fabrication of Microfluidic Devices
The fabrication of microfluidic devices using PMHS typically follows a soft lithography process:
-
Mold Fabrication: A master mold with the desired microchannel design is created, often using photolithography.
-
PMHS Casting: Liquid PMHS prepolymer is poured over the master mold.
-
Curing: The PMHS is cured at an elevated temperature (e.g., 110°C) for a specified duration.[2][3]
-
Demolding and Bonding: The cured PMHS replica is peeled from the master mold and bonded to a substrate (e.g., another PMHS layer or a glass slide) to enclose the microchannels.
-
Performance Evaluation: The optical and mechanical properties of the PMHS device are then compared to a device fabricated with a different material like PDMS.
Surface Waterproofing Treatment
A general procedure for applying a PMHS-based waterproof coating to a textile substrate includes:
-
Preparation of the Coating Solution: PMHS is dissolved in a suitable solvent.
-
Application: The textile is immersed in the PMHS solution or the solution is sprayed onto the fabric.
-
Curing: The treated fabric is cured at an elevated temperature to promote the crosslinking of PMHS and its adhesion to the fibers.
-
Evaluation of Hydrophobicity: The water contact angle of the treated fabric is measured using a goniometer to quantify its water repellency.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
References
performance comparison of polymethylhydrosiloxane with other commercial silanes
In the landscape of materials science and drug development, the selection of an appropriate silane (B1218182) for surface modification or as a chemical reagent is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive performance comparison of polymethylhydrosiloxane (PMHS) with other widely used commercial silanes, including tetraethoxysilane (TEOS), (3-aminopropyl)triethoxysilane (APTES), and octadecyltrichlorosilane (B89594) (OTS). The following sections present a detailed analysis supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Hydrophobicity and Surface Modification
The ability of a silane to modify the surface energy of a substrate is a key performance indicator, often quantified by measuring the water contact angle. A higher contact angle signifies greater hydrophobicity.
This compound is recognized for its capacity to create water-repellent surfaces. When applied to various substrates, PMHS can significantly increase the water contact angle, rendering the surface hydrophobic. This property is valuable in applications such as waterproofing textiles, glass, and other materials.
In comparison, other commercial silanes offer a range of surface modification capabilities. Octadecyltrichlorosilane (OTS) is well-known for forming dense, self-assembled monolayers that result in highly hydrophobic surfaces. Tetraethoxysilane (TEOS), upon hydrolysis and condensation, forms a silica (B1680970) network that is inherently hydrophilic, although it can be functionalized to achieve hydrophobicity. (3-aminopropyl)triethoxysilane (APTES) introduces amine functional groups, which typically render surfaces more hydrophilic and provide reactive sites for further chemical modifications.
The following table summarizes the water contact angles achieved with these silanes on various substrates. It is important to note that the data is compiled from different studies and direct comparison should be made with caution as experimental conditions can vary.
| Silane | Substrate | Water Contact Angle (°) | Reference |
| This compound (PMHS) | Modified Soil | 137.06 | |
| This compound (PMHS) | Glass | >90 | |
| Octadecyltrichlorosilane (OTS) | Sand | 138 | |
| Tetraethoxysilane (TEOS) with PDMS | Glass | ~98-140 | |
| (3-aminopropyl)triethoxysilane (APTES) | Glass | 62-66 |
Thermal Stability
The thermal stability of a silane coating is crucial for applications involving high temperatures. Thermogravimetric analysis (TGA) is a standard method to evaluate this property by measuring the weight loss of a material as a function of temperature.
Polysiloxanes, the class of polymers to which PMHS belongs, are generally known for their good thermal stability. The degradation of polydimethylsiloxane (B3030410) (PDMS), a related polymer, typically occurs at temperatures above 300°C in an inert atmosphere. The thermal stability of silane-modified surfaces is influenced by the nature of the silane and the substrate. For instance, the introduction of hyperbranched polysiloxane nanoparticles can significantly increase the decomposition temperature of polyurethane.
| Material | Decomposition Onset Temperature (°C) (in N2) | Key Observations | Reference |
| Polydimethylsiloxane (PDMS) | ~450 | Degradation primarily forms cyclic oligomers. | |
| APTES-modified Silica | ~200-600 | Multi-step degradation corresponding to loss of different functional groups. | |
| Polyurethane with Hyperbranched Polysiloxane | up to 508 (Td,max) | Addition of polysiloxane significantly enhances thermal stability. |
Performance as a Reducing Agent
This compound is widely recognized as a mild, stable, and environmentally friendly reducing agent in organic synthesis. It is considered a cost-effective and safer alternative to other hazardous silanes, such as triethylsilane. PMHS can be used for the reduction of a wide range of functional groups, including aldehydes, ketones, esters, and phosphine (B1218219) oxides. Its reaction by-products are typically non-volatile polysiloxanes that can be easily removed from the reaction mixture.
In contrast, other silanes like TEOS and APTES are not primarily used as reducing agents. Triethylsilane is a common reducing agent, but PMHS offers advantages in terms of cost and handling. The reduction efficiency of PMHS has been demonstrated to be comparable or even superior to other silanes in certain reactions.
| Reducing Agent | Key Characteristics | Typical Applications | Reference |
| This compound (PMHS) | Inexpensive, stable, environmentally friendly, easy to handle. | Reduction of aldehydes, ketones, esters, phosphine oxides. | |
| Triethylsilane | Commonly used, but more expensive than PMHS. | General reductions in organic synthesis. |
Experimental Protocols
Measurement of Water Contact Angle
Objective: To determine the hydrophobicity of a silane-treated surface by measuring the static water contact angle.
Materials:
-
Goniometer or a drop shape analyzer
-
High-purity deionized water
-
Microsyringe
-
Silane-treated substrate
-
Cleaning solvents (e.g., acetone, ethanol)
Procedure:
-
Substrate Preparation: Ensure the silane-treated substrate is clean and dry. Handle the sample with clean tweezers to avoid contamination.
-
Instrument Setup: Place the substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully deposit a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate.
-
Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the software of the goniometer to measure the angle between the baseline of the drop and the tangent at the drop's edge.
-
Replicates: Repeat the measurement at several different locations on the surface to ensure reproducibility and calculate the average contact angle.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of a silane-modified material.
Materials:
-
Thermogravimetric analyzer (TGA)
-
Sample pan (e.g., alumina, platinum)
-
Silane-modified material (powder or small piece of coated substrate)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into the TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Experimental Conditions: Set the desired temperature program. A typical program involves heating the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Gas Atmosphere: Purge the furnace with an inert gas at a constant flow rate to prevent oxidative degradation.
-
Data Collection: The TGA instrument will record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual weight at the end of the experiment.
Visualizations
Caption: A general experimental workflow for modifying a substrate surface using a silane solution.
Polymethylhydrosiloxane: A Cost-Benefit Analysis for Industrial Applications
A comprehensive guide for researchers, scientists, and drug development professionals comparing the performance of polymethylhydrosiloxane (PMHS) with alternative technologies in key industrial applications. This report synthesizes experimental data to provide an objective cost-benefit analysis, focusing on reductive amination and waterproofing.
This compound (PMHS), a byproduct of the silicone industry, has emerged as a versatile and cost-effective reagent in a variety of industrial settings.[1] Its low toxicity, ease of handling, and stability in the presence of air and moisture make it an attractive alternative to more hazardous or expensive materials.[1] This guide provides a detailed comparison of PMHS with other common reagents in two significant applications: reductive amination in chemical synthesis and waterproofing treatments for textiles.
Reductive Amination: A Greener Approach to Amine Synthesis
Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds, crucial in the production of pharmaceuticals and other fine chemicals.[2][3] While various reducing agents are available, PMHS offers a compelling combination of performance, cost-effectiveness, and a favorable environmental profile.
Performance Comparison: PMHS vs. Borohydride (B1222165) Reagents
The selection of a reducing agent in reductive amination is critical and depends on a balance of reactivity, selectivity, and safety.[2] Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are widely used for their high selectivity in one-pot reactions.[2][4] However, PMHS, often in conjunction with a catalyst, presents a potent and more economical alternative.
| Reducing Agent | Key Advantages | Key Disadvantages | Relative Cost |
| This compound (PMHS) | Inexpensive, non-toxic, stable, high hydride capacity.[1][5] | Often requires a catalyst (e.g., zinc or titanium compounds). | Low |
| Sodium Triacetoxyborohydride (STAB) | High selectivity for imines, mild, effective for a wide range of substrates.[2][6][7][8] | Higher cost, moisture-sensitive.[2] | High |
| Sodium Cyanoborohydride (NaBH₃CN) | Excellent selectivity, effective in one-pot reactions.[2][4] | Highly toxic, generates cyanide byproducts.[2] | Moderate |
| Sodium Borohydride (NaBH₄) | Cost-effective, potent reducing agent.[2] | Lacks selectivity, often requires a two-step process.[2] | Low |
Experimental Protocol: Reductive Amination using PMHS and a Zinc Catalyst
This protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine using PMHS catalyzed by zinc triflate.
Materials:
-
Aldehyde (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
This compound (PMHS) (1.5-2.0 eq)
-
Zinc triflate (Zn(OTf)₂) (5 mol%)
-
Solvent (e.g., Toluene or THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a stirred solution of the aldehyde in the chosen solvent, add the amine.
-
Add zinc triflate to the mixture.
-
Add PMHS dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Signaling Pathways and Experimental Workflows
The mechanism of reductive amination involves two key stages: the formation of an imine or iminium ion, followed by its reduction.
Caption: Workflow for the synthesis and purification of amines via reductive amination.
The catalytic cycle for the reduction of an ester with PMHS catalyzed by a titanocene (B72419) complex illustrates the hydride transfer mechanism.
Caption: Mechanism of titanocene-catalyzed ester reduction with PMHS.
Waterproofing of Textiles: A Durable and Hydrophobic Treatment
The textile industry utilizes various chemical treatments to impart water repellency to fabrics.[9][10] PMHS offers a simple and effective method for creating a durable, hydrophobic surface on materials like cotton.
Performance Comparison: PMHS vs. Other Waterproofing Agents
Waterproofing agents for textiles range from traditional waxes and oils to modern fluoropolymers and silicone-based treatments. The choice depends on the desired level of water repellency, durability, breathability, and cost.
| Waterproofing Agent | Key Advantages | Key Disadvantages |
| This compound (PMHS) | Forms a durable, covalent bond with the fabric; provides high hydrophobicity.[11] | May require a curing step. |
| Bituminous Membranes | Excellent waterproofing, durable.[12][13] | Not typically used for textiles; can be heavy and lack breathability. |
| Polymeric Mortars | Good for rigid surfaces. | Not suitable for flexible textiles. |
| Fluoropolymers | Excellent water and oil repellency. | Environmental and health concerns (PFCs). |
| Waxes and Oils | Traditional, low-cost. | Can affect fabric breathability and feel; may require frequent reapplication.[14] |
Experimental Protocol: Hydrophobic Modification of Cotton Fabric with PMHS
This protocol outlines a straightforward procedure for rendering cotton fabric hydrophobic using PMHS.[11]
Materials:
-
Cotton fabric samples
-
This compound (PMHS)
-
Hexane (B92381) (or other suitable solvent)
-
Deionized water
Procedure:
-
Pre-wash the cotton fabric samples by ultrasonic rinsing with ethanol and then deionized water.
-
Dry the fabric samples at 100 °C for 6 hours.
-
Prepare a solution of PMHS in hexane at the desired concentration (e.g., 1% w/v).
-
Immerse the dried cotton fabrics into the PMHS solution at room temperature for approximately 5 minutes.
-
Withdraw the fabric from the solution and allow the hexane to evaporate at room temperature. The dehydrogenation reaction between the Si-H groups of PMHS and the hydroxyl groups of the cellulose (B213188) in the cotton occurs at room temperature, forming a covalent bond.
-
The modified fabric can be tested for its hydrophobicity by measuring the water contact angle. A water contact angle of around 141.7° can be achieved, indicating good water repellency.[15]
Experimental Workflow
The process of modifying cotton fabric with PMHS to achieve hydrophobicity is a simple yet effective multi-step process.
Caption: Experimental workflow for waterproofing cotton fabric with PMHS.
Cost-Benefit and Environmental Impact Analysis
Cost-Benefit
The primary economic advantage of PMHS is its low cost, as it is a byproduct of the silicone industry.[1] In reductive amination, this translates to significant savings compared to expensive reagents like STAB. While a catalyst is often required, the overall process cost can still be substantially lower. In waterproofing applications, the simple procedure and ambient temperature reaction conditions contribute to its cost-effectiveness.
Environmental Impact
Conclusion
This compound presents a compelling case for its increased adoption in various industrial applications. In reductive amination, it stands as a cost-effective and safer alternative to many traditional borohydride reagents, without significant compromise on performance. For textile waterproofing, it provides a simple and durable solution for achieving high hydrophobicity. The combination of its low cost, favorable environmental profile, and versatile reactivity makes PMHS a valuable tool for researchers and chemical industry professionals seeking more sustainable and economical processes. Further research into catalyst development for PMHS-mediated reactions and a comprehensive life cycle assessment would further solidify its position as a key reagent in modern industrial chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Highly Hydrophobic Cotton Fabrics Modified by Poly(methylhydrogen)siloxane and Fluorinated Olefin: Characterization and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. singformmats.com [singformmats.com]
- 13. which is Better for Waterproofing Membrane and Waterproofing Coating? [sinomaco.com]
- 14. farmstore.com [farmstore.com]
- 15. researchgate.net [researchgate.net]
- 16. hpp.arkema.com [hpp.arkema.com]
- 17. sekisui-sc.com [sekisui-sc.com]
- 18. Life-Cycle Assessment in the Polymeric Sector: A Comprehensive Review of Application Experiences on the Italian Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 19. politesi.polimi.it [politesi.polimi.it]
A Greener Alternative: The Environmental Edge of Polymethylhydrosiloxane Over Traditional Reducing Agents
For researchers and professionals in drug development and chemical synthesis, the choice of reagents extends beyond reaction efficiency to encompass environmental responsibility and workplace safety. Polymethylhydrosiloxane (PMHS), a byproduct of the silicone industry, is emerging as a compelling green alternative to traditional reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). This guide provides an objective comparison of the environmental and safety profiles of these reagents, supported by available data and standardized experimental methodologies.
This compound is increasingly recognized as a cheap, stable, and environmentally friendly reducing agent.[1] Unlike metal hydrides, which are often hazardous and require stringent handling protocols, PMHS offers a milder, more manageable, and sustainable option for a variety of chemical transformations.
Comparative Environmental & Safety Analysis
A direct comparison reveals significant disparities in the environmental impact, toxicity, and safety profiles of PMHS and traditional hydride reagents. While quantitative ecotoxicity data for PMHS is not widely available in public literature, its general classification as a low-toxicity and environmentally compatible material contrasts sharply with the known hazards of metal hydrides.
| Parameter | This compound (PMHS) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Source | Industrial byproduct (Müller-Rochow process)[2][3] | Synthesized from borates and sodium[4] | Synthesized from lithium hydride and aluminum chloride[5] |
| Aquatic Toxicity | Generally considered low-toxicity, but specific LC50/EC50 data is scarce. | Harmful to aquatic life. [6] - Fish (Zebrafish) 96h LC50: 109 mg/L (for LiOH byproduct)[7] - Daphnia 48h LC50: 141 mg B/L[8] | Reacts violently with water. [9] Byproduct Lithium Hydroxide (B78521) is harmful to aquatic life.[6] |
| Biodegradability | Considered biodegradable, though specific OECD 301 data is not readily published.[10] | Not applicable (inorganic substance).[7] | Not applicable (inorganic substance).[9] |
| Waste Products | Silicone polymer waste (polysiloxanols), which can be recycled/depolymerized.[11] | Sodium metaborate (B1245444) (NaBO₂). Borates have low aquatic toxicity but can be toxic to terrestrial plants.[11][12] | Lithium hydroxide (LiOH) and Aluminum hydroxide (Al(OH)₃). LiOH is harmful to aquatic life.[6][13] Al(OH)₃ production has a high environmental footprint.[14][15] |
| Handling & Safety | Stable in air and moisture; easy to handle; low toxicity.[1] | Reacts with water to release flammable H₂ gas; corrosive.[16] | Extremely reactive and pyrophoric; reacts violently with water and moisture; highly corrosive.[5] Requires specialized fire extinguishers (Class D).[17] |
| Regulatory Status | Generally unregulated; some siloxane precursors (D4, D5, D6) are under scrutiny in the EU for persistence and bioaccumulation. | Regulated as a substance that, in contact with water, emits flammable gases. | Regulated as a dangerous substance that reacts violently with water.[9] |
In-Depth Environmental Impact Discussion
This compound (PMHS): A Sustainable Choice PMHS's primary environmental advantage lies in its origin as a repurposed industrial byproduct, fitting well within the principles of a circular economy.[2][3] It is generally regarded as a low-toxicity, air and moisture-stable polymer.[1][11] While specific ready biodegradability data under OECD 301 protocols are not widely published, it is considered biodegradable. The silicone waste generated from PMHS reactions is a key consideration; however, research has demonstrated that this waste can be depolymerized back into useful silicon-containing monomers, offering a pathway for recycling.[11]
Traditional Reagents: A Legacy of Hazard
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ poses significant environmental and safety risks. Its immediate danger lies in its violent, exothermic reaction with water—including atmospheric moisture—to release flammable hydrogen gas, creating a fire and explosion hazard.[5][13] This reactivity makes cleanup of spills dangerous and requires specialized Class D fire extinguishers.[17] The hydrolysis byproducts are lithium hydroxide and aluminum hydroxide. Lithium hydroxide is classified as harmful to aquatic life.[6] While aluminum hydroxide itself is considered non-toxic, its industrial production from bauxite (B576324) ore is energy-intensive and associated with significant environmental disruption, including habitat destruction and the generation of "red mud" waste.[14][15][16]
-
Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, sodium borohydride is also classified as harmful to aquatic life.[6] It reacts with water to generate hydrogen gas, posing a flammability risk.[16] The resulting waste product, sodium metaborate, contributes to boron levels in the environment. Although borates are generally considered to have low toxicity to aquatic organisms, they can be toxic to terrestrial plants at moderate concentrations.[11][12][14]
Experimental Protocols for Environmental Assessment
The environmental impact of chemical reagents is evaluated using a suite of standardized tests, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data is reliable and comparable across different laboratories and jurisdictions.
Key Experimental Methodologies:
-
Aquatic Toxicity Testing: These tests evaluate the potential harm a substance can cause to aquatic organisms.
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[18][19]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration at which 50% of the daphnids (water fleas) are immobilized (EC50) after 48 hours of exposure.[15][20]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This protocol measures the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over 72 hours.[5][12]
-
-
Biodegradability Testing: These tests determine how readily a substance can be broken down by microorganisms.
-
Ready Biodegradability (OECD 301 Series): This series includes several methods (e.g., 301B - CO₂ Evolution Test, 301F - Manometric Respirometry) that assess whether a substance will undergo rapid and ultimate biodegradation in an aerobic aqueous environment.[21] To be classified as "readily biodegradable," a substance must typically achieve >60% biodegradation within a 10-day window during the 28-day test.[22]
-
Visualizing the Environmental Comparison
The following diagrams illustrate the lifecycle and reaction pathways, highlighting the environmental differences between PMHS and traditional reagents.
References
- 1. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 2. Acute and chronic toxicity of boron to a variety of freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 4. eurofins.it [eurofins.it]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. sds.mcmaster.ca [sds.mcmaster.ca]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. The toxicity of waterborne boron to Daphnia magna and Chironomus decorus and the effects of water hardness and sulfate on boron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. watermelonrabbit.com [watermelonrabbit.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. qingdaopengfeng.com [qingdaopengfeng.com]
- 15. qingdaopengfeng.com [qingdaopengfeng.com]
- 16. Aluminum Hydroxide: Fire Safety Insights And Environmental Impact - YINSU Flame Retardant [flameretardantys.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. eurofins.com.au [eurofins.com.au]
- 20. cemproducts.su [cemproducts.su]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. eurofins.com.au [eurofins.com.au]
A Comparative Guide to Catalysts for Polymethylhydrosiloxane (PMHS)-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Polymethylhydrosiloxane (PMHS) has emerged as a versatile, cost-effective, and environmentally benign reducing agent in modern organic synthesis. Its efficacy, however, is intrinsically linked to the choice of catalyst. This guide provides an objective comparison of various catalytic systems used in conjunction with PMHS for a range of chemical transformations, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Catalytic Systems
The following table summarizes the performance of different catalysts in PMHS-mediated reactions, offering a snapshot of their applicability and efficiency. Direct comparison is challenging due to the varied nature of the reactions and conditions reported in the literature; however, this compilation provides a valuable reference for catalyst selection.
| Catalyst Type | Catalyst Example | Reaction Type | Substrate | Product | Yield (%) | Selectivity | Key Reaction Conditions |
| Iron | FeCl₃ | Deoxygenation | Aromatic Ketones | Methylene (B1212753) Compounds | Good to Excellent | High | PMHS, Room Temperature |
| Fe(OAc)₂ | Hydrosilylation | α,β-Unsaturated Ketones | Saturated Ketones | Up to 93% | High | PMHS, Room Temperature | |
| Copper | Cu(OAc)₂/Josiphos | Conjugate Reduction | α,β-Unsaturated Nitriles | β-Aryl-substituted Chiral Nitriles | Good | Excellent enantioselectivity | PMHS |
| CuH (from Cu(I) salt) | Hydrosilylation | Enones | Saturated Ketones | Good to Excellent | High 1,4-selectivity | PMHS | |
| Zinc | ZnEt₂ + Chiral Diamine | Asymmetric Reduction | Prochiral Ketones | Chiral Secondary Alcohols | Up to 91% ee | High enantioselectivity | PMHS, Toluene (B28343), Room Temperature |
| Zn(OAc)₂/NaBH₄ | Reduction | Aldehydes, Ketones, Esters | Alcohols | High | High | PMHS | |
| Tin | Sn(OTf)₂/pybox | Reduction | Ketones | Alcohols | Good | Moderate enantioselectivity | PMHS |
| Noble Metals | Pd(OAc)₂ | Hydrodehalogenation | Aryl Chlorides | Arenes | High | High | PMHS, aq. KF, Room Temperature |
| Pd(PPh₃)₄ | Cross-Coupling (e.g., Sonogashira) | Aryl Halides, Alkynes | Disubstituted Alkynes | Good to Excellent | High | PMHS, CsF, Cu(I) salt | |
| Rhodium Complexes | Hydrosilylation | Alkynes | Vinylsilanes | High | High | PMHS | |
| Metal-Free | B(C₆F₅)₃ | Conjugate Reduction | Michael Acceptors | Saturated Compounds | Excellent | High | 0.5 mol% catalyst, PMHS |
| B(C₆F₅)₃ | Reduction/Cyclization | Carbohydrates | 1,4-Anhydro and 2,5-Anhydro Products | Good | High | PMHS |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative examples and may require optimization for specific substrates.
Iron-Catalyzed Deoxygenation of Aromatic Ketones
This protocol describes the reduction of an aromatic ketone to its corresponding methylene compound using an iron catalyst and PMHS.
-
Materials: Aromatic ketone (1.0 mmol), this compound (PMHS, 3.0 equiv.), anhydrous FeCl₃ (0.1 mmol, 10 mol%), and anhydrous dichloromethane (B109758) (DCM, 5 mL).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aromatic ketone and anhydrous DCM.
-
Stir the solution at room temperature and add anhydrous FeCl₃.
-
Slowly add PMHS to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Zinc-Catalyzed Asymmetric Reduction of a Prochiral Ketone
This protocol outlines the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol using a chiral zinc catalyst and PMHS.[1]
-
Materials: Prochiral ketone (e.g., acetophenone, 1.0 mmol), (S,S)-N,N'-ethylenebis(1-phenylethylamine) (ebpe, 0.05 mmol, 5 mol%), diethylzinc (B1219324) (ZnEt₂, 1.0 M in hexanes, 0.05 mmol, 5 mol%), this compound (PMHS, 1.5 equiv.), and anhydrous toluene (5 mL).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral diamine ligand and anhydrous toluene.
-
Add diethylzinc solution dropwise at room temperature and stir for 30 minutes.
-
Add the prochiral ketone to the catalyst solution.
-
Slowly add PMHS to the reaction mixture.
-
Stir the reaction at room temperature and monitor by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench with a few drops of water.
-
Add 1 M HCl and extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne using a palladium catalyst and PMHS as the in-situ reducing agent for the palladium(II) precatalyst.[2]
-
Materials: Aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), triphenylphosphine (B44618) (PPh₃, 0.08 mmol, 8 mol%), copper(I) iodide (CuI, 0.04 mmol, 4 mol%), cesium fluoride (B91410) (CsF, 3.0 mmol), this compound (PMHS, 2.0 equiv.), and anhydrous THF (5 mL).
-
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the aryl halide, terminal alkyne, Pd(OAc)₂, PPh₃, CuI, and CsF.
-
Add anhydrous THF and stir the mixture at room temperature.
-
Add PMHS to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
B(C₆F₅)₃-Catalyzed Conjugate Reduction
This protocol describes the chemoselective 1,4-reduction of a Michael acceptor using a catalytic amount of tris(pentafluorophenyl)borane (B72294) and PMHS.[3]
-
Materials: Michael acceptor (e.g., α,β-unsaturated ketone, 1.0 mmol), tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.005 mmol, 0.5 mol%), this compound (PMHS, 2.0 equiv.), and anhydrous dichloromethane (DCM, 5 mL).
-
Procedure:
-
To a dry flask under an inert atmosphere, add the Michael acceptor and anhydrous DCM.
-
Add the B(C₆F₅)₃ catalyst to the solution.
-
Slowly add PMHS to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with DCM (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Mandatory Visualization
Experimental Workflow Diagram
References
Safety Operating Guide
Proper Disposal of Polymethylhydrosiloxane (PMHS): A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Polymethylhydrosiloxane (PMHS) in a laboratory setting, ensuring the protection of personnel and the environment.
This compound (PMHS) is a versatile polymer widely used in research and development. While generally considered to have a low order of toxicity, proper management of its waste is crucial to maintain a safe laboratory environment and adhere to regulatory standards. This guide provides detailed procedures for the safe handling, decontamination, and disposal of PMHS waste.
Immediate Safety and Handling
Before handling PMHS, it is imperative to be familiar with its properties and the necessary safety precautions. Always consult the Safety Data Sheet (SDS) for the specific PMHS product in use.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant, impervious gloves.[2][3] Gloves should be inspected before use and disposed of properly after handling.[3]
-
Skin Protection: Wear appropriate protective clothing to prevent skin contact.[3]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol formation, use a NIOSH-approved respirator.[1][3]
Handling and Storage:
-
Handle PMHS in a well-ventilated area.[1]
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Take precautionary measures against static discharges.[2]
Disposal Procedures
The primary and recommended method for the disposal of PMHS is through a licensed chemical destruction plant or by controlled incineration.[5] Incineration of silicone-based materials typically yields carbon dioxide, water, and amorphous silica.[6][7] It is crucial to ensure that the incineration facility is equipped with appropriate flue gas scrubbing capabilities to minimize environmental impact.[5]
Under no circumstances should PMHS or its waste be discharged into sewer systems or drains. [5]
While PMHS is not typically classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3), waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[8]
Waste Collection and Container Compatibility:
For the collection of PMHS waste, use containers made of compatible materials. Based on chemical resistance data, the following materials are suitable for constructing or lining waste containers:
| Material | Chemical Resistance to PMHS |
| Borosilicate Glass | Excellent |
| High-Density Polyethylene (HDPE) | Good |
| Polypropylene (PP) | Good |
Spill Management and Decontamination
In the event of a PMHS spill, prompt and appropriate action is necessary to prevent contamination and ensure safety.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill. Do not use combustible materials like sawdust.[8]
-
Collect Absorbed Material: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly using an appropriate solvent (see Decontamination Protocol below).
Detailed Decontamination Protocol for Laboratory Equipment
This protocol outlines the steps for decontaminating laboratory equipment that has come into contact with PMHS.
Materials Needed:
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Solvent: 99% Isopropyl Alcohol (IPA), Ethyl Acetate, or Heptane
-
Lint-free wipes or cloths
-
Waste container for solvent-soaked materials
-
Mild laboratory detergent
-
Deionized water
Procedure:
-
Pre-cleaning: Physically remove as much excess PMHS as possible from the equipment using a spatula or a lint-free wipe.
-
Solvent Wash:
-
In a well-ventilated fume hood, rinse or wipe the equipment with a suitable solvent such as 99% Isopropyl Alcohol, Ethyl Acetate, or Heptane. For glassware, you can immerse it in the solvent. For larger equipment, apply the solvent with a lint-free cloth.
-
Ensure the entire contaminated surface comes into contact with the solvent.
-
Collect all used solvent and solvent-soaked materials in a designated waste container for proper disposal.
-
-
Detergent Wash: Wash the equipment with a mild laboratory detergent and warm water to remove any residual solvent and PMHS.
-
Rinsing: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven at an appropriate temperature.
PMHS Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of PMHS waste.
References
- 1. echemi.com [echemi.com]
- 2. chempoint.com [chempoint.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silicones – Safe and environmentally friendly [chemiedidaktik.uni-wuppertal.de]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Polymethylhydrosiloxane
Essential safety protocols and logistical plans for the laboratory use of polymethylhydrosiloxane, ensuring the protection of researchers and the integrity of scientific work.
This compound (PMHS) is a versatile polymer widely utilized in drug development and scientific research. While generally considered to have low toxicity, adherence to strict safety protocols is paramount to mitigate potential risks associated with its handling and disposal. This guide provides essential, immediate safety and logistical information for laboratory professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is crucial. The following table summarizes the recommended PPE for various tasks.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield for high-risk tasks like pouring or spraying.[1][2] | Conforming to EN 166 (EU) or NIOSH (US).[1][3][4] |
| Skin | Chemical-resistant gloves (Nitrile rubber, Neoprene, or Butyl rubber).[2] A lab coat or apron is necessary to protect skin from accidental spills.[2] For large-volume handling, a chemical-resistant suit may be required.[2] | Inspect gloves prior to use and dispose of them after contact with the chemical.[3][4][5] |
| Respiratory | N95 respirator for low-concentration environments.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with organic vapor cartridges should be used, especially in confined spaces.[1][2] | NIOSH-approved respirators are recommended.[5][6][7] |
| Feet | Closed-toe shoes are mandatory to prevent foot contamination.[2] | Slip-resistant covers are advisable in wet environments.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
1. Preparation and Handling:
-
Ensure an eyewash station and safety shower are readily accessible.[9]
-
Keep the container tightly closed when not in use.[1][4][8][9]
2. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[1][4][8][9]
-
Incompatible materials include strong acids, strong bases, and strong oxidizing agents.[8][9][11]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.[4]
3. In Case of a Spill:
-
Remove all sources of ignition.[1]
-
Contain the spill and prevent it from entering drains.[1][4][10]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations.
-
Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[9]
-
Dispose of contaminated gloves and other waste in accordance with applicable laws and good laboratory practices.[3][4]
-
Contaminated packaging should be handled in the same way as the substance itself.[12]
Key Safety Data at a Glance
The following table summarizes important quantitative data for this compound.
| Property | Value |
| Flash Point | 121 °C / 249.8 °F[8] |
| Physical State | Viscous Liquid[8][10] |
| Appearance | Clear[8] |
| Odor | Odorless[8] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Safe Handling Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. scipoly.com [scipoly.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. carlroth.com [carlroth.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
